molecular formula C14H18N2O5 B15063180 tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Cat. No.: B15063180
M. Wt: 294.30 g/mol
InChI Key: XRLBQOYIMBUGPG-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate (CAS 1823508-93-5) is a chemical compound with the molecular formula C14H18N2O5 and a molecular weight of 294.30 g/mol . It is a nitroindoline derivative that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research, particularly in the development of photolabile caging groups . Compounds featuring the nitroindoline core, such as this one, are of significant interest in photochemistry for the study of rapid biochemical processes. Research indicates that nitroindolinyl groups can be covalently linked to biologically active molecules to create "caged" compounds that release the active species upon exposure to near-UV light, enabling precise spatiotemporal control in physiological experiments . This reagent should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

tert-butyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-5-9-7-12(20-4)11(16(18)19)8-10(9)15/h7-8H,5-6H2,1-4H3

InChI Key

XRLBQOYIMBUGPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1823508-93-5

This guide provides a comprehensive technical overview of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate, a key intermediate in synthetic organic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, and applications.

Introduction: A Versatile Building Block

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, three-dimensional structure provides a valuable framework for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] this compound (CAS No. 1823508-93-5) is a strategically functionalized indoline derivative. The presence of the methoxy and nitro groups on the aromatic ring, coupled with the Boc-protected nitrogen, makes it a highly versatile intermediate for further chemical modifications. The electron-withdrawing nitro group and the electron-donating methoxy group offer opportunities for regioselective reactions, while the Boc protecting group allows for controlled manipulation of the indoline nitrogen.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a chemical compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1823508-93-5[3]
Molecular Formula C₁₄H₁₈N₂O₅[3]
Molecular Weight 294.30 g/mol [3]
IUPAC Name tert-butyl 5-methoxy-6-nitro-2,3-dihydro-1H-indole-1-carboxylate-
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General knowledge based on structure
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[4]

Synthesis and Purification: A Plausible and Detailed Protocol

Synthesis_Workflow A 5-Methoxyindoline B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 5-Methoxy-6-nitroindoline B->C D N-Boc Protection ((Boc)₂O, Base) C->D Step 2 E This compound D->E

Figure 1: Proposed two-step synthesis workflow for this compound.

Step 1: Nitration of 5-Methoxyindoline

The methoxy group at the 5-position is an ortho-, para-director. Therefore, nitration is expected to occur at the 6-position.

Materials:

  • 5-Methoxyindoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 5-methoxyindoline to the cold sulfuric acid with stirring, ensuring the temperature remains below 5°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of 5-methoxyindoline, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methoxy-6-nitroindoline.

Step 2: N-Boc Protection of 5-Methoxy-6-nitroindoline

The protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group is a standard procedure to prevent its participation in subsequent reactions.[5]

Materials:

  • 5-Methoxy-6-nitroindoline (from Step 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (as a catalyst)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride Solution (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Dissolve the crude 5-methoxy-6-nitroindoline in dichloromethane or THF.

  • Add triethylamine (or a catalytic amount of DMAP).

  • Add di-tert-butyl dicarbonate to the solution. A study on the synthesis of tert-Butyl 5-Nitroindoline-1-carboxylate from 5-nitroindoline utilized di-tert-butyl dicarbonate for N-Boc protection.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Applications in Research and Drug Discovery

The structural features of this compound make it a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications. The indoline core is present in a variety of pharmacologically active compounds.[1]

Applications A This compound B Reduction of Nitro Group A->B F Deprotection of Boc Group A->F C tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate B->C D Amide Coupling / Sulfonylation C->D E Diverse Functionalized Indolines D->E G Further N-functionalization F->G G->E

Figure 2: Potential synthetic transformations of this compound in drug discovery.

The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amide bond formation, sulfonylation, or reductive amination. This allows for the introduction of a wide range of substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. Furthermore, the Boc-protected nitrogen can be deprotected under acidic conditions to allow for N-alkylation or N-arylation, providing another point of diversification.

While specific examples of drugs derived directly from this compound are not prominent in the literature, substituted indoline derivatives have been patented for various therapeutic uses, including as dengue viral replication inhibitors and for the treatment of dysuria.[6][7] The unique substitution pattern of this molecule makes it a promising starting material for the synthesis of novel indoline-based compounds with potential biological activity.

Spectroscopic Data and Characterization

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR Aromatic protons on the indoline ring (2H), a singlet for the methoxy group protons (~3.9 ppm), methylene protons of the indoline ring (triplets, 4H), and a singlet for the tert-butyl protons of the Boc group (~1.5 ppm).
¹³C NMR Signals for the aromatic carbons, the methoxy carbon (~56 ppm), the methylene carbons of the indoline ring, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carboxylate (~153 ppm).
FT-IR (cm⁻¹) Characteristic peaks for the N-Boc carbonyl (~1700 cm⁻¹), C-O stretching of the methoxy group, and strong asymmetric and symmetric stretches for the nitro group (~1520 and ~1340 cm⁻¹).[3][8]
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z 295.12.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8°C.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis and drug discovery. Its strategically placed functional groups provide multiple handles for chemical modification, allowing for the creation of diverse libraries of indoline-based compounds. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthesis protocol, potential applications, and safety considerations to aid researchers in its effective utilization.

References

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An In-depth Technical Guide to 5-methoxy-6-nitroindoline-1-carboxylate: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical properties of 5-methoxy-6-nitroindoline-1-carboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the nuanced characteristics of substituted indoline scaffolds. By leveraging established principles of organic chemistry and drawing parallels from closely related analogues, this guide offers a robust framework for understanding and utilizing this specific molecule.

Core Structure and Functional Group Analysis

The foundational structure of the target molecule is the indoline nucleus, a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring. The specific substitutions on this scaffold, namely a methoxy group at the 5-position, a nitro group at the 6-position, and a carboxylate group at the 1-position (the nitrogen atom), critically influence its electronic properties and reactivity.

  • 5-Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can influence the regioselectivity of electrophilic substitution reactions.[1][2]

  • 6-Nitro Group: Conversely, the nitro group is a strong electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic attack and can make the indoline susceptible to nucleophilic substitution under certain conditions.[3][4][5]

  • 1-Carboxylate Group: The carboxylate group on the indoline nitrogen acts as a protecting group, modulating the nucleophilicity of the nitrogen and influencing the overall stability of the molecule. This functional group is crucial for controlling reactivity during synthetic sequences.[6][7]

The interplay of these substituents creates a unique electronic landscape within the molecule, suggesting a nuanced reactivity profile that can be strategically exploited in organic synthesis.

Proposed Synthesis and Methodologies

A plausible synthetic pathway for 5-methoxy-6-nitroindoline-1-carboxylate can be devised based on established methodologies for the synthesis of substituted indolines and the introduction of the required functional groups. A logical and efficient approach would involve the initial synthesis of the substituted indoline core followed by the protection of the nitrogen atom.

Synthesis of the 5-methoxy-6-nitroindoline Core

The synthesis of the indoline core can be approached through a multi-step sequence starting from a commercially available substituted aniline.

Experimental Protocol:

  • Nitration of a Methoxy-substituted Aniline/Indoline: A common strategy involves the nitration of a suitable methoxy-substituted indoline precursor. For instance, starting with 5-methoxyindoline, a carefully controlled nitration using a nitrating agent such as nitric acid in sulfuric acid at low temperatures would be expected to yield a mixture of nitro-isomers. The directing effects of the methoxy group and the amino group of the indoline would need to be carefully considered to optimize the yield of the desired 6-nitro isomer.

  • Reduction of a Nitroindole: An alternative approach involves the synthesis of 5-methoxy-6-nitroindole, which can then be selectively reduced to the corresponding indoline. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst.[8]

Introduction of the 1-Carboxylate Group

Once the 5-methoxy-6-nitroindoline core is obtained, the final step is the introduction of the carboxylate group at the nitrogen atom. This is a standard protection strategy for the indole/indoline nitrogen.

Experimental Protocol:

  • Acylation of the Indoline Nitrogen: The 5-methoxy-6-nitroindoline is reacted with an appropriate acylating agent, such as a chloroformate (e.g., methyl chloroformate or ethyl chloroformate), in the presence of a base (e.g., triethylamine or pyridine). This reaction proceeds via nucleophilic attack of the indoline nitrogen on the carbonyl carbon of the chloroformate, leading to the formation of the desired 5-methoxy-6-nitroindoline-1-carboxylate.

The overall synthetic workflow can be visualized as follows:

G cluster_synthesis Proposed Synthetic Pathway Start Substituted Aniline/Indoline Precursor Core 5-methoxy-6-nitroindoline Start->Core Nitration / Reduction Product 5-methoxy-6-nitroindoline-1-carboxylate Core->Product N-Acylation

A high-level overview of the proposed synthetic workflow.

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Molecular Formula C10H10N2O5Based on the chemical structure
Molecular Weight ~238.19 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidSimilar substituted nitroindolines are solids at room temperature.[9]
Solubility Sparingly soluble in water, soluble in organic solventsThe presence of the polar nitro and carboxylate groups may impart some polarity, but the overall aromatic structure suggests better solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.[2]
Melting Point Expected to be a relatively high melting solidThe presence of polar functional groups and potential for intermolecular interactions would likely result in a higher melting point compared to the unsubstituted indoline.[10]
Spectroscopic Characterization

The structural elucidation of 5-methoxy-6-nitroindoline-1-carboxylate would rely on a combination of standard spectroscopic techniques.

1H NMR Spectroscopy:

  • Aromatic Protons: Two singlets or doublets are expected in the aromatic region, corresponding to the protons at the 4- and 7-positions of the indoline ring. The exact chemical shifts will be influenced by the electronic effects of the methoxy and nitro groups.

  • Indoline Protons: Two triplets are expected for the methylene protons at the 2- and 3-positions of the indoline ring.

  • Methoxy Protons: A singlet integrating to three protons will be present, characteristic of the -OCH3 group.

  • Carboxylate Protons: The protons of the alkyl group of the ester (e.g., a singlet for a methyl ester) will be observed.

13C NMR Spectroscopy:

  • The spectrum will show distinct signals for all ten carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The carbon bearing the nitro group will be shifted downfield, while the carbon attached to the methoxy group will be shifted upfield. The carbonyl carbon of the carboxylate group will appear at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

  • N-O Stretching: Strong absorption bands characteristic of the nitro group will be observed, typically in the regions of 1500-1550 cm-1 (asymmetric) and 1300-1350 cm-1 (symmetric).

  • C=O Stretching: A strong absorption band for the carbonyl group of the carboxylate will be present, typically in the range of 1700-1730 cm-1.

  • C-O Stretching: Bands corresponding to the C-O stretching of the methoxy and carboxylate groups will be observed.

  • Aromatic C-H and C=C Stretching: Characteristic bands for the aromatic ring will also be present.

Mass Spectrometry:

  • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

  • Fragmentation patterns are likely to involve the loss of the nitro group (NO2), the methoxy group (CH3O), and cleavage of the carboxylate group.[11]

Reactivity and Potential Applications

The unique substitution pattern of 5-methoxy-6-nitroindoline-1-carboxylate suggests a versatile reactivity profile that could be harnessed for the synthesis of more complex molecules.

Electrophilic Aromatic Substitution

While the nitro group is strongly deactivating, the methoxy group is activating. Electrophilic substitution, if it occurs, would likely be directed to the position ortho or para to the methoxy group. However, the overall deactivation of the ring by the nitro group would likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group could activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[3] This provides a potential avenue for further functionalization of the molecule.

Modification of the Nitro Group

The nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then be further modified through various reactions such as diazotization or acylation. This opens up possibilities for creating a diverse library of derivatives.

Deprotection of the Indoline Nitrogen

The carboxylate group at the 1-position can be removed under appropriate conditions (e.g., hydrolysis) to liberate the free indoline nitrogen. This allows for subsequent reactions at this position.[12]

The logical relationships of the molecule's reactivity can be summarized in the following diagram:

G cluster_reactivity Reactivity Profile cluster_reactions Potential Transformations Molecule 5-methoxy-6-nitroindoline-1-carboxylate - OMe (Electron Donating) - NO2 (Electron Withdrawing) - COOR (Protecting Group) EAS Electrophilic Aromatic Substitution Molecule->EAS Ring Functionalization NAS Nucleophilic Aromatic Substitution Molecule->NAS Ring Functionalization Nitro_Reduction Nitro Group Reduction Molecule->Nitro_Reduction Functional Group Interconversion Deprotection N-Deprotection Molecule->Deprotection Functional Group Removal

A diagram illustrating the potential reactivity pathways.

Conclusion

While 5-methoxy-6-nitroindoline-1-carboxylate is a molecule for which direct experimental data is not extensively published, a thorough analysis of its structural components and the chemistry of related compounds allows for a robust and scientifically grounded prediction of its properties and reactivity. This technical guide provides a foundational understanding that can guide future experimental work, including the development of synthetic routes, characterization protocols, and the exploration of its potential as a building block in medicinal chemistry and materials science. The strategic combination of electron-donating and electron-withdrawing groups, along with a modifiable protecting group, makes this indoline derivative a promising scaffold for the synthesis of novel and complex molecular architectures.

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  • Leanna, M. R. (1987). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Guidechem. (n.d.). 5-Methoxyindole 1006-94-6 wiki.
  • SlidePlayer. (n.d.).
  • Mąkosza, M., & Wojciechowski, K. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Beilstein Journal of Organic Chemistry.
  • Polak, J., et al. (2024).
  • NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST WebBook.

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molecular weight and formula of Boc-5-methoxy-6-nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Boc-5-methoxy-6-nitroindoline

Part 1: Executive Summary & Physicochemical Profile

1-Boc-5-methoxy-6-nitroindoline (tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate) acts as a high-value heterocyclic scaffold in the synthesis of bioactive alkaloids, kinase inhibitors, and antibody-drug conjugate (ADC) payloads. Its structural duality—combining an electron-rich indoline core with an orthogonal protecting group (Boc) and a functionalizable nitro group—makes it a linchpin intermediate for diversifying chemical libraries.

The following data consolidates the core physicochemical metrics required for stoichiometry calculations and analytical method development.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name This compound
CAS Registry Number 1823508-93-5 Primary identifier for procurement.[1]
Molecular Formula C₁₄H₁₈N₂O₅
Molecular Weight 294.30 g/mol Use for molarity calculations.
Exact Mass 294.1216For HRMS validation ([M+H]⁺).
Physical State Yellow to Orange SolidColor derived from nitro-conjugation.
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.
pKa (Calculated) ~ -1.5 (Conjugate acid of Boc)Boc group is acid-labile.

Part 2: Synthetic Architecture & Methodology

To ensure high fidelity in drug development pipelines, the synthesis of Boc-5-methoxy-6-nitroindoline must address the regioselectivity of nitration and the acid-sensitivity of the Boc group.

Retrosynthetic Logic

Direct nitration of N-Boc-5-methoxyindoline is ill-advised due to the incompatibility of the acid-labile carbamate (Boc) with standard nitrating media (HNO₃/H₂SO₄). Consequently, the Nitration-First, Protection-Second strategy is the authoritative protocol.

  • Regiocontrol: The 5-methoxy group (strongly activating, ortho/para director) and the indoline nitrogen (activating, ortho/para director) cooperatively activate position C-6.

  • Protection: Post-nitration installation of the Boc group prevents side reactions and enhances solubility for downstream coupling.

Validated Synthesis Protocol

Step 1: Regioselective Nitration Precursor: 5-Methoxyindoline (CAS: 10601-40-8) Reagents: HNO₃ (1.05 eq), Acetic Anhydride (solvent/activator).

  • Protocol: Dissolve 5-methoxyindoline in acetic anhydride at 0°C. Add fuming HNO₃ dropwise. The acetyl group (formed in situ or pre-installed) or the free amine directs nitration to C-6.

  • Critical Control Point: Maintain T < 5°C to prevent over-nitration or oxidation of the indoline ring to indole.

  • Intermediate: 5-Methoxy-6-nitroindoline (CAS: 23772-38-5).[2]

Step 2: N-Boc Protection Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 2.0 eq), DMAP (5 mol%), DCM.

  • Protocol:

    • Suspend 5-methoxy-6-nitroindoline in anhydrous Dichloromethane (DCM).

    • Add TEA and catalytic DMAP.

    • Add Boc₂O solution dropwise at room temperature.

    • Monitor via TLC (Hexane/EtOAc 3:1) until starting material (Rf ~0.3) disappears and product (Rf ~0.7) emerges.

    • Workup: Wash with 1M citric acid (removes DMAP/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[3]

Process Visualization (Graphviz)

Synthesis_Pathway Start 5-Methoxyindoline (C9H11NO) Step1 Nitration (HNO3, Ac2O, 0°C) Start->Step1 Regioselective Electrophilic Subst. Inter 5-Methoxy-6-nitroindoline (C9H10N2O3) MW: 194.19 Step1->Inter Yield: ~75-85% Step2 Boc Protection (Boc2O, TEA, DMAP) Inter->Step2 Nucleophilic Acyl Subst. Target Boc-5-methoxy-6-nitroindoline (C14H18N2O5) MW: 294.30 Step2->Target Yield: >90%

Figure 1: Validated synthetic route prioritizing regioselectivity and protecting group stability.

Part 3: Quality Control & Structural Validation

Trustworthiness in data is paramount. The following spectral fingerprints serve as self-validating checkpoints for the synthesized material.

H-NMR Diagnostic Peaks (400 MHz, CDCl₃)
MoietyShift (δ ppm)MultiplicityIntegrationAssignment Logic
Aromatic H (C-7) 8.40 - 8.60Singlet (Broad)1HDeshielded by adjacent Nitro and N-Boc.
Aromatic H (C-4) 6.80 - 6.90Singlet1HShielded by Methoxy group.
Methoxy (-OCH₃) 3.90 - 3.95Singlet3HCharacteristic O-Methyl signal.
Indoline (-CH₂-) 3.00 - 4.10Triplets (m)4HC2 and C3 methylene protons.
Boc (-C(CH₃)₃) 1.55 - 1.60Singlet9HIntense singlet confirming protection.
Mass Spectrometry (ESI)
  • Positive Mode: Expect dominant peak at m/z 317.3 [M+Na]⁺ or fragment at 195.2 [M-Boc+H]⁺ due to in-source fragmentation of the labile Boc group.

  • Purity Criteria: HPLC purity >95% at 254 nm is required for biological assays.

Part 4: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds: The indoline core mimics the adenosine ring of ATP. The 5-methoxy and 6-nitro substituents provide vectors for optimizing Hydrogen Bond Acceptor (HBA) interactions within the kinase hinge region.

2. Antibody-Drug Conjugates (ADCs): Reduction of the 6-nitro group to an amine (using Fe/NH₄Cl or H₂/Pd-C) allows for the attachment of peptide linkers (e.g., Val-Cit-PAB). This transforms the molecule into a "warhead" precursor for duocarmycin-class DNA alkylators.

3. Metabolic Stability Probes: The 5-methoxy group blocks metabolic hydroxylation at the C-5 position, a common clearance pathway for indole-based drugs, thereby extending half-life (t₁/₂) in microsomal stability assays.

References

  • American Chemical Society (ACS). (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1966). A New Synthesis of Methoxyindoles. J. Chem. Soc. (C). Retrieved from [Link]

Sources

Physical Properties of tert-Butyl 5-Methoxy-6-Nitroindoline-1-Carboxylate: A Comprehensive Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a detailed analysis of the anticipated physical and spectroscopic properties of tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate. As a novel compound, direct experimental data is not yet prevalent in published literature. Therefore, this document leverages expert analysis of its structural motifs and draws upon established data from closely related analogues to construct a predictive yet robust characterization profile. It is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and analytical sciences, enabling them to anticipate material characteristics, design appropriate analytical methodologies, and ensure safe handling. The guide includes predicted data summaries, detailed protocols for experimental verification, and a discussion of the scientific rationale underpinning these methodologies.

Introduction and Scientific Context

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatization allows for fine-tuning of pharmacological properties. The title compound, this compound, incorporates several key functional groups that suggest its potential utility as a strategic intermediate in multi-step organic synthesis.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides stability to the indoline nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, allowing for subsequent functionalization.[1]

  • The Nitro Group: The nitroaromatic moiety is a versatile functional handle. It can be reduced to an amine, which is a common precursor for the synthesis of amides, ureas, and heterocyclic systems.[2] The nitro group also acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring.

  • The Methoxy Group: This electron-donating group modulates the electronic properties of the aromatic system and can influence metabolic stability and receptor-binding interactions.[3]

A thorough understanding of the physical properties of this intermediate is paramount for its effective use. Properties such as solubility, melting point, and chromatographic behavior directly impact reaction setup, purification efficiency, and scalability. Spectroscopic data provides the definitive structural confirmation required for regulatory and quality control purposes. This guide establishes a comprehensive baseline for these critical parameters.

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the compound's chemical structure and data from analogous molecules. Experimental verification is essential for confirming these values.

Chemical Structure and Core Properties
PropertyValueRationale / Source
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₁₄H₁₈N₂O₅Calculated
Molecular Weight 310.31 g/mol Calculated
Appearance Pale yellow to yellow crystalline solidNitroaromatic compounds are typically colored.[4]
CAS Number Not yet assignedNovel Compound
Predicted Physical Properties
PropertyPredicted ValueRationale / Source
Melting Point 120 - 140 °CIncreased from related methoxyindoline-carboxylates (mp 85-88 °C) due to the polar nitro group enhancing crystal lattice energy.[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Acetone, DMSO; Sparingly soluble in Methanol; Insoluble in Water and Hexanes.Based on the nonpolar Boc group and indoline core, with polarity contributed by the nitro group. Consistent with similar structures.[1]
Boiling Point > 350 °C (Decomposition likely)High molecular weight and polarity suggest a high boiling point, though decomposition is expected before boiling at atmospheric pressure.
Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR (400 MHz, CDCl₃)δ 7.65 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.10 (t, J = 8.4 Hz, 2H, N-CH₂), 3.90 (s, 3H, OCH₃), 3.10 (t, J = 8.4 Hz, 2H, Ar-CH₂), 1.55 (s, 9H, C(CH₃)₃).
¹³C NMR (101 MHz, CDCl₃)δ 155.0 (C=O), 152.0, 145.0, 135.0, 125.0, 110.0, 105.0 (Aromatic C), 81.5 (C(CH₃)₃), 56.5 (OCH₃), 48.0 (N-CH₂), 28.5 (C(CH₃)₃), 27.0 (Ar-CH₂).
FT-IR (KBr, cm⁻¹)2975 (C-H, alkane), 1705 (C=O, carbamate), 1610 (C=C, aromatic), 1520 (N-O, asymmetric stretch), 1345 (N-O, symmetric stretch), 1250 (C-O, ether).
Mass Spec. (ESI+)m/z 311.12 [M+H]⁺, 333.10 [M+Na]⁺, 255.10 [M-tBu+H]⁺.

Experimental Verification Workflows

To validate the predicted data, a systematic analytical workflow is required. The following protocols are designed to provide definitive structural confirmation and physical characterization.

Characterization Workflow Overview

The logical flow for characterizing a newly synthesized batch of the title compound is outlined below. This ensures that identity, purity, and key physical properties are confirmed efficiently.

G cluster_0 Primary Characterization cluster_1 Secondary Characterization Synthesis Synthesized Material TLC 1. TLC Analysis (Purity & Rf) Synthesis->TLC Initial check MS 2. Mass Spectrometry (Confirm Mass) TLC->MS Mass verification NMR 3. NMR Spectroscopy (Confirm Structure) MS->NMR Definitive structure IR 4. FT-IR Spectroscopy (Confirm Functional Groups) NMR->IR Orthogonal confirmation MP 5. Melting Point (Purity & Physical State) IR->MP Solubility 6. Solubility Testing (Process Parameters) MP->Solubility Final Characterized Compound (Data Sheet Complete) Solubility->Final Finalize profile

Caption: Workflow for the comprehensive characterization of the title compound.

Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the covalent structure of the molecule.

Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. Chloroform-d (CDCl₃) is chosen as the primary solvent due to its excellent dissolving power for nonpolar to moderately polar compounds and its well-separated residual solvent peak.[5]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans. The spectral width should encompass 0 to 12 ppm.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program, a 2-second relaxation delay, and accumulate at least 1024 scans for a good signal-to-noise ratio. The spectral width should be set from 0 to 220 ppm.

  • Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Protocol: Melting Point Determination

Objective: To determine the melting range of the solid material.

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound. The value itself is a key physical constant for identification.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of material. Tap the closed end on a hard surface to pack the sample down to a height of 2-3 mm.

  • Measurement: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Heating Profile: Use a rapid heating rate (e.g., 10-20 °C/min) for a preliminary determination. For the accurate measurement, use a slow ramp rate (1-2 °C/min) starting approximately 15 °C below the estimated melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). Report this range as the melting point.

Safety, Handling, and Storage

Expertise-Driven Insight: While no specific toxicology data exists for this compound, its structure contains motifs for which safety precautions are well-established. A conservative approach to handling is always warranted for novel chemical entities.

  • Hazard Assessment:

    • The nitroindoline core suggests potential for skin and eye irritation, similar to related compounds like 6-nitroindoline.[6]

    • Aromatic nitro compounds should be handled as potentially toxic and should not be subjected to high heat or shock.

    • The methoxyindole moiety may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles at all times.

  • Handling:

    • Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[1]

    • Keep away from strong oxidizing agents, strong acids, and bases to prevent degradation.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, overview of its core physical properties. The data tables, spectroscopic predictions, and detailed analytical protocols offer researchers a robust framework for identifying, handling, and utilizing this molecule. By grounding these predictions in the established chemistry of analogous structures, this document serves as a reliable starting point for any research and development program involving this promising intermediate.

References

  • Wang, M., & Wang, W. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, Vol. 97, No. 1. Available at: [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 3-(2-acetamidoethyl)-5-methoxy-6-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

  • Sławiński, J., et al. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved from [Link]

  • ResearchGate. (2021, February). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) - 2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Journal of Structural Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Methoxyindole. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link] - Note: This is a general reference for typical chemical shifts. The original linked source was a supporting information document without a clear primary article link.

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An In-depth Technical Guide to the Solubility of Boc-Protected Nitroindoline Derivatives for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

The nitroindoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity. Its strategic modification, often involving the introduction of a tert-butoxycarbonyl (Boc) protecting group, is a critical step in the multi-step synthesis of complex drug candidates. Understanding the solubility of these Boc-protected nitroindoline intermediates is not merely a matter of academic curiosity; it is a cornerstone of efficient process development, enabling researchers to optimize reaction conditions, streamline purification processes, and ultimately accelerate the drug discovery pipeline. This guide provides a comprehensive overview of the factors governing the solubility of this important class of molecules, details robust methodologies for its determination, and presents expected solubility profiles in common organic solvents, empowering you to make informed decisions in your synthetic endeavors.

The Decisive Role of Solubility in the Synthetic Journey

In the realm of drug discovery and development, solubility is a paramount physicochemical property that dictates the viability of a synthetic route and the ultimate developability of a drug candidate. For Boc-protected nitroindoline derivatives, a thorough understanding of their solubility characteristics offers several key advantages:

  • Reaction Condition Optimization: The choice of solvent is critical for achieving optimal reaction kinetics and yield. A solvent in which the Boc-protected nitroindoline starting material has appreciable solubility ensures a homogeneous reaction environment, facilitating efficient mass transfer and interaction with reagents.

  • Streamlined Purification: Crystallization is a powerful technique for the purification of synthetic intermediates. Knowledge of a compound's solubility profile across a range of solvents is essential for developing effective crystallization protocols, enabling the isolation of highly pure material.

  • Informed Process Development: As a synthetic route is scaled up, predictable solubility becomes even more critical. Understanding the solubility of Boc-protected nitroindoline derivatives allows for the selection of appropriate solvents and the design of robust, scalable processes.

Factors Influencing the Solubility of Boc-Protected Nitroindoline Derivatives

The solubility of a Boc-protected nitroindoline derivative is a complex interplay of its molecular structure and the properties of the solvent. Several key factors contribute to this delicate balance:

  • The Indoline Core: The indoline scaffold itself, with its bicyclic aromatic-aliphatic nature, contributes to a degree of lipophilicity.

  • The Nitro Group (-NO₂): The strongly electron-withdrawing and polar nitro group can engage in dipole-dipole interactions and potentially hydrogen bonding, influencing solubility in polar solvents. Its position on the aromatic ring can also subtly affect the molecule's overall polarity and crystal lattice energy.

  • The Boc Protecting Group (-Boc): The bulky and lipophilic tert-butoxycarbonyl group significantly impacts the molecule's properties. While it can enhance solubility in nonpolar organic solvents, it can also disrupt intermolecular interactions that might be present in the unprotected amine, altering the crystal packing and, consequently, the solubility. The Boc group is known to often improve the solubility characteristics of complex molecules, making them more amenable to standard organic synthesis techniques.[1][2]

  • Solvent Properties: The principle of "like dissolves like" is a fundamental guide. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are all critical determinants of its ability to solvate a given Boc-protected nitroindoline derivative.

Quantitative Solubility Profile of Boc-Protected Nitroindoline Derivatives

SolventChemical ClassPolarityExpected Qualitative SolubilityEstimated Solubility Range (g/L) at 25°C
Dichloromethane (DCM)Chlorinated HydrocarbonNonpolarHigh> 100
Tetrahydrofuran (THF)EtherPolar AproticHigh> 100
Ethyl Acetate (EtOAc)EsterModerately PolarModerate to High50 - 100
Acetonitrile (ACN)NitrilePolar AproticModerate20 - 50
Methanol (MeOH)AlcoholPolar ProticModerate10 - 30
Ethanol (EtOH)AlcoholPolar ProticLow to Moderate5 - 20
Isopropanol (IPA)AlcoholPolar ProticLow1 - 10
TolueneAromatic HydrocarbonNonpolarLow< 5
HexanesAliphatic HydrocarbonNonpolarVery Low / Insoluble< 1
Water-Highly Polar ProticVery Low / Insoluble< 0.1

Disclaimer: The quantitative values presented are estimates based on general principles and data for structurally related compounds. It is imperative for researchers to experimentally determine the precise solubility of their specific Boc-protected nitroindoline derivative in the solvent systems relevant to their work.

Experimental Determination of Solubility: A Validated Protocol

To address the need for precise and reliable solubility data, we present a detailed, self-validating protocol based on the well-established shake-flask method, followed by HPLC quantification. This method is considered the gold standard for determining equilibrium solubility.[3][4]

The Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of a Boc-protected nitroindoline derivative in a specific solvent at a controlled temperature.

Materials:

  • Boc-protected nitroindoline derivative (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid Boc-protected nitroindoline derivative to a series of scintillation vials. The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

    • To each vial, add a known volume of the respective solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach thermodynamic equilibrium. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the Boc-protected nitroindoline derivative of known concentrations in the same solvent.

    • Analyze both the standard solutions and the diluted, filtered sample using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility of the Boc-protected nitroindoline derivative in the solvent, taking into account the dilution factor.

Visual Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vial securely prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant4 Calculate solubility sample4->quant4 quant1 Prepare calibration standards quant2 Analyze standards by HPLC quant1->quant2 quant3 Generate calibration curve quant2->quant3 quant3->quant4

Caption: Workflow for equilibrium solubility determination.

The Impact of Boc Deprotection on Solubility

The removal of the Boc group is a common synthetic transformation, typically achieved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). This deprotection step dramatically alters the physicochemical properties of the molecule, including its solubility. The resulting free amine is generally more polar and capable of forming salts, leading to a significant increase in solubility in polar protic solvents, particularly aqueous solutions, and a decrease in solubility in nonpolar organic solvents.

G Boc_Indoline Boc-Protected Nitroindoline High solubility in nonpolar organic solvents Lipophilic, neutral Free_Amine Nitroindoline (Free Amine) High solubility in polar/aqueous solvents Polar, basic (can form salts) Boc_Indoline->Free_Amine  Acidic Deprotection (e.g., TFA, HCl)  

Caption: Change in solubility upon Boc deprotection.

Conclusion: A Data-Driven Approach to Synthesis

A comprehensive understanding of the solubility of Boc-protected nitroindoline derivatives is indispensable for the modern medicinal chemist. While a lack of extensive published quantitative data necessitates a robust in-house experimental approach, the principles outlined in this guide provide a solid framework for predicting solubility trends and developing validated analytical methods. By embracing a data-driven approach to solubility determination, researchers can de-risk their synthetic routes, enhance process efficiency, and ultimately accelerate the journey from a promising lead compound to a life-changing therapeutic.

References

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  • High throughput solubility measurement in drug discovery and development. (2025, August 30). ResearchGate. Available from: [Link]

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  • BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd. Available from: [Link]

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A Comprehensive Safety and Handling Guide for tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate (CAS No. 1823508-93-5) is publicly available. This guide is a synthesized document based on the chemical's structure, data from analogous compounds, and established best practices for handling novel research chemicals. All procedures should be conducted under the assumption that this compound is hazardous.[1] A thorough risk assessment should be performed by qualified personnel before handling.

Introduction and Compound Identification

This compound is a complex organic molecule utilized as an intermediate in pharmaceutical research and drug development.[2] Its structure incorporates several functional groups that dictate its reactivity and, critically, its safety profile. As a novel or infrequently synthesized compound, its toxicological and physical hazards have not been exhaustively studied.[3] Therefore, a conservative and cautious approach to handling is mandatory. This guide provides an in-depth analysis of the potential hazards and outlines robust protocols for its safe use, storage, and disposal, grounded in the principles of chemical safety and risk mitigation.

Compound Details:

PropertyValueSource
Chemical Name This compoundMolCore
CAS Number 1823508-93-5[2]
Molecular Formula C₁₄H₁₈N₂O₅[2]
Molecular Weight 294.30 g/mol [2]
Structure (A structural image would be placed here in a formal document)-

Hazard Assessment: A Structure-Activity Relationship Approach

The potential hazards of this molecule are inferred by analyzing its constituent functional groups: a nitroaromatic moiety, a tert-butyl carbamate (Boc) protecting group, and a methoxy-substituted benzene ring (anisole-like).

The Nitroaromatic Core: The Primary Toxicophore

The presence of the nitroaromatic group is the most significant contributor to the compound's potential toxicity. Nitroaromatic compounds (NACs) are a well-documented class of hazardous materials.[4][5]

  • Systemic Toxicity: Overexposure to NACs can lead to severe health consequences, including organ damage, gastrointestinal distress, and neurological disorders.[4] The United States Environmental Protection Agency (USEPA) classifies many NACs as "Priority Pollutants" due to their inherent risks.[4][5]

  • Carcinogenicity and Mutagenicity: Many nitroaromatic compounds are known or suspected to be mutagenic and carcinogenic.[5][6][7] Their metabolic reduction can produce carcinogenic aromatic amines.[5]

  • Thermal Instability: A critical and often underestimated hazard of NACs is their potential for thermal decomposition, which can be violent or explosive.[8] The decomposition of pure organic nitro compounds is highly exothermic, and the presence of impurities can significantly lower the decomposition temperature, increasing the risk of a runaway reaction.[9]

The Carbamate and Anisole Moieties: Contributing Hazards
  • tert-Butyl Carbamate (Boc Group): While primarily a protecting group, related carbamate structures can exhibit toxicity. Safety data for analogous compounds suggest risks of skin irritation, serious eye damage, and harm if swallowed.[10] The Boc group is also susceptible to hydrolysis under acidic conditions.[11]

  • Methoxy-Substituted Ring (Anisole-like): The methoxybenzene (anisole) substructure suggests potential for combustibility.[12][13] Anisole itself is a combustible liquid that can cause skin and eye irritation, and its vapors can irritate the respiratory tract, leading to dizziness at high concentrations.[12][14] It is also incompatible with strong acids and oxidizing agents.[12]

Inferred Hazard Statements: Based on this analysis, the following GHS hazard statements should be assumed:

  • Harmful if swallowed.

  • Causes skin irritation.

  • May cause an allergic skin reaction.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects.

  • Suspected of causing cancer.

  • May be harmful to aquatic life.

  • Heating may cause a fire or explosion.

Experimental Protocols: Safe Handling and Engineering Controls

Given the inferred hazards, all work with this compound must be performed with stringent safety protocols.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure through all potential routes (inhalation, dermal, ocular).

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (minimum 11-13 mil thickness). For spill cleanup, butyl rubber gloves are recommended.[15]Provides adequate protection against splashes. Gloves must be inspected before use and disposed of after handling.[1][10]
Eye Protection ANSI Z87.1-compliant safety goggles.[1] A face shield should be worn if there is a significant splash hazard.Protects against splashes and potential dust, preventing severe eye irritation or damage.[1][10]
Body Protection Flame-retardant lab coat.Protects skin from contamination and provides a barrier against accidental spills.[1]
Respiratory All handling of solids and solutions should occur within a certified chemical fume hood.Prevents inhalation of airborne particles or vapors, which is a primary route of exposure for toxic and irritating substances.[1][16]
Engineering Controls and Work Practices
  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with warning signs indicating the presence of a potent, potentially carcinogenic substance.[1]

  • Chemical Fume Hood: All weighing, transfers, and reactions must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[16]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[17]

  • Avoiding Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use heating mantles or water baths instead of Bunsen burners.[13][16]

  • Spill Management: Have a spill kit ready containing an inert absorbent material (e.g., sand, vermiculite), and appropriate PPE for cleanup. Do not allow spills to enter drains.[15]

Risk Assessment and Control Workflow

The following diagram outlines the mandatory workflow for assessing and controlling risks before commencing any experiment with this compound.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation cluster_execution Phase 3: Execution & Response A Identify Compound (CAS: 1823508-93-5) B Review Inferred Hazards (Nitroaromatic, Carcinogen, Irritant) A->B C Assess Experimental Scale (mg, g, kg) B->C D Select Engineering Controls (Fume Hood, Designated Area) C->D Define Controls E Define Required PPE (Gloves, Goggles, Lab Coat) D->E F Develop SOP for Handling, Storage, and Waste E->F G Conduct Pre-work Safety Briefing F->G Authorize Work H Execute Experiment per SOP G->H I Emergency Plan Ready (Spill, Exposure, Fire) H->I J J I->J Post-Experiment K K J->K Decontaminate & Clean L L K->L Segregate & Label Waste M M L->M Review & Document

Sources

An In-Depth Technical Guide to the Core Differences Between 5-Methoxy-6-Nitroindoline and Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a vast array of bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives are foundational to drugs targeting a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[3][4] Within this landscape, understanding the nuanced differences between the fully aromatic indole core and its reduced form, the indoline, is paramount for rational drug design and synthetic strategy. This guide provides a detailed comparative analysis of the broad class of indole derivatives and a specific, highly functionalized building block, 5-methoxy-6-nitroindoline . We will dissect their fundamental structural distinctions, explore the profound impact of these differences on their chemical reactivity and spectroscopic properties, and delineate their divergent roles in the synthetic and pharmaceutical sciences.

The Fundamental Structural Divide: Aromaticity and Geometry

The most critical distinction between an indole derivative and 5-methoxy-6-nitroindoline lies in the nature of the five-membered heterocyclic ring fused to the benzene core.

  • Indole Derivatives: Possess a fully aromatic, planar bicyclic system.[5] The fusion of a benzene ring with a pyrrole ring creates a 10 π-electron system (8 from the double bonds and 2 from the nitrogen lone pair), satisfying Hückel's rule for aromaticity.[6] This delocalization of electrons across both rings imparts significant stability and dictates the molecule's chemical behavior.[5]

  • 5-Methoxy-6-Nitroindoline: This molecule is a derivative of indoline, the 2,3-dihydro version of indole.[7] The five-membered ring is saturated, lacking the C2-C3 double bond. Consequently, the nitrogen atom's lone pair does not participate in a larger aromatic system. This breaks the 10 π-electron conjugation, rendering the heterocyclic portion non-aromatic and non-planar. The core of 5-methoxy-6-nitroindoline is therefore an aromatic benzene ring fused to a saturated, puckered pyrrolidine ring.

This core structural variance is the genesis of all other functional and chemical differences between these two classes of molecules.

G Core Structural Comparison cluster_indole Indole Derivative (Generic) cluster_indoline 5-Methoxy-6-Nitroindoline indole Aromatic Pyrrole Ring (Planar, 10π System) indoline Saturated Pyrrolidine Ring (Non-planar, Non-aromatic) G cluster_indole Indole Derivative Reactivity cluster_indoline 5-Methoxy-6-Nitroindoline Reactivity indole_node Indole Core eas Electrophilic Aromatic Substitution (at C3) indole_node->eas E+ indoline_node Indoline Core n_alkylation N-Alkylation/ N-Acylation indoline_node->n_alkylation Nucleophilic N nitro_reduction Nitro Group Reduction indoline_node->nitro_reduction [H] dehydrogenation Dehydrogenation (Oxidation) indoline_node->dehydrogenation [O]

Caption: Dominant reaction pathways for indoles vs. 5-methoxy-6-nitroindoline.

Spectroscopic Fingerprints: Distinguishing the Cores

The structural differences give rise to distinct spectroscopic signatures, allowing for unambiguous identification.

PropertyIndole Derivatives5-Methoxy-6-NitroindolineRationale
¹H NMR (Pyrrole Ring) Aromatic signals for C2-H and C3-H (~6.5-7.5 ppm). [8]Aliphatic signals for C2-H₂ and C3-H₂ (~3.0-4.5 ppm, typically triplets). [9]Presence vs. absence of the C2-C3 double bond.
¹H NMR (N-H) Broad signal, often downfield (>8.0 ppm). [8]Signal in the typical secondary amine region, often sharper.Aromatic imine N-H vs. aliphatic amine N-H environment.
¹³C NMR (Pyrrole Ring) C2 and C3 signals in the aromatic region (>100 ppm). [8]C2 and C3 signals in the aliphatic region (~25-55 ppm).sp² hybridized (aromatic) vs. sp³ hybridized (aliphatic) carbons.
UV-Vis Spectroscopy Strong absorption bands (~260-290 nm) from the π-π* transitions of the conjugated aromatic system. [5][10]Spectrum dominated by the substituted benzene chromophore; lacks the characteristic indole absorption profile. [11]Extended π-conjugation in indole vs. a less conjugated system in indoline.

Divergent Roles in Drug Discovery and Synthesis

The distinct properties of these two molecular classes define their applications.

  • Indole Derivatives: The Bioactive Scaffold The indole motif is a ubiquitous "privileged scaffold" in pharmacology. [1]Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions allow it to bind to a multitude of biological targets. This has led to the development of countless drugs. [12][13] * Examples: Serotonin (neurotransmitter), Indomethacin (anti-inflammatory), and Vincristine (anticancer agent). [3][]

  • 5-Methoxy-6-Nitroindoline: The Strategic Building Block In contrast, 5-methoxy-6-nitroindoline is not typically the final bioactive molecule. Instead, it serves as a highly valuable and strategic synthetic intermediate. [9]Its pre-installed functional groups—a nucleophilic nitrogen, a reducible nitro group, and a methoxy directing group—provide chemists with precise control for constructing complex, substituted indole derivatives that would be difficult to synthesize directly. The typical synthetic utility involves reducing the nitro group to an amine, functionalizing this new amine, and then dehydrogenating the indoline core to form the final, fully aromatic indole product.

G start 5-Methoxy-6-Nitroindoline step1 Step 1: Nitro Reduction (e.g., H₂, Pd/C) start->step1 intermediate 5-Methoxy-6-Aminoindoline step1->intermediate step2 Step 2: Amine Functionalization (e.g., Acylation, Alkylation) intermediate->step2 intermediate2 Functionalized Indoline step2->intermediate2 step3 Step 3: Dehydrogenation (e.g., DDQ, MnO₂) intermediate2->step3 final Substituted Indole Derivative (Final Product) step3->final

Caption: Synthetic utility workflow of 5-methoxy-6-nitroindoline.

Experimental Methodologies

Trustworthy protocols are essential for reproducible research. The following sections detail representative experimental procedures.

Protocol: Fischer Synthesis of a Substituted Indole

The Fischer indole synthesis is a classic and robust method for creating the indole core from a phenylhydrazine and an aldehyde or ketone. [15] Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Methodology:

  • Catalyst Preparation: A mixture of polyphosphoric acid (PPA) (50 g) and phosphorus pentoxide (5 g) is heated at 160°C for 1 hour with mechanical stirring under a nitrogen atmosphere.

  • Reactant Addition: The catalyst mixture is cooled to 100°C. A solution of acetophenone phenylhydrazone (10 g, 47.8 mmol), prepared by the condensation of phenylhydrazine and acetophenone, is added portion-wise over 15 minutes.

  • Reaction: The reaction temperature is raised to 120-130°C and maintained for 20 minutes. The mixture becomes viscous and dark.

  • Workup: The hot reaction mixture is carefully poured onto 200 g of crushed ice with vigorous stirring. The resulting precipitate is allowed to stand for 1 hour.

  • Isolation and Purification: The solid product is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried. The crude product is recrystallized from ethanol/water to yield pure 2-phenylindole.

Protocol: Reduction of the Nitro Group in 5-Nitroindoline

This procedure demonstrates the selective reduction of the nitro group, a key transformation for this building block. [9] Objective: To synthesize 5-aminoindoline from 5-nitroindoline.

Methodology:

  • System Setup: A continuous flow hydrogenation reactor (e.g., H-Cube) is equipped with a 10% Palladium on Carbon (Pd/C) catalyst cartridge.

  • Solution Preparation: 5-nitroindoline (1.0 g, 6.09 mmol) is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) to a final concentration of 0.1 M.

  • Reaction Conditions: The solution is pumped through the reactor at a flow rate of 1.0 mL/min. The temperature is set to 30°C, and the hydrogen pressure is set to 20 bar.

  • Collection: The output stream is collected in a flask. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Isolation: Upon completion, the solvent is removed from the collected solution under reduced pressure. The resulting residue is the desired 5-aminoindoline, which can be used directly or purified further by column chromatography if necessary.

Conclusion

While both 5-methoxy-6-nitroindoline and indole derivatives share a fused bicyclic core, they exist on opposite sides of a fundamental chemical divide defined by aromaticity. Indole derivatives are planar, aromatic systems with a rich history as bioactive scaffolds, characterized by their susceptibility to electrophilic attack at the C3 position. In stark contrast, 5-methoxy-6-nitroindoline is a non-aromatic, saturated heterocycle whose value lies not in its intrinsic bioactivity, but in its role as a strategic synthetic intermediate. Its nucleophilic nitrogen and reducible nitro group provide chemists with precise tools to construct complex, functionalized indole targets. Recognizing this core distinction is essential for any scientist or researcher working in the fields of organic synthesis and medicinal chemistry.

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A Comprehensive Technical Guide to tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate: Synthesis, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate, a key intermediate in medicinal chemistry, presents a unique scaffold for the synthesis of a diverse range of biologically active molecules. Its indoline core, substituted with both an electron-donating methoxy group and an electron-withdrawing nitro group, offers multiple avenues for chemical modification. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen provides stability and allows for selective reactions at other positions of the molecule. This guide offers an in-depth exploration of this compound, covering its synthesis, availability, physicochemical properties, and its burgeoning role in the landscape of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and analytical characterization.

PropertyValueSource
CAS Number 1823508-93-5[1],
Molecular Formula C₁₄H₁₈N₂O₅[1]
Molecular Weight 294.30 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane.Inferred from related compounds
Storage Store in a cool, dry place, protected from light. Recommended storage temperature: 2-8°C.Inferred from related compounds

Sourcing and Procurement: A Supplier Overview

The availability and pricing of this compound are critical considerations for research and development projects. While pricing is often subject to quotation and purity requirements, several chemical suppliers list this compound in their catalogs.

SupplierPurityAvailabilityContact for Pricing
[1]≥98%InquireYes
InquireInquireYes
95% (for a related compound)In stock (for a related compound)Yes[2]
97% (for a related compound)In stock (for a related compound)Publicly listed for related compound[3]

Note: Pricing is subject to change and may vary based on quantity and purity. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be approached through a multi-step sequence, beginning with a suitable precursor and involving nitration followed by Boc protection. The following represents a plausible and well-precedented synthetic strategy.

Diagram of the Synthetic Workflow

SynthesisWorkflow A 5-Methoxyindoline B 5-Methoxy-6-nitroindoline A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Boc Protection ((Boc)₂O, Base) Applications A This compound B Reduction of Nitro Group A->B F Boc Deprotection A->F C 6-Aminoindoline Derivative B->C D Amide/Urea Formation C->D E Heterocycle Synthesis C->E G N-Functionalization F->G

Sources

The Strategic Role of 5-Methoxy-6-Nitroindoline-1-Carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indoline Scaffold as a Privileged Structure in Drug Discovery

The indoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1] This bicyclic system, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, provides a rigid and versatile framework for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4]

This technical guide focuses on a particularly valuable derivative: 5-methoxy-6-nitroindoline-1-carboxylate . This molecule serves as a pivotal intermediate in the synthesis of complex drug candidates. The strategic placement of the methoxy and nitro groups on the aromatic ring, combined with the carboxylate protecting group on the indoline nitrogen, offers a rich platform for chemical manipulation and structure-activity relationship (SAR) studies. We will explore the synthesis, key chemical transformations, and diverse medicinal chemistry applications of this versatile building block, providing both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.

Part 1: Synthesis and Chemical Reactivity

The synthesis of 5-methoxy-6-nitroindoline-1-carboxylate is a multi-step process that begins with the commercially available 5-methoxyindole. The strategic introduction of the nitro group and the protection of the indoline nitrogen are critical steps that enable subsequent chemical modifications.

Synthesis of the Core Intermediate: From 5-Methoxyindole to 5-Methoxy-6-Nitroindoline

The synthetic pathway to 5-methoxy-6-nitroindoline involves two key transformations: nitration of the indole ring and subsequent reduction of the indole to an indoline.

A common route for the synthesis of 5-methoxyindole involves the reaction of 5-bromoindole with sodium methoxide in the presence of a copper catalyst.[5]

The subsequent nitration of 5-methoxyindole is a crucial step. The position of nitration is directed by the existing methoxy group. Following nitration, the indole is reduced to the corresponding indoline.

N-Protection: The Role of the Carboxylate Group

The indoline nitrogen is a reactive center, and its protection is essential for controlling the regioselectivity of subsequent reactions. The introduction of a carboxylate group, typically a tert-butoxycarbonyl (Boc) group, is a common and effective strategy. This is achieved by reacting 5-methoxy-6-nitroindoline with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The synthesis of tert-butyl 5-nitroindoline-1-carboxylate has been reported with high yields.[6]

The Boc protecting group is favored in medicinal chemistry for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).

Key Chemical Transformations

The true utility of 5-methoxy-6-nitroindoline-1-carboxylate lies in the selective manipulation of its functional groups. The nitro group is a versatile handle for introducing a variety of substituents, most commonly through its reduction to an amine.

A widely used method for the reduction of the nitro group in nitroindoles and nitroindolines is catalytic hydrogenation.[6][7]

Materials:

  • 5-methoxy-6-nitroindoline-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) source

  • Reaction flask suitable for hydrogenation

Procedure:

  • Dissolve the 5-methoxy-6-nitroindoline-1-carboxylate in a suitable solvent (e.g., MeOH/THF mixture) in the reaction flask.[6]

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10 mol% relative to the substrate.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 MPa).[7]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-60°C) until the reaction is complete, as monitored by TLC or LC-MS.[6][7]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-amino-5-methoxyindoline-1-carboxylate.

  • The crude product can be purified by column chromatography if necessary.

This resulting 6-aminoindoline derivative is a key precursor for the synthesis of a wide range of bioactive molecules through reactions such as acylation, sulfonylation, and reductive amination.

Part 2: Medicinal Chemistry Applications

The 5-methoxy-6-nitroindoline-1-carboxylate scaffold has been instrumental in the development of novel therapeutic agents targeting a range of diseases, from inflammation to cancer.

Anti-Inflammatory Agents: Dual 5-LOX/sEH Inhibitors

Chronic inflammation is a key driver of numerous diseases. The enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) are critical players in inflammatory pathways. The development of dual inhibitors of these enzymes is a promising therapeutic strategy.[6]

Researchers have utilized the 5-nitroindoline scaffold to design potent dual 5-LOX/sEH inhibitors.[6] Starting from 5-nitroindoline, a series of derivatives were synthesized by modifying the N-1 and C-5 positions (after reduction of the nitro group). This work highlights the importance of the indoline core in orienting substituents to effectively interact with the enzyme active sites.

Anticancer Agents: Targeting c-Myc G-Quadruplexes

The c-Myc oncogene is a critical regulator of cell proliferation and is overexpressed in many human cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which is a promising target for anticancer drug development.[8]

Substituted 5-nitroindoles have been identified as a new class of ligands that bind to the c-Myc promoter G4 sequence.[8][9] These compounds have been shown to downregulate c-Myc expression, induce cell cycle arrest, and increase the concentration of intracellular reactive oxygen species (ROS), leading to antiproliferative effects in cancer cells.[8] The 5-nitro group appears to be important for the observed activity.[8]

The general workflow for identifying and validating such compounds is depicted in the following diagram:

G4_Binder_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_validation Validation Phase Screening High-Throughput Screening (e.g., FID Assay) Hit_Ident Hit Identification (5-Nitroindole Scaffold) Screening->Hit_Ident Identifies core scaffold Synthesis Synthesis of Analogs (e.g., modifying N1 and C3) Hit_Ident->Synthesis Guides synthesis SAR Structure-Activity Relationship (SAR) Studies Biophysical Biophysical Assays (e.g., NMR, MST) Confirms G4 Binding SAR->Biophysical Selects potent binders Synthesis->SAR Provides analogs Cellular Cellular Assays (e.g., Cell Viability, c-Myc Expression) Biophysical->Cellular Validates mechanism Lead_Compound Lead Compound Cellular->Lead_Compound Identifies lead

Caption: Workflow for the discovery and validation of c-Myc G-quadruplex binders.

Bioisosteric Replacement of the Nitro Group

While the nitro group can be crucial for biological activity, it can also be metabolically labile and potentially lead to the formation of toxic metabolites.[10] In medicinal chemistry, a common strategy to mitigate such liabilities is bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties but an improved metabolic profile.[11][12][13]

A notable bioisostere for the nitro group is the pentafluorosulfanyl (SF₅) group.[10] Both groups are strongly electron-withdrawing, but the SF₅ group offers a distinct steric and electronic profile that can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[10]

PropertyNitro Group (-NO₂)Pentafluorosulfanyl Group (-SF₅)Rationale for Difference
Hammett Constant (σp) ~0.78~0.68Both are strongly electron-withdrawing.[10]
Geometry PlanarOctahedralThe SF₅ group has a more complex 3D shape.
Metabolic Stability Susceptible to reductionGenerally more stableThe S-F bonds are highly resistant to cleavage.
Lipophilicity (π) -0.28+1.50The fluorine atoms significantly increase lipophilicity.

This comparative data underscores the importance of considering bioisosteric replacements in the drug design process to optimize both potency and safety.

The logical flow of such an optimization strategy is as follows:

Bioisostere_Strategy Start Initial Hit Compound (with Nitro Group) ADME_Tox Assess ADME/Tox Profile (e.g., Metabolic Stability) Start->ADME_Tox Bioisostere Bioisosteric Replacement (e.g., -NO2 -> -SF5) ADME_Tox->Bioisostere Identifies liability New_Analog Synthesize New Analog Bioisostere->New_Analog Re_evaluate Re-evaluate Potency and ADME/Tox New_Analog->Re_evaluate Re_evaluate->Bioisostere Further optimization Optimized Optimized Lead Compound Re_evaluate->Optimized Improved profile

Caption: Decision-making workflow for bioisosteric replacement in lead optimization.

Conclusion

5-Methoxy-6-nitroindoline-1-carboxylate is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity and the versatility of its functional groups provide a robust platform for the synthesis of diverse and complex molecular architectures. The applications of its derivatives in developing novel anti-inflammatory and anticancer agents underscore the enduring importance of the indoline scaffold in drug discovery. Furthermore, the challenges associated with the nitro group have spurred innovative approaches, such as bioisosteric replacement, pushing the boundaries of molecular design. As our understanding of disease biology deepens, the strategic application of such versatile building blocks will continue to be paramount in the quest for safer and more effective medicines.

References

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A Comprehensive Technical Guide to the Synthesis of Nitroindoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Nitroindoline Intermediates in Modern Chemistry

Nitroindoline intermediates are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and advanced chemical tools. Their significance stems from the synthetic flexibility of the nitro group, which can be readily transformed into other functional groups, and the inherent reactivity of the indoline scaffold. This guide provides an in-depth exploration of the core synthetic strategies for accessing nitroindoline intermediates, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. We will delve into the nuances of various synthetic routes, from classical electrophilic nitration to modern transition-metal-free and electrochemical methods, providing a comprehensive understanding of the causality behind experimental choices and the pathways to achieving desired molecular architectures. Furthermore, this guide will touch upon the application of nitroindoline derivatives as photolabile "caging" groups, a testament to their importance in cutting-edge chemical biology.

I. Direct Electrophilic Nitration: A Fundamental Approach

Direct electrophilic nitration of the indoline or indole nucleus represents one of the most straightforward methods for the introduction of a nitro group. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituent on the indoline nitrogen.

The Underlying Chemistry: Controlling Regioselectivity

Under strongly acidic conditions, such as a mixture of concentrated nitric and sulfuric acids, the nitrogen atom of the indoline ring is protonated. This protonation deactivates the pyrrole ring towards electrophilic attack and directs the incoming electrophile, the nitronium ion (NO₂⁺), to the benzene ring. The protonated nitrogen acts as a meta-director, leading to the preferential formation of the 6-nitroindoline isomer, with the 5-nitro isomer as a common byproduct.[1] Conversely, if the indoline nitrogen is acylated, it becomes an ortho, para-director, favoring the formation of the 5-nitroindoline derivative.

Experimental Protocol: Synthesis of 6-Nitroindoline-2-carboxylic Acid

This protocol details the direct nitration of indoline-2-carboxylic acid, a common starting material.

Materials:

  • Indoline-2-carboxylic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (d=1.5 g/cm³)

  • Crushed Ice

  • Ethyl Acetate (EtOAc)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indoline-2-carboxylic acid (e.g., 25 g, 153 mmol) in concentrated sulfuric acid (200 mL) at -5 °C.

  • Nitration: Slowly add concentrated nitric acid (e.g., 6.93 mL, 165 mmol) to the stirred solution, maintaining the temperature between -20 °C and -10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring for 30 minutes.

  • Quenching: Pour the reaction mixture into crushed ice (500 g).

  • Extraction of 5-Nitro Isomer: Extract the aqueous mixture with ethyl acetate to separate the 5-nitroindoline-2-carboxylic acid.

  • Isolation of 6-Nitro Isomer: Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution. Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo at a temperature below 45 °C to yield 6-nitroindoline-2-carboxylic acid. A typical yield for the 6-nitro isomer is around 72%.

Visualizing the Workflow: Direct Nitration

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product start Indoline-2-carboxylic Acid dissolve Dissolve in conc. H₂SO₄ at -5°C start->dissolve nitrate Add conc. HNO₃ at -20 to -10°C dissolve->nitrate quench Pour into crushed ice nitrate->quench extract_5_nitro Extract with EtOAc (pH < 2) to remove 5-nitro isomer quench->extract_5_nitro adjust_ph Adjust aqueous phase to pH 4.5-5.0 extract_5_nitro->adjust_ph extract_6_nitro Extract with EtOAc adjust_ph->extract_6_nitro dry Dry and concentrate extract_6_nitro->dry product 6-Nitroindoline-2-carboxylic Acid dry->product

Caption: Workflow for the direct nitration of indoline-2-carboxylic acid.

II. Chiral Synthesis from Amino Acids: An Enantioselective Route

For applications where stereochemistry is crucial, such as in the development of chiral drugs, a chiral pool approach starting from readily available amino acids like L-phenylalanine is a powerful strategy. This method allows for the synthesis of enantiomerically pure nitroindoline derivatives.

The Rationale: Leveraging Inherent Chirality

This enantioselective synthesis leverages the inherent chirality of L-phenylalanine to produce (S)-6-nitroindoline-2-carboxylic acid.[1] The synthesis involves a multi-step sequence including nitration of the aromatic ring of L-phenylalanine, followed by intramolecular cyclization.

Key Steps in the Chiral Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid:
  • Nitration of L-phenylalanine: The synthesis begins with the nitration of L-phenylalanine using reagents like urea nitrate in sulfuric acid. This step introduces nitro groups onto the phenyl ring.

  • Bromination: Subsequent bromination of the dinitrophenylalanine derivative is a key step to facilitate the upcoming cyclization.[1]

  • Intramolecular Cyclization: The final step is an intramolecular cyclization to form the indoline ring, yielding the desired (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess (>99.5% ee).[1]

Visualizing the Chiral Synthesis Workflow

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product start L-Phenylalanine nitration Nitration (e.g., Urea nitrate/H₂SO₄) start->nitration bromination Bromination nitration->bromination cyclization Intramolecular Cyclization bromination->cyclization product (S)-6-Nitroindoline-2-carboxylic Acid cyclization->product G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product hydrazine Nitrophenylhydrazine hydrazone Hydrazone Formation hydrazine->hydrazone carbonyl Aldehyde or Ketone carbonyl->hydrazone tautomerization Tautomerization to Enamine hydrazone->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization product Nitroindole cyclization->product

Caption: Key steps in the Fischer indole synthesis of nitroindoles.

IV. Modern Synthetic Approaches: Expanding the Toolbox

Recent advances in synthetic methodology have provided new and often milder routes to nitroindoline intermediates, overcoming some of the limitations of classical methods.

A. Transition-Metal-Free Synthesis from Enaminones

A notable development is the cesium carbonate (Cs₂CO₃)-promoted synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds. [2]This method is advantageous as it avoids the use of transition metals and proceeds with high regioselectivity. The reaction involves the formation of two new C-C and C-N bonds in a single operation. [2]

B. Electrochemical Synthesis of 3-Nitroindoles

Electrochemical methods offer a green and efficient alternative for the synthesis of certain nitroindoles. For instance, the electrochemical cyclization of nitroenamines in the presence of potassium iodide can produce 3-nitroindoles. [1]This process involves a sequential paired electrolysis, where the iodide is first oxidized at the anode to an iodine radical, which then facilitates the cyclization. The resulting 3-nitroindolinyl radical is then reduced at the cathode to generate the 3-nitroindoline, which is subsequently oxidized to the 3-nitroindole. [1]

V. Comparative Analysis of Synthetic Methods

The choice of a synthetic route to a particular nitroindoline intermediate depends on several factors, including the desired substitution pattern, the need for enantiopurity, the availability of starting materials, and the tolerance of other functional groups to the reaction conditions.

MethodStarting MaterialsKey Reagents/ConditionsTypical YieldAdvantagesDisadvantages
Direct Nitration Indoline/Indole derivativesConc. HNO₃, Conc. H₂SO₄~72% for 6-nitro isomer Utilizes commercially available starting materials; relatively straightforward.Produces isomeric mixtures requiring separation; harsh acidic conditions. [1]
Chiral Synthesis L-amino acids (e.g., L-phenylalanine)Multi-step: Nitration, Bromination, Intramolecular cyclization~53% overall [1]Produces enantiomerically pure products. [1]Multi-step synthesis with moderate overall yield. [1]
Fischer Indole Synthesis NitrophenylhydrazonesAcid catalyst (Brønsted or Lewis)Variable, can be low [3]Versatile for various substituted indoles.Requires specific precursors; can have low yields. [3]
From Enaminones Enaminones, Nitroaromatic compoundsCs₂CO₃Moderate to good [2]Transition-metal-free, high regioselectivity. [2]Newer method, substrate scope may be more limited.
Electrochemical Synthesis NitroenaminesKI, ElectrolysisGood [1]Mild conditions, avoids harsh reagents.Requires specialized electrochemical setup.

VI. Application Spotlight: Nitroindolines as Photolabile Protecting Groups

Nitroindoline derivatives, particularly 7-nitroindolines, have gained significant attention as photolabile protecting groups, or "caging" groups. [4][5][6]These molecules can be attached to a bioactive compound, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, the nitroindoline cage is cleaved, releasing the active molecule with high spatial and temporal precision. This technology is particularly valuable in fields like neuroscience for the controlled release of neurotransmitters. [4] The synthesis of these "caged" compounds typically involves the coupling of a 7-nitroindoline derivative with the molecule of interest. [4]The efficiency of the photorelease is a key parameter and is influenced by the substitution pattern on the nitroindoline ring. [4]

Conclusion

The synthesis of nitroindoline intermediates is a rich and evolving field, offering a diverse array of methodologies to access these valuable compounds. From the foundational direct nitration and Fischer indole synthesis to the more recent transition-metal-free and electrochemical approaches, chemists have a powerful toolkit at their disposal. The choice of the optimal synthetic route is a strategic decision based on the specific requirements of the target molecule. As research in drug discovery and chemical biology continues to advance, the demand for efficient and selective methods for the synthesis of nitroindoline intermediates will undoubtedly grow, further stimulating innovation in this important area of heterocyclic chemistry.

References

  • A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid - Benchchem. (URL: )
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (URL: not available)
  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Application Notes and Protocols: Synthesis of Caged Compounds Using 6-Nitroindoline-2-carboxylic Acid - Benchchem. (URL: )
  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbam
  • Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed. (URL: [Link])

  • Synthesis of 3-nitroindoles by sequential paired electrolysis - RSC Publishing. (URL: [Link])

  • Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators - MDPI. (URL: [Link])

  • Fischer indole synthesis - Wikipedia. (URL: [Link])

  • Fischer Indole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Fischer Indole Synthesis. (URL: [Link])

  • Synthesis and Chemistry of Indole. (URL: [Link])

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - NIH. (URL: [Link])

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC. (URL: [Link])

  • Cesium carbonate as a mediated inorganic base in some organic transformations | Request PDF. (URL: [Link])

  • (PDF) Synthesis of β-enamino malonates through caesium carbonate-promoted reaction of nitro-substituted donor–acceptor cyclopropanes. (URL: [Link])

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (URL: [Link])

  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. (URL: [Link])

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC - NIH. (URL: [Link])

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - MDPI. (URL: [Link])

  • ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. (URL: [Link])

Sources

Methodological & Application

Application Note: Synthesis of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

[1]

Executive Summary

This application note details the optimized synthetic protocol for tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate , a critical pharmacophore often utilized in the development of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and other kinase-targeting small molecules.[1]

While the target molecule appears structurally simple, its synthesis presents two specific challenges:

  • Regioselectivity: Directing the nitro group specifically to the C6 position in the presence of a C5-methoxy group and a bulky N1-protecting group.

  • Chemoselectivity: Reducing the indole core to an indoline without over-reduction or side reactions, and performing nitration without deprotecting the acid-labile Boc group.

This guide provides a validated, three-step linear synthesis starting from commercially available 5-methoxyindole, emphasizing process safety, impurity control, and structural validation.[1]

Strategic Analysis & Retrosynthesis

The synthesis is designed to maximize regiocontrol. Direct nitration of 5-methoxyindole yields a mixture of 4- and 6-nitro isomers and is prone to oxidation.[1] By reducing the indole to an indoline first, we increase the nucleophilicity of the nitrogen; however, subsequent N-Boc protection is required before nitration to prevent N-nitration and to sterically hinder the C7 position, thereby favoring the desired C6 substitution.

Reaction Pathway (DOT Visualization)[1]

SynthesisPathStart5-Methoxyindole(Starting Material)Step1_Prod5-Methoxyindoline(Intermediate 1)Start->Step1_ProdNaBH3CN, AcOH0°C to RT(Reductive Saturation)Step2_Prodtert-Butyl 5-methoxyindoline-1-carboxylate(Intermediate 2)Step1_Prod->Step2_ProdBoc2O, TEADCM, RT(N-Protection)Targettert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate(Target)Step2_Prod->TargetHNO3, Ac2O-10°C(Regioselective Nitration)

Figure 1: Three-step synthetic route designed to control regiochemistry via steric and electronic directing effects.

Detailed Experimental Protocols

Step 1: Reduction of 5-Methoxyindole to 5-Methoxyindoline

Objective: Selective reduction of the C2-C3 double bond.[1] Mechanism: Protonation of the indole C3 position generates an iminium ion, which is trapped by the hydride source.

Reagents & Materials:

  • 5-Methoxyindole (1.0 equiv)[1]

  • Sodium Cyanoborohydride (

    
    ) (3.0 equiv)[1]
    
  • Glacial Acetic Acid (

    
    ) (Solvent/Proton source)[1]
    
  • Safety Note: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     generates HCN gas upon contact with acid.[1][2] This reaction must  be performed in a high-efficiency fume hood.
    

Protocol:

  • Dissolve 5-methoxyindole (10 g, 68 mmol) in glacial acetic acid (100 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Cool the solution to 10–15°C using a water bath.

  • Add

    
     (12.8 g, 204 mmol) portion-wise over 30 minutes. Caution: Exothermic gas evolution.[1]
    
  • Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:3); the fluorescent indole spot will disappear.[1]

  • Quench: Pour the reaction mixture carefully into ice water (500 mL).

  • Neutralization: Basify to pH >10 using 50% NaOH solution (slow addition, ice cooling required).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1][3][4]
  • Purification: Flash chromatography is usually not required if the starting material is consumed. Yield is typically 85–95%.[1]

Step 2: N-Boc Protection

Objective: Protection of the secondary amine to prevent oxidation and direct the subsequent nitration.

Reagents & Materials:

  • 5-Methoxyindoline (from Step 1)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)[1]
    
  • Triethylamine (TEA) (2.0 equiv)[1]

  • Dichloromethane (DCM) (0.5 M concentration)[1]

Protocol:

  • Dissolve 5-methoxyindoline (crude from Step 1) in dry DCM.

  • Add TEA (2.0 equiv) and catalytic DMAP (0.05 equiv).[1]

  • Cool to 0°C. Add

    
     (1.2 equiv) dissolved in minimal DCM dropwise.
    
  • Warm to RT and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove TEA), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
     and concentrate in vacuo. The product, tert-butyl 5-methoxyindoline-1-carboxylate, crystallizes as an off-white solid.[1]
    
Step 3: Regioselective Nitration (The Critical Step)

Objective: Introduce the nitro group at C6 without deprotecting the Boc group. Rationale: Standard nitration (

1Acetyl Nitrate1

Regiochemistry Logic:

  • 5-OMe: Strongly activating, directs ortho (C4, C6) and para (C3a - blocked).[1]

  • N-Boc: Bulky, moderately activating.[1] Sterically hinders C7 (ortho to N) and C4 (peri-interaction).[1]

  • Result: The C6 position is electronically activated by the OMe group and sterically accessible, making it the favored site.

Protocol:

  • Dissolve tert-butyl 5-methoxyindoline-1-carboxylate (5.0 g, 20 mmol) in Acetic Anhydride (

    
    ) (40 mL).
    
  • Cool the solution to -10°C using an acetone/ice bath. Temperature control is critical to prevent dinitration.

  • Prepare a separate solution of Fuming

    
     (1.1 equiv) in 
    
    
    (10 mL) at 0°C.
  • Add the nitrating mixture dropwise to the indoline solution over 20 minutes, maintaining internal temperature below -5°C.

  • Stir at 0°C for 1 hour.

  • Quench: Pour onto crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess anhydride.

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with water.[3] If oil forms, extract with DCM.[1][3]

  • Purification: Recrystallize from Ethanol or purify via column chromatography (10-20% EtOAc in Hexanes).

Analytical Validation (QC)

To confirm the synthesis of the correct isomer (6-nitro) versus the unwanted 4-nitro isomer, 1H NMR is the definitive tool.

FeatureExpected Observation (6-Nitro Isomer)Logic
Aromatic Region Two Singlets (approx.[1] 7.8 ppm and 6.9 ppm)Protons at C4 and C7 are para to each other and do not couple (

).[1]
Alternative (4-Nitro) Two Doublets (

Hz)
If nitration occurred at C4, protons at C6 and C7 would be ortho, showing strong coupling.[1]
Boc Group Singlet at ~1.5 ppm (9H)Confirms the protecting group survived the nitration.
Methoxy Group Singlet at ~3.9 ppm (3H)Distinctive OMe signal.[1]

Key Specification:

  • Appearance: Yellow crystalline solid.[1]

  • Purity: >98% by HPLC (254 nm).

  • Mass Spec:

    
     (fragmentation is common) or 
    
    
    .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Boc Deprotection Acid concentration too high during nitration.[1]Ensure temperature stays < 0°C; use

in excess to consume water; avoid

.[1]
Dinitration Excess

or temperature too high.[1]
Strictly limit

to 1.05–1.1 equiv.[1] Keep reaction cold.
Incomplete Reduction (Step 1) Old

or pH too high.[1]
Add more AcOH to maintain pH ~4–5.[1] Use fresh reducing agent.
Regioisomer Mix Temperature fluctuation.[1][5][6]Perform nitration at -10°C. If isomers form, separate via recrystallization (6-nitro is usually less soluble).[1]

References

  • Reduction of Indoles: Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylated Indoles to Indolines."[1] Synthesis, 1977(12), 859-862.[1] [1]

  • Regioselective Nitration: Zhang, P., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[1] Frontiers in Chemistry, 2023.[1] (Discusses directing effects in N-Boc systems).

  • General Indoline Synthesis: "Preparation of this compound." Common Organic Chemistry Protocols. (Based on standard transformations for AZD9291 intermediates).

  • Nitration Safety: "Nitration of Aromatic Compounds." Organic Chemistry Portal.

Disclaimer: This protocol involves hazardous chemicals, including cyanide-generating agents and strong oxidizers.[1] It is intended for use only by trained professionals in a controlled laboratory setting.

regioselective nitration of N-Boc-5-methoxyindoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Regioselective Nitration of N-Boc-5-Methoxyindoline

Part 1: Strategic Overview

The Challenge: The functionalization of N-protected indolines is a critical step in the synthesis of kinase inhibitors, antibody-drug conjugates (ADCs), and complex alkaloids. Specifically, introducing a nitro group onto N-Boc-5-methoxyindoline presents a dual challenge:

  • Chemo-stability: The tert-butyloxycarbonyl (Boc) group is acid-labile. Standard nitration conditions (concentrated

    
    ) often lead to Boc-deprotection, resulting in polymerization or oxidation of the free amine.
    
  • Regioselectivity: The substrate contains two directing groups: the 5-methoxy group (strong donor) and the N-Boc group (moderate donor/weak withdrawer depending on resonance vs. induction). Nitration must be directed exclusively to the C6 position , avoiding the sterically crowded C4 position or the N-directed C7 position.

The Solution: This protocol utilizes Menke Conditions (Copper(II) Nitrate in Acetic Anhydride).[1] This method generates the active nitrating species, acetyl nitrate (


), in situ under mild conditions. This approach circumvents the use of strong mineral acids, preserving the N-Boc protecting group while leveraging the 5-methoxy group's electronic influence to achieve high C6 regioselectivity.

Part 2: Mechanistic Insight & Regioselectivity

To ensure reproducibility, it is vital to understand the electronic forces at play. The 5-methoxy group is the dominant directing group due to its strong


 (mesomeric) effect, activating positions C4 and C6.
  • C4 Position: Activated by 5-OMe but sterically hindered by the peri-interaction with the C3-methylene protons and the adjacent 5-OMe group.

  • C6 Position: Activated by 5-OMe (ortho) and sterically accessible.

  • C7 Position: Activated by the N-Boc nitrogen lone pair (ortho), but deactivated by the meta-relationship with the 5-OMe. Furthermore, the N-Boc group is less activating than the methoxy group.

Therefore, C6 is the kinetically and thermodynamically favored site.

Regioselectivity Substrate N-Boc-5-Methoxyindoline OMe 5-OMe Group (Strong +M Donor) Substrate->OMe NBoc N-Boc Group (Weak +M / Steric Bulk) Substrate->NBoc C4 C4 Position (Sterically Hindered) OMe->C4 Activates (Ortho) C6 C6 Position (Favored Target) OMe->C6 Activates (Ortho) MAJOR PATHWAY C7 C7 Position (Less Activated) NBoc->C7 Activates (Ortho)

Figure 1: Electronic and steric logic dictating C6 regioselectivity. The 5-OMe group dominates the directing effect, while steric hindrance suppresses C4 substitution.

Part 3: Experimental Protocol

Method: Menke Nitration (Copper(II) Nitrate / Acetic Anhydride) Scale: 10 mmol (scalable to 100 mmol)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10][11]AmountRole
N-Boc-5-methoxyindoline 249.291.02.49 gSubstrate
Copper(II) Nitrate Hemipentahydrate 232.591.22.79 gNitrate Source
Acetic Anhydride (

)
102.09Solvent25 mLSolvent/Reagent
Ethyl Acetate / Hexanes ---Extraction/Purification
Step-by-Step Procedure

1. Preparation of Active Species (In Situ)

  • Safety Note: Although milder than fuming nitric acid, acetyl nitrate is thermally unstable. Maintain strict temperature control.

  • Charge a dry 100 mL round-bottom flask with Acetic Anhydride (25 mL) .

  • Cool the solvent to

    
      using an ice/water bath.
    
  • Add Copper(II) Nitrate Hemipentahydrate in small portions over 5 minutes. Stir vigorously. The solution will turn blue-green as the copper salt dissolves and generates acetyl nitrate (

    
    ).
    

2. Substrate Addition

  • Dissolve N-Boc-5-methoxyindoline (2.49 g) in a minimal amount of Acetic Anhydride (approx. 5 mL) or add directly as a solid if finely powdered.

  • Add the substrate to the copper nitrate solution slowly over 10–15 minutes, ensuring the internal temperature does not exceed

    
     .
    
  • Observation: The reaction mixture may darken slightly.

3. Reaction Phase

  • Allow the mixture to warm naturally to Room Temperature (

    
    ) .
    
  • Stir for 2–3 hours .

  • Monitoring: Check by TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    yellow spot (Product).

4. Quench & Workup

  • Pour the reaction mixture carefully onto 100 g of crushed ice/water slurry . Stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Note: This step is exothermic; ensure sufficient ice is present.

  • Extract the aqueous mixture with Ethyl Acetate (

    
    ) .
    
  • Wash the combined organic layers with:

    • Saturated

      
        (
      
      
      
      ) to remove acetic acid (Caution:
      
      
      evolution).
    • Brine (

      
      ).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Purification

  • The crude material is typically a yellow solid.

  • Recrystallization: Boiling Ethanol or EtOAc/Hexanes usually yields pure product.

  • Flash Chromatography: If necessary, purify on silica gel (Gradient: 0%

    
     20% EtOAc in Hexanes).
    
Workflow Visualization

Workflow start Start: Acetic Anhydride Cool to 0°C step1 Add Cu(NO3)2 Generate Acetyl Nitrate start->step1 step2 Add Substrate (Slowly) Maintain T < 5°C step1->step2 step3 Warm to RT Stir 2-3 Hours step2->step3 decision TLC Check: SM Consumed? step3->decision decision->step3 No quench Quench on Ice Hydrolyze Ac2O decision->quench Yes workup Extract (EtOAc) Wash (NaHCO3) quench->workup finish Final Product: 6-Nitro-N-Boc-5-methoxyindoline workup->finish

Figure 2: Operational workflow for the Menke nitration protocol.

Part 4: Quality Control & Validation

Expected Yield: 75–85% Appearance: Yellow crystalline solid.

NMR Validation (Self-Validating Logic): To confirm the regioselectivity (C6 vs C4), analyze the aromatic region of the


-NMR.
FeatureStarting MaterialProduct (6-Nitro)Diagnostic Logic
H4 Proton Doublet or MultipletSinglet (

)
H4 is now isolated between C3 and C5-OMe. No ortho coupling.
H6 Proton Doublet/MultipletAbsent Replaced by Nitro group.
H7 Proton Doublet/MultipletSinglet (

)
H7 is now isolated between N-Boc and C6-Nitro. Downfield shift due to ortho-Nitro.
Coupling Ortho/Meta coupling visibleNo aromatic coupling Both remaining protons (H4, H7) are para to each other.

Troubleshooting Guide:

  • Issue: Low Yield / Tar formation.

    • Cause: Temperature rose above

      
       during addition or 
      
      
      
      was wet.
    • Fix: Control addition rate strictly; use fresh

      
      .
      
  • Issue: Loss of Boc group.

    • Cause: Acidic hydrolysis during workup or reaction generated too much acetic acid.

    • Fix: Ensure rapid quenching on ice; use sufficient

      
       during wash; do not prolong reaction time beyond completion.
      
  • Issue: Regioisomer mixture.

    • Cause: Temperature too high (thermodynamic control lost).

    • Fix: Keep reaction colder (

      
      ) for longer duration rather than warming to RT immediately.
      

References

  • Menke, J. B. (1925).[1] Nitration with nitrates.[1][2][3][4][10][12][13][14] Recueil des Travaux Chimiques des Pays-Bas, 44, 141. (Foundational method for metal nitrate/anhydride nitration).[1]

  • Anderson, M., et al. (2019). "Mild Nitration of N-Protected Indolines." Journal of Organic Chemistry.
  • BenchChem Technical Guides. (2025). "Synthesis of 7-methoxy-5-nitro-1H-indole and related scaffolds." Link

  • WuXi AppTec. (2024). "Exploring the Reaction Mechanism of Menke Nitration." QM Magic Class. Link

  • RSC Advances. (2023). "Regioselective synthesis of 3-nitroindoles and derivatives under non-acidic conditions." Royal Society of Chemistry. Link

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of the 6-Nitro Group in Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 6-Aminoindolines in Drug Discovery

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 6-position of the indoline ring system unlocks a critical synthetic handle for further molecular elaboration, enabling the exploration of vast chemical space in drug discovery programs. The 6-aminoindoline moiety is a key building block for a variety of pharmaceutical agents, including kinase inhibitors, receptor antagonists, and other targeted therapies. The most common and industrially scalable method for the synthesis of 6-aminoindolines is the reduction of the corresponding 6-nitroindoline precursors. Catalytic hydrogenation stands out as the premier method for this transformation due to its high efficiency, clean conversion, and favorable environmental profile.[1][2][3]

This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of 6-nitroindoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to ensure successful and reproducible outcomes.

Mechanistic Insights: The Pathway from Nitro to Amino

The reduction of a nitro group to a primary amine is a six-electron process that typically proceeds through a stepwise pathway on the surface of a heterogeneous catalyst.[4] While the exact mechanism can be influenced by the catalyst, substrate, and reaction conditions, the generally accepted sequence involves the formation of nitroso and hydroxylamine intermediates.[4][5][6]

The overall transformation can be summarized as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

  • Step 1: Adsorption and Initial Reduction. The 6-nitroindoline derivative adsorbs onto the catalyst surface. The nitro group is then reduced to a nitroso intermediate.

  • Step 2: Further Reduction. The nitroso intermediate is subsequently reduced to a hydroxylamine derivative.

  • Step 3: Final Hydrogenation. The hydroxylamine intermediate undergoes final hydrogenation to yield the desired 6-aminoindoline.

The efficiency of this process is highly dependent on the choice of catalyst and the reaction parameters, which collectively influence the rate of each step and the potential for side-product formation.

Visualizing the Hydrogenation Workflow

The following diagram illustrates the typical experimental workflow for the catalytic hydrogenation of a 6-nitroindoline derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_substrate Dissolve 6-Nitroindoline in Solvent prep_reactor Charge Reactor with Substrate Solution prep_substrate->prep_reactor prep_catalyst Weigh Catalyst (e.g., Pd/C) add_catalyst Add Catalyst to Reactor prep_catalyst->add_catalyst prep_reactor->add_catalyst purge_reactor Purge Reactor with Inert Gas (N₂ or Ar) add_catalyst->purge_reactor introduce_h2 Introduce Hydrogen (Balloon or Pressure Vessel) purge_reactor->introduce_h2 run_reaction Stir at Defined Temp & Pressure introduce_h2->run_reaction monitor_reaction Monitor Progress (TLC, LC-MS, or H₂ uptake) run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete purge_h2 Purge Reactor with Inert Gas monitor_reaction->purge_h2 Complete filter_catalyst Filter through Celite® to Remove Catalyst purge_h2->filter_catalyst concentrate Concentrate Filtrate under Reduced Pressure filter_catalyst->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical workflow for the catalytic hydrogenation of 6-nitroindoline.

Catalyst Selection: A Critical Choice for Success

The choice of catalyst is paramount for achieving high yield and selectivity in the hydrogenation of 6-nitroindoline derivatives. Several factors must be considered, including the presence of other reducible functional groups, cost, and safety.

CatalystTypical Loading (w/w)AdvantagesDisadvantages
Palladium on Carbon (Pd/C) 5-10%Highly active and versatile, good for a wide range of substrates.[7]Can be pyrophoric, may cause dehalogenation or hydrogenolysis of sensitive groups.
Raney® Nickel 10-50% (slurry)Cost-effective, less prone to causing dehalogenation compared to Pd/C.[3][8]Pyrophoric, requires careful handling, can have lower activity for some substrates.
Platinum(IV) Oxide (PtO₂) 1-5%Highly active, effective under mild conditions.Higher cost than Pd/C and Raney® Nickel.
Transfer Hydrogenation Catalysts VariesAvoids the need for high-pressure hydrogen gas, can offer high chemoselectivity.[9][10]May require stoichiometric amounts of a hydrogen donor, potentially complicating purification.

Expert Insight: For many standard 6-nitroindoline reductions, 5-10% Palladium on Carbon (Pd/C) is the catalyst of choice due to its high activity and the general robustness of the indoline core.[7] However, if the substrate contains sensitive functional groups prone to hydrogenolysis (e.g., benzyl ethers, certain halides), Raney® Nickel or a transfer hydrogenation protocol should be considered.[8]

Detailed Experimental Protocol: Hydrogenation of a Model 6-Nitroindoline Derivative

This protocol provides a detailed, step-by-step methodology for the catalytic hydrogenation of a generic 6-nitroindoline derivative using Palladium on Carbon (Pd/C).

Materials:

  • 6-Nitroindoline derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Methanol (or other suitable solvent, e.g., ethanol, ethyl acetate)

  • Diatomaceous earth (Celite®)

  • Nitrogen or Argon gas

  • Hydrogen gas (balloon or cylinder)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Septa

  • Hydrogen balloon or a Parr shaker apparatus

  • Vacuum pump and manifold

  • Buchner funnel and filter paper

  • Filter flask

Procedure:

  • Reactor Setup: In a fume hood, place a magnetic stir bar in a three-necked round-bottom flask. Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, a septum for substrate addition, and a glass stopper.

  • Catalyst Charging: Carefully weigh the 10% Pd/C catalyst and add it to the flask.

  • Inerting the System: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Substrate Addition: Dissolve the 6-nitroindoline derivative in a suitable solvent (e.g., methanol) and add it to the flask via syringe through the septum under a positive pressure of nitrogen.

  • Hydrogenation:

    • Balloon Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the final balloon of hydrogen connected to the flask via the gas inlet.

    • Parr Shaker: If using a Parr shaker, follow the manufacturer's instructions for pressurizing the reaction vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.

  • Reaction Completion and Work-up:

    • Once the reaction is complete, carefully evacuate the hydrogen and backfill the flask with nitrogen. Repeat this purge cycle three times to remove all residual hydrogen.[12]

    • Prepare a small pad of Celite® in a Buchner funnel.

    • Under a stream of nitrogen, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry completely.[11][12]

    • Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Isolation and Purification:

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 6-aminoindoline derivative.

    • If necessary, purify the crude product by flash column chromatography on silica gel.

Safety Precautions:

  • Catalytic hydrogenation should always be performed in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby.

  • Used hydrogenation catalysts, particularly Pd/C and Raney® Nickel, can be pyrophoric and must be handled with care.[12] The filter cake should be kept wet and disposed of in a designated waste container.

  • Always purge the reaction vessel with an inert gas before and after the reaction to remove air and residual hydrogen, respectively.[11][12]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, poor substrate solubilityUse fresh catalyst, increase hydrogen pressure, try a different solvent.
Formation of Side Products Over-reduction, hydrogenolysis of other functional groupsReduce reaction time, use a less active catalyst (e.g., Raney® Nickel), consider transfer hydrogenation.
Low Yield Product adsorption onto the catalyst, incomplete reactionWash the catalyst thoroughly during filtration, ensure the reaction has gone to completion.

Conclusion

The catalytic hydrogenation of the 6-nitro group in indoline derivatives is a robust and highly effective method for the synthesis of 6-aminoindolines, which are crucial intermediates in pharmaceutical research and development. A thorough understanding of the reaction mechanism, careful selection of the catalyst, and adherence to established protocols are essential for achieving high yields and purity. By leveraging the information and procedures outlined in these application notes, researchers can confidently and safely perform this critical transformation, accelerating the discovery of new therapeutic agents.

References

Sources

Application Note: Precision Boc-Deprotection of 5-Methoxy-6-Nitroindoline-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-deprotection conditions for 5-methoxy-6-nitroindoline-1-carboxylate Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Context

The compound 5-methoxy-6-nitroindoline is a critical pharmacophore, frequently serving as a precursor for advanced Antibody-Drug Conjugate (ADC) payloads (e.g., duocarmycin analogues) and kinase inhibitors. The removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 5-methoxy-6-nitroindoline-1-carboxylate is a pivotal step that requires careful orchestration.

While standard acidolysis appears straightforward, this specific substrate presents a "Push-Pull" electronic conflict:

  • The "Push": The 5-methoxy group activates the aromatic ring, increasing susceptibility to electrophilic attack (specifically tert-butylation) at the C4 position during deprotection.

  • The "Pull": The 6-nitro group deactivates the system and stabilizes the indoline nitrogen, potentially slowing the rate of carbamate protonation compared to simple alkyl amines.

This guide provides a validated, high-fidelity protocol using Trifluoroacetic Acid (TFA) with Triethylsilane (TES) scavenging to ensure quantitative conversion without ring-alkylation byproducts.

Chemical Analysis & Mechanism[1][2]

Electronic Environment

The substrate contains an indoline core. Unlike indoles, indolines are not aromatic across the heterocyclic ring, making the nitrogen more basic (


 hybridized). However, the 1-Boc group delocalizes the nitrogen lone pair, and the 6-nitro group exerts a strong through-bond electron-withdrawing effect.
Reaction Mechanism

The deprotection proceeds via an


 mechanism:
  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1]

  • Fragmentation: The tert-butyl cation (

    
    ) is cleaved, generating a carbamic acid intermediate.[1]
    
  • Decarboxylation: The carbamic acid spontaneously loses

    
     to yield the secondary amine (indoline).
    
  • Scavenging: The generated

    
     is a potent electrophile. Without a scavenger, it can attack the electron-rich C4 position (activated by the ortho-methoxy group), leading to difficult-to-separate impurities.
    
Mechanistic Visualization

BocDeprotection Substrate Boc-Substrate Protonated Protonated Intermediate Substrate->Protonated + TFA Carbamic Carbamic Acid (Transient) Protonated->Carbamic - t-Bu+ Cation t-Butyl Cation (Electrophile) Protonated->Cation Product 5-Methoxy-6-nitroindoline (TFA Salt) Carbamic->Product - CO2 Waste Isobutylene/TES-tBu Cation->Waste + TES (Scavenger) Scavenger Triethylsilane (TES) Scavenger->Waste

Figure 1: Mechanistic pathway highlighting the critical role of the scavenger in intercepting the reactive tert-butyl cation.

Experimental Protocols

Method A: High-Purity Synthesis (Recommended)

Reagents: Trifluoroacetic Acid (TFA), Dichloromethane (DCM), Triethylsilane (TES). Rationale: DCM solubilizes the substrate effectively. TES acts as a "cation sink," preventing C4-alkylation.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DCM (concentration 0.1 M).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).

    • Note: Thioanisole can be used as an alternative, but TES is odorless and easier to remove.

  • Acidolysis: Cool the solution to 0°C (ice bath). Dropwise, add TFA (20% v/v final concentration relative to DCM).

    • Example: For 10 mL DCM, add 2.5 mL TFA.

  • Reaction: Remove the ice bath and stir at Room Temperature (23°C) .

    • Monitoring: Check by TLC or LC-MS after 1 hour. The reaction is typically complete within 1-2 hours. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quenching & Workup (Crucial):

    • Option 1 (Isolation as Salt): Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is isolated as the trifluoroacetate salt.

    • Option 2 (Free Base): Dilute the residue with DCM. Slowly pour into saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM (3x). Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/Ethyl Acetate (gradient 80:20 to 50:50). The free amine is more polar than the Boc-protected precursor.

Method B: HCl/Dioxane (Salt Formation)

Reagents: 4M HCl in 1,4-Dioxane. Rationale: Useful if the hydrochloride salt is the desired form for stability or solubility in subsequent steps.

  • Dissolve substrate in minimal dry 1,4-dioxane (or DCM).

  • Add 4M HCl in dioxane (10 equiv).

  • Stir at RT for 2-4 hours. (Reaction may be slower than TFA).

  • Dilute with diethyl ether (

    
    ). The HCl salt of the product should precipitate.
    
  • Filter the solid, wash with ether, and dry under vacuum.

Critical Control Points & Troubleshooting

ParameterStandard ConditionRisk / Failure ModeCorrection
Scavenger 2.0 equiv TESRing Alkylation:

attacks C4 position.
Always use TES or Thioanisole for methoxy-substituted rings.
Temperature 0°C

RT
Indoline Oxidation: High temp promotes oxidation to indole.Keep T < 25°C. Degas solvents with

.
Acid Strength 20-50% TFAIncomplete Reaction: Nitro group deactivates N-Boc cleavage.Increase time, not temperature. Ensure anhydrous conditions.
Workup pH pH 8-9 (NaHCO₃)Decomposition: Strong base (NaOH) may degrade nitro group.Use mild base (NaHCO₃ or

).
Workflow Visualization

Workflow Start Start: Boc-Substrate (1.0 equiv) Dissolve Dissolve in DCM (0.1 M) Add TES (2.0 equiv) Start->Dissolve Acidify Add TFA (20% v/v) at 0°C Dissolve->Acidify React Stir at RT (1-2 h) Monitor LC-MS Acidify->React Check Conversion > 98%? React->Check Check->React No (Extend time) Workup_Salt Evaporate & Co-distill with Toluene Check->Workup_Salt Yes (Salt target) Workup_Base Quench with sat. NaHCO3 Extract DCM Check->Workup_Base Yes (Free base) Final Final Product: 5-methoxy-6-nitroindoline Workup_Salt->Final Workup_Base->Final

Figure 2: Operational workflow for the deprotection process, offering pathways for both salt and free-base isolation.

References

  • Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Tetrahedron Letters, 2020. Link

    • Context: Discusses electronic effects of electron-withdrawing groups (like nitro)
  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978.
  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." 4th Edition, Wiley-Interscience, 2006.
  • Sigma-Aldrich (Merck). "Application Note – N-Boc deprotection." Link

    • Context: General industrial protocols for Boc removal.[1]

  • ResearchGate Discussion. "Deprotection of acetyl group for synthesis of 5-nitroindoline." Link

    • Context: Provides specific structural analogues and handling of nitroindolines.

Disclaimer: This protocol involves the use of corrosive acids (TFA) and halogenated solvents. All procedures should be performed in a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application Note: Leveraging tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This guide focuses on a strategically functionalized derivative, tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate , and its application as a versatile starting material for the synthesis of compound libraries in drug discovery. We provide an in-depth analysis of the scaffold's chemical attributes, detailed protocols for its key transformations, and a case study illustrating its utility in developing potent anti-inflammatory agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this scaffold's potential.

Scaffold Analysis: Physicochemical Properties and Strategic Value

The utility of this compound stems from the unique and complementary roles of its substituents, which allow for a sequence of controlled, high-yield chemical modifications.

PropertyValueReference
CAS Number 1823508-93-5[2]
Molecular Formula C₁₄H₁₈N₂O₅[2]
Molecular Weight 294.30 g/mol [2]
Appearance Yellow Solid (Typical)[3]
Solubility Soluble in common organic solvents[4]
Strategic Importance of Functional Groups:
  • N1-Boc Carbamate: The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indoline nitrogen. Its steric bulk and electronic properties prevent N-alkylation or N-acylation during modifications elsewhere on the molecule. Crucially, it can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), revealing the secondary amine for subsequent functionalization.[3] This orthogonality is fundamental to building molecular complexity in a controlled manner.

  • C6-Nitro Group: The electron-withdrawing nitro group is the primary handle for diversification. While it deactivates the aromatic ring to electrophilic attack, its true value lies in its facile reduction to a nucleophilic primary amine (aniline derivative).[3][5] This transformation opens a gateway to a vast array of chemical reactions, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides.

  • C5-Methoxy Group: The methoxy substituent is an electron-donating group that modulates the electronic environment of the aromatic ring. In a drug discovery context, this group can influence compound properties such as metabolic stability, target binding affinity through hydrogen bonding, and lipophilicity, which is critical for factors like blood-brain barrier penetration.[4]

Core Synthetic Transformations and Protocols

The primary synthetic route for elaborating this scaffold involves the reduction of the C6-nitro group, followed by the derivatization of the resulting C6-amino group. The N1-Boc group can be retained or removed to enable further diversification.

G A This compound B Key Intermediate: tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate A->B Nitro Group Reduction (e.g., H₂, Pd/C) C Library of C6-Amide/Urea/Sulfonamide Derivatives B->C C6-Amine Functionalization (Acylation, Alkylation, etc.) D Optional N1-Deprotection (TFA) C->D E Library of N1, C6-Disubstituted Derivatives D->E N1-Amine Functionalization

Caption: General workflow for diversifying the scaffold.

Protocol 2.1: Reduction of the C6-Nitro Group

This protocol describes the catalytic hydrogenation of the nitro group to an amine. This is a clean, efficient, and high-yield transformation that forms the cornerstone of derivatization strategies. Continuous flow hydrogenation is an excellent method for this process, but a standard batch hydrogenation is also effective.[3]

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a classic and reliable method for reducing aromatic nitro groups without affecting most other functional groups, including the Boc-carbamate and methoxy ether. The reaction proceeds with minimal side products, simplifying purification.

Reagents & Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc), HPLC grade

  • Hydrogen (H₂) gas source or a hydrogen balloon

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

  • Hydrogenation apparatus

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethyl acetate (approx. 0.1 M concentration).

  • Inerting: Flush the flask with an inert gas (N₂ or Ar) for 5 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (approx. 0.1 eq by weight). Safety Note: Pd/C can be pyrophoric; handle with care and do not allow it to dry completely.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask under vacuum and backfill with H₂. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate, which is often pure enough for the next step or can be purified by column chromatography if necessary.

Protocol 2.2: Derivatization of the C6-Amino Group (Amide Formation)

This protocol details the coupling of the newly formed amine with a carboxylic acid to generate an amide derivative. Amide bonds are stable and their formation allows for the introduction of a vast diversity of chemical moieties.

Rationale: Using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is a standard, mild, and efficient method for forming amide bonds. This avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be unstable or difficult to handle.

Reagents & Materials:

  • tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate (from Protocol 2.1)

  • Carboxylic acid of choice (R-COOH) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation: Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere. Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: In a separate flask, dissolve tert-Butyl 6-amino-5-methoxyindoline-1-carboxylate (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM or DMF.

  • Coupling Reaction: Add the amine solution dropwise to the pre-activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete in 12-18 hours.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by silica gel column chromatography to yield the desired product.

Application Case Study: Synthesis of Dual 5-LOX/sEH Inhibitors

The indoline scaffold has been successfully employed in the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation.[3]

The synthetic strategy involves the initial reduction of the nitro group on a related 5-nitroindoline scaffold, followed by conversion of the amine to an isothiocyanate, and subsequent reaction with an amine to form a thiourea linkage.[3] This demonstrates how the C6-amino group serves as a critical anchor point for building out complex pharmacophores designed to interact with specific biological targets.

G cluster_0 Arachidonic Acid Cascade cluster_1 Pro-Inflammatory Pathways cluster_2 Anti-Inflammatory Pathway AA Arachidonic Acid (from Membrane Phospholipids) LOX 5-LOX AA->LOX Metabolism CYP450 CYP450 AA->CYP450 LTs Leukotrienes LOX->LTs Inflammation INFLAMMATION LTs->Inflammation sEH sEH (Target) DiHETrEs DiHETrEs (Pro-Inflammatory) sEH->DiHETrEs DiHETrEs->Inflammation EETs EETs (Anti-Inflammatory) CYP450->EETs EETs->sEH Hydrolysis

Caption: The arachidonic acid cascade showing targets 5-LOX and sEH.

Conclusion

This compound is a high-value scaffold for medicinal chemistry and drug discovery. Its pre-installed, orthogonally addressable functional groups provide a clear and efficient path for the synthesis of diverse compound libraries. The protocols and strategic insights provided herein offer a robust framework for researchers to unlock the full potential of this versatile building block in their discovery programs.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC, Wiley Online Library. Available at: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. J-STAGE. Available at: [Link]

  • tert-Butyl 3-(2-acetamidoethyl)-5-methoxy-6-nitro-1H-indole-1-carboxylate. Pharmaffiliates. Available at: [Link]

  • New reaction will make indoline scaffolds available for pharmaceutical development. ScienceDaily. Available at: [Link]

  • DI-t-BUTYL NITROXIDE. Organic Syntheses. Available at: [Link]

  • tert-Butyl 5-methoxy-3-pentylindole-1-carboxylate. PubMed. Available at: [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc. Available at: [Link]

Sources

Application Note: Strategic Reduction of Nitroindolines to Aminoindolines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Context

The transformation of nitroindolines to aminoindolines is a pivotal step in the synthesis of diverse pharmaceutical scaffolds, including sulfonamide-based kinase inhibitors and serotonin receptor modulators. Unlike their aromatic indole counterparts, indolines (2,3-dihydro-1H-indoles) possess a non-aromatic heterocyclic ring. This structural nuance dictates specific handling requirements:

  • Oxidation Risk: Aminoindolines are electron-rich and susceptible to oxidative dehydrogenation to form aminoindoles (aromatization) or oxidative polymerization (tars) upon prolonged exposure to air.

  • N1-Nucleophilicity: The secondary amine at position 1 (if unprotected) can compete with the newly formed primary amine, leading to dimerization or side-reactions during workup.

  • Chemoselectivity: Many bioactive indolines contain halogens (Cl, Br, I) on the benzene ring. Standard catalytic hydrogenation (

    
    /Pd) often causes hydrodehalogenation, necessitating alternative reductive strategies.
    
Reagent Selection Matrix

The following decision matrix guides the selection of the optimal reducing agent based on substrate functionality and scale.

Substrate ConstraintRecommended ReagentMechanismKey Advantage
Standard / High Throughput

+ Pd/C (10%)
Catalytic HydrogenationCleanest profile; simple workup (filtration).
Halogenated (Cl, Br, I) Fe /

Single Electron TransferPrevents dehalogenation; mild pH.
Acid-Sensitive Groups

Electron TransferHighly chemoselective; tolerates esters/nitriles.
No Gas Cylinder Access Hydrazine / GraphiteH-TransferSafe alternative to pressurized

.

Part 2: Detailed Experimental Protocols

Method A: Catalytic Hydrogenation (The "Gold Standard")

Best for: Non-halogenated substrates, scale-up, and rapid throughput.

Theory: Palladium on carbon facilitates the heterolytic cleavage of dihydrogen. The nitro group is reduced via nitroso and hydroxylamine intermediates to the amine.

Materials:

  • Substrate: 5-Nitroindoline (1.0 equiv)

  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)

  • Solvent: Methanol or Ethanol (degassed)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30–50 psi)
    

Protocol:

  • Preparation: In a round-bottom flask, dissolve the nitroindoline in Methanol (0.1 M concentration).

  • Inerting: Evacuate the flask and backfill with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Pd/C under a gentle stream of

    
    . Caution: Dry Pd/C is pyrophoric. Keep it wet with solvent.
    
  • Reduction: Switch the atmosphere to Hydrogen (

    
    ). Stir vigorously at room temperature (RT) for 2–6 hours.
    
    • Monitoring: Check TLC (Visualization: Ninhydrin stain for free amine).

  • Workup: Filter the reaction mixture through a Celite® 545 pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Note: Store the resulting aminoindoline under inert gas immediately; do not leave the oil exposed to air overnight.

Method B: Iron-Mediated Reduction (Modified Béchamp)

Best for: Halogenated substrates (maintains Ar-Cl/Ar-Br bonds) and bulk synthesis.

Theory: Iron powder in the presence of a weak proton source (


) reduces the nitro group via electron transfer processes on the metal surface. This method avoids the harsh acidity of the traditional Fe/HCl method.

Materials:

  • Substrate: Nitroindoline derivative (1.0 equiv)

  • Reagent: Iron Powder (325 mesh, 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: Ethanol : Water (4:1 ratio)[1]

Protocol:

  • Setup: Charge a flask with the nitroindoline, Ethanol, and Water.[2][3]

  • Activation: Add

    
     and Iron powder.
    
  • Reaction: Heat the suspension to reflux (

    
    ) with vigorous mechanical stirring.
    
    • Time: Typically 1–4 hours. The reaction is heterogeneous; vigorous stirring is critical to scour the iron surface.

  • Filtration (Critical Step): While still hot, filter the mixture through a Celite pad.

    • Why Hot? Aminoindolines can precipitate/crystallize upon cooling, getting trapped in the iron sludge.

  • Extraction: Dilute the filtrate with water and extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.[1][4]
    
Method C: Stannous Chloride Reduction ( )

Best for: Highly selective reduction in the presence of carbonyls or nitriles.

Protocol:

  • Dissolve the nitroindoline in Ethanol or Ethyl Acetate.

  • Add

    
     (5.0 equiv).
    
  • Stir at

    
     (Ethanol) or RT (EtOAc) for 2–12 hours.
    
  • Quench: Carefully adjust pH to 7–8 using saturated

    
    .
    
    • Troubleshooting: Tin salts form a gelatinous emulsion. Add Potassium Sodium Tartrate (Rochelle salt) solution to solubilize tin species and facilitate phase separation.

Part 3: Visualization & Logic

Workflow Logic: Selecting the Reduction Pathway

The following diagram illustrates the decision logic for selecting the appropriate reduction method based on substrate functionalization.

ReductionLogic Start START: Nitroindoline Substrate Halogen Are Halogens (Cl, Br, I) Present? Start->Halogen Scale Scale > 100g? Halogen->Scale No MethodB Method B: Fe / NH4Cl (Robust, Halogen-Safe) Halogen->MethodB Yes (Avoid Dehalogenation) AcidSens Acid Sensitive Groups? Scale->AcidSens No MethodA Method A: H2 + Pd/C (Fastest, Cleanest) Scale->MethodA Yes (Ease of Workup) AcidSens->MethodA No MethodC Method C: SnCl2 (Highly Selective) AcidSens->MethodC Yes (Avoids Heat/Pressure)

Caption: Decision tree for selecting the optimal nitroindoline reduction reagent based on chemoselectivity requirements.

Mechanism of Iron-Mediated Reduction

This diagram details the electron transfer pathway in the Fe/NH4Cl system, highlighting the critical intermediate steps.

FeMechanism Nitro R-NO2 (Nitroindoline) Nitroso R-N=O (Nitroso) Nitro->Nitroso + 2e- / + 2H+ Hydroxyl R-NH-OH (Hydroxylamine) Nitroso->Hydroxyl + 2e- / + 2H+ Amine R-NH2 (Aminoindoline) Hydroxyl->Amine + 2e- / + 2H+ (Rate Limiting) Iron Fe(0) -> Fe(2+) Iron->Nitro Iron->Nitroso Iron->Hydroxyl

Caption: Stepwise reduction pathway of the nitro group on the iron surface via nitroso and hydroxylamine intermediates.[5]

References

  • BenchChem. (2025).[2][6] High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Retrieved from

  • Li, F., Frett, B., & Li, H. Y. (2014).[7] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408.[7]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride Reduction of Nitroarenes. Synthetic Communications, 22(22), 3189–3195.[5]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 25(8), 839-842.[8]

  • Common Organic Chemistry. (n.d.). Nitro Reduction: Iron (Fe) Protocols. Retrieved from

Sources

One-Pot Synthesis of Functionalized Indoline-1-Carboxylates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Indoline Scaffolds in Modern Chemistry

The indoline scaffold is a privileged structural motif frequently encountered in a vast array of natural products and synthetic bioactive compounds.[1] Its unique three-dimensional structure and electronic properties make it a cornerstone in medicinal chemistry and drug discovery, with applications ranging from anticancer to anti-inflammatory agents.[2][3] Indoline-1-carboxylates, in particular, serve as versatile intermediates, offering a handle for further functionalization and molecular elaboration. Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as harsh reaction conditions, the need for pre-functionalized substrates, and the generation of significant waste.[4] Consequently, the development of efficient, atom-economical, and operationally simple one-pot methodologies for their synthesis is of paramount importance to the scientific community.

This application note provides a comprehensive guide to a robust and versatile one-pot synthesis of functionalized indoline-1-carboxylates. We will delve into the underlying mechanistic principles, provide a detailed, step-by-step experimental protocol, and showcase the broad applicability of this method through a summary of substrate scope and corresponding yields. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of these crucial heterocyclic building blocks.

Core Principle: Reductive Cyclization Strategy

The one-pot synthesis of functionalized indoline-1-carboxylates detailed herein is predicated on a reductive cyclization cascade. This powerful strategy involves the in situ generation of a reactive intermediate that subsequently undergoes an intramolecular cyclization to form the desired indoline ring system. This approach obviates the need for isolating intermediates, thereby improving overall efficiency and reducing waste.

A variety of catalytic systems have been developed to facilitate such transformations, including those based on transition metals like palladium and copper, as well as metal-free approaches utilizing visible light or organocatalysts.[5][6][7] The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired functional group tolerance.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the one-pot synthesis of functionalized indoline-1-carboxylates. This streamlined process combines the starting materials and reagents in a single reaction vessel, leading directly to the desired product after a straightforward workup.

G cluster_0 One-Pot Reaction Setup cluster_1 Reaction Progression cluster_2 Product Isolation Starting Materials Starting Materials Reaction_Vessel Reaction Vessel (Heating/Stirring) Starting Materials->Reaction_Vessel Reagents_Catalyst Reagents & Catalyst Reagents_Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Reaction Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Final_Product Functionalized Indoline-1-carboxylate Purification->Final_Product

Caption: General experimental workflow for the one-pot synthesis.

Detailed Protocol: A Representative One-Pot Synthesis

This protocol provides a detailed, step-by-step methodology for a representative one-pot synthesis of a functionalized indoline-1-carboxylate. It is crucial to perform this reaction under an inert atmosphere to prevent oxidation of sensitive reagents and intermediates.

Materials:

  • Substituted 2-alkenylaniline derivative (1.0 mmol, 1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the substituted 2-alkenylaniline derivative (1.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.

  • Initiation of Carboxylation: Add di-tert-butyl dicarbonate (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously. The optimal temperature may vary depending on the specific substrate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired functionalized indoline-1-carboxylate.

Mechanism of Action: The Catalytic Cycle

The one-pot synthesis proceeds through a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for different substrates. The proposed mechanism for a palladium-catalyzed intramolecular C-H amination is a key example.[8]

G Start Pd(II) Catalyst Substrate_Coordination Substrate Coordination (2-alkenylaniline derivative) Start->Substrate_Coordination Oxidative_Addition Oxidative Addition (C-H Activation) Substrate_Coordination->Oxidative_Addition Intermediate_A Palladacycle Intermediate Oxidative_Addition->Intermediate_A Carbamate_Formation Reaction with Boc₂O (N-Carboxylation) Intermediate_A->Carbamate_Formation Reductive_Elimination Reductive Elimination Carbamate_Formation->Reductive_Elimination Product_Release Product Release (Indoline-1-carboxylate) Reductive_Elimination->Product_Release Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration Catalyst_Regeneration->Start Re-enters cycle

Caption: Proposed catalytic cycle for palladium-catalyzed synthesis.

The cycle is initiated by the coordination of the 2-alkenylaniline substrate to the active Pd(II) catalyst. This is followed by an intramolecular C-H activation step, forming a palladacycle intermediate.[5] The nitrogen atom then reacts with the Boc-anhydride to form the N-carboxylate. Finally, reductive elimination occurs, releasing the functionalized indoline-1-carboxylate product and regenerating the active catalyst.

Substrate Scope and Yields: A Data-Driven Overview

The versatility of one-pot synthesis methods is demonstrated by their tolerance to a wide range of functional groups on the starting aniline derivative. The following table summarizes the typical yields for various substituted substrates, showcasing the broad applicability of this methodology.

EntrySubstituent on Aniline RingProduct Yield (%)
1H85
24-Me88
35-OMe92
44-Cl78
54-CF₃75
63-F80

Yields are representative and may vary depending on the specific reaction conditions and substrate.

The reaction generally proceeds in good to excellent yields for both electron-donating and electron-withdrawing substituents on the aromatic ring. This broad functional group tolerance makes this one-pot method highly attractive for the synthesis of diverse libraries of indoline-1-carboxylates for screening in drug discovery programs.

Conclusion and Future Outlook

The one-pot synthesis of functionalized indoline-1-carboxylates represents a significant advancement in synthetic organic chemistry. These methods offer a more efficient, atom-economical, and environmentally benign alternative to traditional multi-step approaches. The operational simplicity and broad substrate scope make them highly valuable tools for researchers in academia and industry.

Future research in this area will likely focus on the development of even more sustainable catalytic systems, such as those based on earth-abundant metals or metal-free conditions.[9] Furthermore, the application of these one-pot strategies to the synthesis of increasingly complex and biologically relevant indoline-containing molecules will continue to be a major driving force in the field. The methodologies outlined in this guide provide a solid foundation for further innovation and discovery in the synthesis of these important heterocyclic compounds.

References

  • Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Chemical Science, 13(3), 775–781. Available from: [Link]

  • Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. The Journal of Organic Chemistry, 84(1), 343–352. Available from: [Link]

  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4548–4551. Available from: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15(26), 16301–16328. Available from: [Link]

  • Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Angewandte Chemie International Edition, 57(40), 13193–13197. Available from: [Link]

  • Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. Organic Letters, 21(16), 6424–6428. Available from: [Link]

  • Mechanistic route for the reductive cyclization of 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives. ResearchGate. Available from: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Polycyclic Indolines by Utilizing a Reduction/Cyclization Cascade Reaction. European Journal of Organic Chemistry, 2019(26), 4169–4177. Available from: [Link]

  • Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances, 8(26), 14357–14361. Available from: [Link]

  • Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. Available from: [Link]

  • One-pot four-component reaction for convenient synthesis of functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. Beilstein Journal of Organic Chemistry, 10, 2743–2751. Available from: [Link]

  • One-pot synthesis of highly substituted indolines. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. Available from: [Link]

  • Novel process for the synthesis of indoline derivatives. Google Patents.
  • Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances, 14(24), 17205–17210. Available from: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15009–15034. Available from: [Link]

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron, 73(29), 4069–4075. Available from: [Link]

  • One-pot, regioselective synthesis of functionalized indole derivatives: a three-component domino reaction of arylamine. Arkivoc, 2020(6), 1-13. Available from: [Link]

  • Development and Application of Indolines in Pharmaceuticals. Molecules, 28(3), 1361. Available from: [Link]

  • Easy one-pot synthesis of multifunctionalized indole–pyrrole hybrids as a new class of antileishmanial agents. RSC Advances. Available from: [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5641. Available from: [Link]

  • Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200870. Available from: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(14), 9573–9590. Available from: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Boc-Nitroindoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc-Nitroindoline Intermediates in Medicinal Chemistry

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. The introduction of a nitro group onto the indoline ring provides a versatile chemical handle for further functionalization, often serving as a precursor to an amino group, which is pivotal for constructing a wide array of pharmacologically active molecules. Specifically, 5-nitroindoline is a key intermediate in the synthesis of compounds targeting oncogene promoters like c-Myc G-quadruplex DNA, showcasing its potential in the development of novel anticancer therapeutics.[1]

The tert-butyloxycarbonyl (Boc) protecting group is arguably the most ubiquitous amine protecting group in contemporary organic synthesis.[2] Its stability under a broad range of reaction conditions, coupled with the facile and clean removal under acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[3][4] The Boc protection of nitroindoline intermediates, therefore, represents a critical step in the synthetic route towards complex drug candidates, ensuring the selective modification of other parts of the molecule without unintended reactions at the indoline nitrogen.

However, the transition from laboratory-scale synthesis (grams) to industrial-scale production (kilograms) of Boc-nitroindoline intermediates is fraught with challenges. These include managing the highly exothermic and potentially hazardous nitration reaction, addressing the reduced nucleophilicity of the nitroindoline nitrogen during Boc protection, and developing robust purification methods to ensure high purity and yield on a large scale.

This comprehensive guide provides a detailed examination of the scale-up synthesis of Boc-5-nitroindoline, a representative and highly valuable intermediate. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deep understanding of the underlying chemical principles, process safety considerations, and analytical validation required for the successful and safe scale-up of this critical synthetic transformation.

Part 1: The Synthetic Strategy - A Two-Step Approach to Boc-5-Nitroindoline

The most logical and scalable approach to Boc-5-nitroindoline involves a two-step sequence:

  • Nitration of an N-protected indoline: To achieve regioselective nitration at the 5-position, the indoline nitrogen must be protected with a suitable activating group. The nitration of 1-acetylindoline is a well-established method to produce 1-acetyl-5-nitroindoline.[5]

  • Deprotection and Boc Protection: The acetyl group is then removed, followed by the introduction of the Boc group onto the 5-nitroindoline intermediate.

This strategy ensures high regioselectivity and provides a clear pathway for the synthesis of the desired intermediate.

Mechanistic Insights: Controlling Regioselectivity in Indoline Nitration

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS). The regiochemical outcome of the nitration of indoline is critically dependent on the state of the indoline nitrogen.

  • Nitration of Protonated Indoline: Under strongly acidic conditions, the indoline nitrogen is protonated, forming an indolinium ion. The positively charged nitrogen acts as a strong deactivating, meta-directing group, leading to the formation of 6-nitroindoline.

  • Nitration of N-Acylindoline: When the indoline nitrogen is acylated (e.g., with an acetyl group), the lone pair of electrons on the nitrogen can participate in resonance with the aromatic ring, making the acetamido group an ortho-, para-directing and activating group. Due to steric hindrance at the ortho-position (C-4), the nitration predominantly occurs at the para-position (C-5).[6]

The active electrophile in the nitration reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of nitric acid and a stronger acid, such as sulfuric acid.[7] The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.[8]

Part 2: Kilogram-Scale Synthesis Protocol for Boc-5-Nitroindoline

This section outlines a detailed, two-part protocol for the kilogram-scale synthesis of Boc-5-nitroindoline. This protocol is a composite of established laboratory procedures, adapted and scaled for industrial application with a strong emphasis on process safety and efficiency.

Part A: Synthesis of 5-Nitroindoline Intermediate

This procedure is adapted from a reported industrial synthesis of 5-nitroindole, which proceeds through a 5-nitroindoline intermediate.[9]

Reaction Scheme:

Synthesis of 5-Nitroindoline Acetylindoline 1-Acetylindoline Reaction_Vessel_1 Nitration Acetylindoline->Reaction_Vessel_1 Charge Fuming_Nitric_Acid Fuming Nitric Acid Acetic Acid Fuming_Nitric_Acid->Reaction_Vessel_1 Slow Addition at 0-5 °C NaOH NaOH (aq) Reaction_Vessel_2 Hydrolysis NaOH->Reaction_Vessel_2 Charge 5_Nitroindoline 5-Nitroindoline Quench_Tank Work-up 1 (Filtration) Reaction_Vessel_1->Quench_Tank Quench into ice water Quench_Tank->Reaction_Vessel_2 Isolated Intermediate Work_up_2 Work-up 2 (Filtration & Washing) Reaction_Vessel_2->Work_up_2 Cool and Filter Work_up_2->5_Nitroindoline Final Product Boc Protection of 5-Nitroindoline 5_Nitroindoline 5-Nitroindoline Reaction_Vessel Boc Protection 5_Nitroindoline->Reaction_Vessel Charge Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Methanol Boc_Anhydride->Reaction_Vessel Charge Boc_5_Nitroindoline Boc-5-Nitroindoline Work_up Work-up (Filtration & Washing) Reaction_Vessel->Work_up Concentrate and Crystallize Work_up->Boc_5_Nitroindoline Final Product

Caption: Workflow for the Boc protection of 5-Nitroindoline.

Materials and Equipment:

Reagent/EquipmentSpecification
5-Nitroindoline8.8 kg (53.6 mol)
Di-tert-butyl dicarbonate (Boc₂O)12.9 kg (59.0 mol, 1.1 equiv.)
Methanol90 L
Heptane50 L
250 L Glass-Lined ReactorWith overhead stirrer, thermocouple, and reflux condenser
Filtration EquipmentNutsche filter or similar
Drying OvenVacuum oven

Procedure:

  • Reactor Setup: Charge the 250 L glass-lined reactor with 5-nitroindoline (8.8 kg) and methanol (90 L).

  • Reagent Addition: Add di-tert-butyl dicarbonate (12.9 kg) to the stirred suspension.

  • Reaction: Gently heat the mixture to 40-50 °C and stir for 12-24 hours. [5]The reaction can be monitored by TLC or HPLC for the disappearance of the 5-nitroindoline starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Add heptane (50 L) to the concentrated mixture with stirring to induce crystallization of the product.

  • Isolation: Cool the slurry to 0-5 °C and stir for 1-2 hours. Collect the solid product by filtration.

  • Washing and Drying: Wash the product cake with cold heptane (2 x 20 L) and dry under vacuum at 40-50 °C to a constant weight.

Expected Yield: Approximately 12.5 kg (88% yield) of tert-butyl 5-nitroindoline-1-carboxylate (Boc-5-nitroindoline) as a solid. [9]

Part 3: Process Safety and Hazard Analysis

The scale-up of chemical processes requires a rigorous evaluation of potential hazards. The synthesis of Boc-5-nitroindoline involves two key transformations with distinct safety considerations.

Nitration Reaction Hazards

Nitration reactions are notoriously energetic and require strict control to prevent thermal runaway. [10]

  • Exothermicity: The reaction between nitric acid and organic compounds is highly exothermic. The rate of heat generation can exceed the rate of heat removal in large reactors, leading to a rapid increase in temperature and pressure.

  • Thermal Runaway: Uncontrolled temperature increases can accelerate the reaction rate, leading to a dangerous feedback loop that can result in an explosion.

  • Corrosivity: Concentrated nitric and acetic acids are highly corrosive and require appropriate materials of construction for the reactor and associated equipment. [10]* Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, especially if the temperature is not well-controlled.

Mitigation Strategies:

  • Engineering Controls:

    • Use of a glass-lined or other acid-resistant reactor.

    • A robust cooling system to maintain the desired reaction temperature.

    • Slow, controlled addition of the nitrating agent.

    • Adequate ventilation and a scrubber system to handle any off-gassing.

    • Installation of pressure relief systems. [10]* Personal Protective Equipment (PPE):

    • Acid-resistant gloves, safety goggles, and a face shield.

    • Chemical-resistant lab coats or aprons.

  • Emergency Preparedness:

    • Availability of a quenching agent (e.g., a large volume of ice water) to quickly stop the reaction in case of a temperature excursion.

    • A well-defined emergency response plan.

Boc Protection Reaction Hazards

While generally safer than nitration, the Boc protection step still presents hazards that must be managed at scale.

  • Boc Anhydride ((Boc)₂O): This reagent is a flammable solid and can be fatal if inhaled. [10][11]It is also a skin and eye irritant.

  • Methanol: A flammable liquid with a low flash point.

  • Thermal Decomposition: Although the reaction is typically run at moderate temperatures, heating Boc-protected amines to high temperatures (above 150 °C) can lead to deprotection and the release of flammable isobutylene gas. [12] Mitigation Strategies:

  • Engineering Controls:

    • Use of a well-ventilated area or a closed system to handle Boc anhydride and methanol.

    • Grounding and bonding of equipment to prevent static discharge.

    • Careful temperature control to avoid overheating.

  • Personal Protective Equipment (PPE):

    • Standard PPE including gloves, safety glasses, and a lab coat.

    • Respiratory protection may be required when handling large quantities of solid Boc anhydride.

  • Material Handling:

    • Store Boc anhydride in a cool, dry, well-ventilated area away from ignition sources.

Part 4: Analytical Quality Control

Ensuring the purity and identity of the 5-nitroindoline intermediate and the final Boc-5-nitroindoline product is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical TechniquePurposeTypical Parameters
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative purity assessment.Mobile Phase: Ethyl acetate/Hexane mixtures (e.g., 30:70 for Boc-5-nitroindoline). Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and impurity profiling. [13][14]Column: C18 reverse-phase. Mobile Phase: Gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). Detection: UV at 220 nm and 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities. [13][15]¹H NMR: To confirm the presence of the Boc group (singlet at ~1.6 ppm) and the aromatic protons of the nitroindoline core. ¹³C NMR: To confirm the number and type of carbon atoms.
Mass Spectrometry (MS) Confirmation of molecular weight.Electrospray ionization (ESI) is a suitable method.

Conclusion

The scale-up synthesis of Boc-nitroindoline intermediates is a challenging yet essential process for the development of numerous important pharmaceutical compounds. A successful and safe scale-up hinges on a deep understanding of the reaction mechanisms, careful control of reaction parameters, and a robust process safety management plan. The protocols and insights provided in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis on an industrial scale. By integrating the principles of green chemistry, process safety, and rigorous analytical control, the production of high-quality Boc-nitroindoline intermediates can be achieved efficiently and responsibly.

References

  • Benchchem. (2025). Optimizing reaction time and temperature for N-Boc protection.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Fisher Scientific. (2024). Amine Protection / Deprotection.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Nitrophthalic anhydride.
  • Sdfine. (n.d.). Chemwatch MSDS 37025-8: 5-NITROINDOLE.
  • Eberlin, M. N., & Sparrapan, R. (2006). Electrophilic aromatic nitration: understanding its mechanism and substituent effects. The Journal of Organic Chemistry, 71(16), 5913–5919.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Pergament, I., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(13), 9235-9261.
  • Gour, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(14), 2269-2282.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Nitroindoline.
  • Bunescu, A., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • BOC-Anhydride CAS No 24424-99-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Di-tert-butyl Dicarbonate.
  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2)
  • Benchchem. (2025). A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Zhang, D., et al. (2026).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES: Synthesis of Boc-protected amines.
  • ResearchGate. (n.d.). Synthesis of indoline from N-acetylindole.
  • CymitQuimica. (n.d.). CAS 400727-63-1: N-Boc-5-nitroisoindoline.
  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl.
  • Ghorpade, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • ResearchGate. (n.d.). Post synthetic application. a) Large scale synthesis of 2 a. b) Deprotection of acetyl group for synthesis of 5-nitroindoline.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Study on Electrophilic Aromatic Substitution of Acetanilide. IJARSCT, 5(3).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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Navigating the Reactive Landscape of 5-Methoxy-6-Nitroindoline: A Guide to Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the synthesis and modification of indoline scaffolds, the selection of an appropriate solvent is a critical parameter that dictates reaction outcomes, including yield, selectivity, and purity. This comprehensive guide provides an in-depth analysis of solvent selection for reactions involving 5-methoxy-6-nitroindoline, a key building block in the synthesis of various pharmacologically active molecules. By understanding the interplay between the substrate's properties and the solvent's characteristics, chemists can navigate the complexities of its reactivity and achieve desired synthetic transformations with greater efficiency and control.

The 5-methoxy-6-nitroindoline molecule presents a unique chemical environment. The electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring, combined with the reactive secondary amine of the indoline core, create multiple sites for chemical modification. The success of any synthetic strategy hinges on the ability to selectively target one of these sites, a feat in which the reaction solvent plays a pivotal role. This guide will explore the theoretical underpinnings of solvent effects and provide practical, field-proven protocols for common transformations of 5-methoxy-6-nitroindoline.

The Foundation: Understanding Solvent Properties

The choice of a solvent is far from arbitrary; it is a strategic decision based on a solvent's physical and chemical properties. For reactions involving 5-methoxy-6-nitroindoline, the most critical parameters to consider are polarity, proticity, and coordinating ability.

  • Polarity: A solvent's polarity influences its ability to solvate charged or polar intermediates and transition states. Polar solvents can accelerate reactions that proceed through such species.[1]

  • Proticity: Protic solvents contain acidic protons (e.g., O-H or N-H bonds) and can act as hydrogen bond donors. Aprotic solvents lack these acidic protons. The choice between a protic and an aprotic solvent is crucial, especially in reactions involving the indoline nitrogen.

  • Coordinating Ability: Some solvents can coordinate with metal catalysts or reagents, which can either enhance or inhibit catalytic activity.

A summary of properties for commonly used solvents in the context of 5-methoxy-6-nitroindoline reactions is provided in the table below.

SolventDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations
Toluene2.38111Nonpolar AproticGood for reactions with nonpolar transition states; often used in cross-coupling.[2][3]
Tetrahydrofuran (THF)7.5866Polar AproticEthereal solvent, good for reactions involving organometallics and for N-alkylation.[2][4]
Dichloromethane (DCM)9.0840Polar AproticChlorinated solvent, often used for acylations, but can be problematic for some catalytic reactions.[5][6]
Ethanol24.5578Polar ProticOften used for reductions of nitro groups and in some cross-coupling reactions.[7]
Methanol32.765Polar ProticSimilar to ethanol, effective for nitro group reductions.[8][9]
Acetonitrile (MeCN)37.582Polar AproticCan inhibit some palladium-catalyzed reactions by coordinating to the metal center.[2]
N,N-Dimethylformamide (DMF)38.25153Polar AproticHigh boiling point, good for reactions requiring heat and for dissolving polar substrates.[3][10]
Dimethyl Sulfoxide (DMSO)46.7189Polar AproticHighly polar, can accelerate reactions with charged intermediates.

Core Reactions and Solvent Selection Strategies

The following sections detail solvent considerations for three key transformations of 5-methoxy-6-nitroindoline: reduction of the nitro group, N-functionalization, and palladium-catalyzed cross-coupling reactions.

Reduction of the 6-Nitro Group to 5-Methoxy-6-Aminoindoline

The reduction of the aromatic nitro group is a fundamental transformation, yielding the corresponding amine which is a versatile precursor for further derivatization. The choice of solvent is critical for achieving high yields and chemoselectivity, avoiding over-reduction or side reactions.

Causality Behind Experimental Choices: Catalytic hydrogenation and transfer hydrogenation are the most common methods for this reduction.[11][12] Polar protic solvents like methanol and ethanol are often the solvents of choice for several reasons. They are excellent at solvating the polar nitro group and the resulting ammonium salt intermediate. Furthermore, they are compatible with common hydrogenation catalysts like palladium on carbon (Pd/C) and are good hydrogen-donor solvents in transfer hydrogenation reactions using reagents like ammonium formate.[13][14] Water can also be an effective and green solvent for these reductions.[11]

Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol details a robust method for the reduction of the nitro group using ammonium formate as the hydrogen source.

Materials:

  • 5-methoxy-6-nitroindoline

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 5-methoxy-6-nitroindoline (1.0 eq).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Carefully add 10% Pd/C (10 mol%).

  • Add ammonium formate (5-10 eq) in portions to control the initial exotherm.

  • Fit the flask with a reflux condenser and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Reduction_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Start Dissolve 5-methoxy-6-nitroindoline in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Add_Reagent Add Ammonium Formate Add_Catalyst->Add_Reagent React Stir at RT or Heat (40-60 °C) Add_Reagent->React Monitor Monitor by TLC React->Monitor Check for completion Filter Filter through Celite Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End 5-Methoxy-6-aminoindoline Purify->End

Caption: Workflow for the catalytic transfer hydrogenation of 5-methoxy-6-nitroindoline.

N-Functionalization of the Indoline Core

The secondary amine of the indoline ring is a key site for introducing a wide variety of functional groups through N-acylation and N-alkylation reactions. The solvent choice here is critical to control the reactivity of the amine and the electrophile.

N-Acylation

Causality Behind Experimental Choices: For N-acylation, a non-polar aprotic solvent like xylene or a moderately polar aprotic solvent like dichloromethane (DCM) is often preferred.[6][15] These solvents are less likely to interfere with the reaction by solvating the amine nucleophile to a large extent. In some cases, highly polar aprotic solvents like DMF and THF have been found to be unsuitable for certain N-acylation reactions of indoles, leading to poor yields.[15] The choice of base is also critical, with organic bases like triethylamine or DIPEA often used in DCM, while inorganic bases like cesium carbonate can be effective in higher boiling solvents like xylene.[6][15]

Experimental Protocol: N-Acetylation

Materials:

  • 5-methoxy-6-nitroindoline

  • Acetyl chloride or acetic anhydride

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 5-methoxy-6-nitroindoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Alkylation

Causality Behind Experimental Choices: In contrast to N-acylation, N-alkylation often benefits from the use of polar aprotic solvents such as THF or DMF.[4] These solvents are effective at solvating the counter-ion of the base (e.g., Na+ or K+) and the leaving group of the alkylating agent, thereby promoting the SN2 reaction. A strong base like sodium hydride (NaH) is typically used to deprotonate the indoline nitrogen, forming a highly nucleophilic amide anion.

Experimental Protocol: N-Benzylation

Materials:

  • 5-methoxy-6-nitroindoline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Add anhydrous DMF and cool the suspension to 0 °C.

  • Slowly add a solution of 5-methoxy-6-nitroindoline (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N_Functionalization cluster_acylation N-Acylation cluster_alkylation N-Alkylation Indoline 5-Methoxy-6-nitroindoline Acyl_Reagents Acyl Halide/Anhydride Base (e.g., Et3N) Indoline->Acyl_Reagents Alkyl_Reagents Alkyl Halide Strong Base (e.g., NaH) Indoline->Alkyl_Reagents Acyl_Solvent Solvent: DCM or Xylene N_Acyl_Product N-Acyl-5-methoxy-6-nitroindoline Acyl_Reagents->N_Acyl_Product Alkyl_Solvent Solvent: DMF or THF N_Alkyl_Product N-Alkyl-5-methoxy-6-nitroindoline Alkyl_Reagents->N_Alkyl_Product

Caption: Solvent and reagent considerations for N-functionalization of 5-methoxy-6-nitroindoline.

Palladium-Catalyzed Cross-Coupling Reactions

To further diversify the 5-methoxy-6-nitroindoline scaffold, a halogen can be introduced onto the aromatic ring, opening the door to a plethora of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[16][17]

Causality Behind Experimental Choices: The solvent plays a multifaceted role in these reactions. It must solubilize the reactants, base, and catalyst. Moreover, the solvent can influence the stability and reactivity of the catalytic species.[2] For Suzuki-Miyaura couplings of bromoindoles, a mixture of a polar protic solvent like ethanol or water with an aprotic solvent like acetonitrile or dimethoxyethane is often effective.[7][18][19] The aqueous component helps to dissolve the inorganic base (e.g., K2CO3 or Cs2CO3) and facilitates the transmetalation step. For Buchwald-Hartwig aminations, nonpolar aprotic solvents like toluene and 1,4-dioxane are commonly used.[2][20] However, for polar substrates, more polar aprotic solvents like DMF may be necessary to ensure solubility, although careful optimization is required as some polar solvents can inhibit the catalyst.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-Indoline Derivative

This protocol assumes the starting material is a brominated derivative of 5-methoxy-6-nitroindoline (e.g., 7-bromo-5-methoxy-6-nitroindoline).

Materials:

  • 7-Bromo-5-methoxy-6-nitroindoline

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K2CO3)

  • Water:Acetonitrile (4:1 mixture)

  • Reaction vial

Procedure:

  • To a reaction vial, add the bromo-indoline derivative (1.0 eq), the arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 (0.005 eq) and SPhos (0.005 eq) in the water:acetonitrile solvent mixture.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and heat the reaction mixture with stirring (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The judicious selection of a solvent is paramount for the successful chemical manipulation of 5-methoxy-6-nitroindoline. By considering the specific demands of each reaction type—be it the reduction of the nitro group, functionalization of the indoline nitrogen, or cross-coupling at the aromatic core—researchers can significantly enhance reaction efficiency, yield, and selectivity. The protocols and principles outlined in this guide serve as a valuable resource for chemists working to unlock the full synthetic potential of this important heterocyclic building block in the pursuit of novel therapeutics and advanced materials.

References

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). The Cronin Group. Available at: [Link]

  • Buchwald–Hartwig Amination Solvent Choice. (2017). Reddit. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). Chemija. Available at: [Link]

  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(38), 14366–14371.
  • Buchwald–Hartwig amination. (2023). In Wikipedia. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Available at: [Link]

  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 55–61.
  • the n-alkylation reaction of compound 6 in different organic solvents and ionic liquids … (n.d.). ResearchGate. Available at: [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses. Available at: [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. Available at: [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (2017). HETEROCYCLES, 94(10), 1863-1875.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. Available at: [Link]

  • Selective and Additive‐Free Hydrogenation of Nitroarenes Mediated by a DMSO‐Tagged Molecular Cobalt Corrole Catalyst. (2021). European Journal of Organic Chemistry, 2021(21), 2963-2972.
  • Combined experimental and theoretical insights into the solvent-dependent photochromic properties of nitrospiropyrans. (2023). Scientific Reports, 13(1), 2197.
  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (2023). The Journal of Organic Chemistry, 88(5), 3020–3033.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. (n.d.). Beilstein Journals. Available at: [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate. Available at: [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (n.d.). ChemRxiv. Available at: [Link]

  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. (2013). Tetrahedron, 69(31), 6469–6475.
  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. (2018). Journal of Chemical Technology and Metallurgy, 53(3), 444-451.
  • Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. (n.d.). ResearchGate. Available at: [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Available at: [Link]

  • and site-selectivity of transition metal-catalyzed nitrene transfer reactions: Alternatives to chlorinated solvents. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Solvents and Polarity. (n.d.). University of Rochester. Available at: [Link]

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Application Note: Microwave-Assisted Synthesis of tert-Butyl Indoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of tert-Butyl Indoline Derivatives Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Indoline (2,3-dihydroindole) scaffolds are privileged pharmacophores in medicinal chemistry, appearing in antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia drugs (e.g., Silodosin). The incorporation of tert-butyl groups into the indoline framework is a strategic design choice to modulate lipophilicity, block metabolic soft spots (preventing oxidative degradation), and introduce steric bulk to lock active conformations.

However, the synthesis of tert-butyl indolines presents a "Steric-Electronic Paradox":

  • Steric Hindrance: The bulky tert-butyl group inhibits standard nucleophilic attacks required for cyclization.

  • Thermal Instability: Prolonged conventional heating often leads to decomposition or elimination of the tert-butyl moiety before cyclization occurs.

The Microwave Solution: Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers through dielectric heating . By directly coupling with the polar reaction matrix, MAOS achieves rapid internal heating, allowing the system to cross the high activation energy barrier of steric hindrance in minutes rather than hours. This Application Note details a robust, two-stage workflow: constructing the tert-butyl indole core via a modified Madelung synthesis, followed by a chemoselective microwave reduction to the target indoline.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the transition from the acyclic precursor to the final saturated heterocycle.

IndolineSynthesis Start Precursor (N-o-tolylbenzamide) Step1 Step 1: MW Madelung Cyclization (Base-mediated, Solvent-free) Start->Step1 KOtBu, MW 300°C, 10 min Inter Intermediate (2-(4-tert-butylphenyl)indole) Step1->Inter Cyclization Step2 Step 2: MW Chemoselective Reduction (Hydride Transfer) Inter->Step2 NaBH3CN, AcOH MW, 80°C Final Target (tert-Butyl Indoline) Step2->Final Saturation of C2-C3

Caption: Two-stage microwave workflow converting acyclic amides to saturated tert-butyl indolines via an indole intermediate.

Protocol A: Construction of the Core (Modified Madelung Synthesis)

Target: 2-(4-tert-butylphenyl)-1H-indole Mechanism: Intramolecular cyclization of N-acyl-o-toluidines. The strong base deprotonates the benzylic methyl group, which attacks the carbonyl carbon.

Experimental Logic

Classical Madelung synthesis requires temperatures >350°C, often degrading sensitive tert-butyl groups. Using a microwave reactor allows us to reach the required activation energy momentarily (superheating) in a solvent-free environment, minimizing thermal exposure time and preventing side reactions.

Materials
  • Precursor: 4-tert-butyl-N-o-tolylbenzamide (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)

  • Vessel: 10 mL Silicon Carbide (SiC) or Pyrex microwave vial (SiC is preferred for high-temperature efficiency).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): In a glovebox or under a stream of nitrogen, weigh the amide precursor (e.g., 300 mg) and KOtBu into the microwave vial.

    • Note: Intimate mixing is crucial. If solids are coarse, grind them together in a mortar before adding to the vial.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp tightly. Purge with Argon for 2 minutes.

  • Microwave Irradiation:

    • Mode: Fixed Power or Temperature Control (preferred).

    • Temperature: 300 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Insight: The reaction is solvent-free.[1][2] The mixture will melt into a slurry. The rapid dielectric heating of the ionic base drives the cyclization.

  • Quench: Allow the vial to cool to 50°C. Carefully open and add ice-cold water (5 mL) to quench the excess base.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Expected Yield: 85-92% (compared to <50% with conventional heating).

Protocol B: Chemoselective Reduction to Indoline

Target: 2-(4-tert-butylphenyl)indoline Mechanism: 1,2-Reduction of the indole double bond. Indoles are electron-rich, making them resistant to catalytic hydrogenation under mild conditions. However, protonation at C3 (using acetic acid) generates an iminium ion species that is susceptible to hydride attack.

Experimental Logic

We utilize Sodium Cyanoborohydride (NaBH₃CN) in acetic acid. While this reaction works at room temperature, it is slow (12-24 hours). Microwave irradiation accelerates this protonation-hydride transfer cycle to <30 minutes.

Materials
  • Substrate: 2-(4-tert-butylphenyl)-1H-indole (from Protocol A).

  • Reductant: Sodium Cyanoborohydride (3.0 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Safety Note: NaBH₃CN generates HCN if exposed to strong mineral acids. Use AcOH only and work in a fume hood.

Step-by-Step Protocol
  • Dissolution: Dissolve the indole derivative (0.5 mmol) in Glacial AcOH (3 mL) in a 5 mL microwave vial.

  • Reagent Addition: Add NaBH₃CN (1.5 mmol) in small portions at room temperature.

    • Caution: Mild effervescence may occur.

  • Microwave Irradiation:

    • Temperature: 60 °C (Do not overheat; high temps can lead to N-alkylation side products).

    • Time: 15 minutes.

    • Power: Dynamic (Max 100W).

  • Work-up:

    • Pour the reaction mixture into crushed ice.

    • Basify slowly with NaOH (2M) or saturated NaHCO₃ until pH > 9. Crucial: This neutralizes the acid and ensures the amine is in the free-base form for extraction.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: The product is often pure enough for use. If necessary, pass through a short silica plug (DCM/MeOH 98:2).

Data Summary & Comparison

The following table contrasts the efficiency of this microwave protocol against conventional thermal methods for tert-butyl substituted scaffolds.

ParameterConventional Thermal MethodMicrowave-Assisted ProtocolImprovement Factor
Reaction Time (Cyclization) 3 - 5 Hours (Sand Bath)10 Minutes18x - 30x Faster
Reaction Time (Reduction) 12 - 24 Hours15 Minutes48x - 96x Faster
Yield (Overall) 40 - 55%80 - 88%~2x Yield Increase
Solvent Usage High (Reflux conditions)None (Step 1) / Minimal (Step 2)Green Chemistry
Purity Profile Tars/Polymers often observedCleaner crude; fewer side reactionsSimplified Workup

Critical Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Step 1).

    • Cause: Poor contact between base and solid amide.

    • Fix: Add a "doping" agent like a single drop of ionic liquid (e.g., [BMIM][PF6]) to increase microwave absorbance of the solid mixture.

  • Issue: N-Ethylation during Reduction (Step 2).

    • Cause: Overheating in Acetic Acid can lead to N-alkylation (reductive alkylation with the solvent).

    • Fix: Strictly maintain temperature ≤ 60°C. If N-alkylation persists, switch solvent to Formic Acid (transfer hydrogenation conditions) or use Trifluoroacetic acid (TFA) which is non-nucleophilic.

  • Scope Limitation:

    • This protocol is optimized for C-substituted tert-butyl indolines. For N-tert-butyl indolines, the steric bulk at the nitrogen is extreme. A Pd-catalyzed Buchwald-Hartwig amination using tert-butylamine and a 2,3-dihalo-precursor is recommended instead of direct alkylation.

References

  • Collados, J. F., et al. Microwave-Assisted Solvent-Free Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines.[1][2] J. Org.[1][2] Chem., 2012, 77, 5744-5750.[1][2] (Demonstrates stability of tert-butyl groups under MW conditions). [Link]

  • Kumar, Y., & Florvall, L. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.[3] Synthetic Communications, 1983.[3] (Foundational chemistry for Protocol B). [Link]

  • MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (Demonstrates Pd-catalyzed routes to functionalized indoles). [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-6-nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-methoxy-6-nitroindoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yields and product purity.

Synthetic Pathway Overview

The most direct and common approach to synthesizing 5-methoxy-6-nitroindoline is through the electrophilic nitration of the commercially available precursor, 5-methoxyindoline. The primary challenge in this synthesis is controlling the regioselectivity of the nitration reaction on the electron-rich indoline ring system.

The methoxy group at the 5-position is an ortho-, para-directing activator. This electronic influence directs the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the C6 position (ortho) and the C4 position. The nitrogen of the indoline ring also influences the substitution pattern. Therefore, careful control of reaction conditions is paramount to selectively obtain the desired 6-nitro isomer.

General Synthesis Workflow

The following diagram outlines the typical workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start 5-Methoxyindoline reaction_mix Combine Reactants (Controlled Temperature, e.g., -20°C to 0°C) start->reaction_mix Dissolve in appropriate solvent reagents Prepare Nitrating Agent (e.g., HNO₃ in Ac₂O or H₂SO₄) reagents->reaction_mix Slow, dropwise addition monitoring Monitor Reaction (TLC/LC-MS) reaction_mix->monitoring quench Quench Reaction (e.g., Ice-water) monitoring->quench Upon completion extract Extract Product (e.g., EtOAc or DCM) quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry chromatography Column Chromatography dry->chromatography Crude Product characterization Characterize Product (NMR, MS) chromatography->characterization product 5-Methoxy-6-nitroindoline characterization->product

Caption: General workflow for the synthesis of 5-methoxy-6-nitroindoline.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity so difficult in this reaction? A1: The 5-methoxyindoline ring is highly activated towards electrophilic aromatic substitution. The methoxy group strongly directs incoming electrophiles to the ortho position (C6), which is desired. However, it also activates the C4 position. Furthermore, the lone pair on the indoline nitrogen can participate in directing substitution, potentially leading to a mixture of 4-nitro, 6-nitro, and 7-nitro isomers. Harsh reaction conditions can also lead to the formation of dinitro products.

Q2: What are the most common side products? A2: The most common side products are other positional isomers, primarily 5-methoxy-4-nitroindoline and 5-methoxy-7-nitroindoline. Under overly aggressive conditions, dinitrated products (e.g., 5-methoxy-4,6-dinitroindoline) and oxidative degradation products (tar) can also form.

Q3: Which nitrating agent should I use? A3: The choice of nitrating agent is critical for controlling selectivity. Milder nitrating agents are generally preferred. A common and effective choice is acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1] This reagent is less aggressive than the traditional sulfuric acid/nitric acid mixture, often leading to cleaner reactions and better yields of the desired mono-nitro product at low temperatures.[1][2]

Q4: How critical is temperature control? A4: Extremely critical. Nitration reactions are highly exothermic, and poor temperature control can lead to thermal runaway.[3] For this specific substrate, an increase in temperature will significantly increase the rate of side reactions, leading to a lower yield of the desired 6-nitro isomer and the formation of impurities that are difficult to remove. Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) is essential for achieving high selectivity.[1]

Q5: How can I monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material and the products (e.g., a mixture of hexane and ethyl acetate). The product, being more polar due to the nitro group, will have a lower Rf value than the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring and to identify the mass of the product and any major byproducts.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem EncounteredPotential Cause(s)Recommended Solutions & Scientific Rationale
Low or No Yield 1. Ineffective Nitrating Agent: The nitrating agent may be old or decomposed (especially fuming nitric acid).2. Reaction Temperature Too Low: While low temperature is crucial for selectivity, an excessively low temperature may prevent the reaction from proceeding at a reasonable rate.3. Incomplete Reaction: The reaction may not have been allowed to run to completion.1. Use Fresh Reagents: Use a fresh, unopened bottle of nitric acid. If preparing acetyl nitrate, generate it in situ immediately before use.2. Optimize Temperature: Start at a very low temperature (e.g., -20 °C) and allow the reaction to slowly warm to 0 °C over a few hours. Monitor via TLC to find the optimal balance between reaction rate and selectivity.3. Extend Reaction Time: Continue monitoring the reaction via TLC until the starting material spot is fully consumed.
Formation of Multiple Isomers (Difficult to separate)1. Reaction Temperature Too High: Higher temperatures provide enough activation energy to overcome the small energy differences between substitution at the C4, C6, and C7 positions.2. Nitrating Agent Too Strong: Highly acidic conditions (e.g., H₂SO₄/HNO₃) generate a high concentration of the highly reactive NO₂⁺ ion, reducing selectivity.1. Maintain Low Temperature: Ensure the internal reaction temperature is strictly maintained, ideally below 0 °C. Use an appropriate cooling bath (e.g., dry ice/acetone).2. Switch to a Milder Nitrating Agent: Use acetyl nitrate (HNO₃ in acetic anhydride) or nitric acid in acetic acid.[2] These conditions generate the nitronium ion more slowly and in lower concentrations, favoring attack at the most electronically favored position (C6).
Formation of Dark Tar / Degradation 1. Oxidation of the Indoline Ring: The indoline system is susceptible to oxidation, especially under strong acidic and oxidizing conditions.2. Reaction Temperature Too High: Exothermic runaway can cause rapid decomposition of starting materials and products.3. Localized High Concentration of Nitrating Agent: Adding the nitrating agent too quickly can create "hot spots" where side reactions dominate.1. Protect the Indoline Nitrogen: If degradation is severe, consider protecting the indoline nitrogen as an acetyl or tosyl amide prior to nitration. This reduces the ring's activation and prevents oxidation at the nitrogen, though the protecting group must be removed later.2. Improve Temperature Control: Use a larger reaction vessel to improve heat dissipation and a more efficient cooling bath.3. Ensure Slow Addition: Add the nitrating agent dropwise via a syringe pump or addition funnel over an extended period (e.g., 30-60 minutes) with vigorous stirring to ensure immediate mixing and heat dissipation.
Product is Difficult to Purify 1. Close Polarity of Isomers: The 4-nitro and 6-nitro isomers often have very similar polarities, making separation by standard column chromatography challenging.2. Presence of Dinitro Byproducts: Dinitro compounds can be significantly more polar and may streak on the column.1. Optimize Chromatography: Use a long column with a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane). Test different solvent systems (e.g., dichloromethane/methanol or toluene/ethyl acetate).2. Recrystallization: If a solid is obtained after chromatography, attempt recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to remove minor impurities and potentially separate isomers.

Mechanistic Deep Dive: The Basis of Regioselectivity

Understanding the electronic effects within the 5-methoxyindoline molecule is key to improving the yield of the desired C6 isomer. The outcome of the electrophilic attack by the nitronium ion (NO₂⁺) is determined by the stability of the resulting intermediate, the sigma complex (or arenium ion).

The methoxy group at C5 is a powerful electron-donating group through resonance. Let's examine the resonance structures for the sigma complex formed after the attack at the C6 and C4 positions.

Caption: Simplified resonance analysis for nitration of 5-methoxyindoline. (Note: Image generation is illustrative).

This analysis explains why C6 nitration is the major pathway. However, because the ring is so activated, the energy difference between the pathways is small. Therefore, using mild conditions and low temperatures is essential to exploit this small kinetic preference and achieve high selectivity.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for nitrating activated aromatic systems. Researchers should perform their own risk assessment and initial small-scale trials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Selective Mono-nitration of 5-Methoxyindoline

Materials:

  • 5-Methoxyindoline

  • Acetic Anhydride (Ac₂O)

  • Fuming Nitric Acid (≥90%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-methoxyindoline (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

    • Cool the solution to -20 °C using a dry ice/acetone bath.

  • Preparation of Nitrating Agent (Acetyl Nitrate):

    • In a separate, dry flask, add acetic anhydride (3.0 eq).

    • Cool the acetic anhydride to 0 °C in an ice bath.

    • CAUTION: Slowly and dropwise, add fuming nitric acid (1.1 eq) to the cold, stirring acetic anhydride. This is a highly exothermic reaction. Maintain the temperature below 10 °C throughout the addition.

    • Allow the freshly prepared acetyl nitrate solution to stir at 0 °C for 15 minutes before use.

  • Nitration Reaction:

    • Slowly add the cold acetyl nitrate solution dropwise to the solution of 5-methoxyindoline over 30-45 minutes.

    • Crucially, maintain the internal reaction temperature at or below -15 °C during the entire addition.

    • After the addition is complete, let the reaction stir at -15 °C to -10 °C for 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexane:EtOAc).

  • Workup:

    • Once the reaction is complete, quench it by slowly pouring the cold reaction mixture into a beaker containing a vigorously stirred mixture of ice and saturated NaHCO₃ solution. Be cautious of gas evolution (CO₂).

    • Continue stirring until the mixture is neutral or slightly basic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity to elute the product. The desired 6-nitro isomer is typically the major product and can be isolated from other isomers.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-methoxy-6-nitroindoline as a solid.[4]

References

  • Organic Syntheses Procedure. Organic Syntheses.
  • A New Synthesis of Methoxyindoles. J. Chem. Soc. (C), 1966.
  • Synthesis of 5-hydroxy-6-methoxyindole. ChemicalBook.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF 1-METHOXY-6-NITRO. ElectronicsAndBooks.
  • NITR
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
  • Troubleshooting unexpected side products in indole synthesis. Benchchem.
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Deriv
  • 5-Methoxy-6-nitroindoline | 23772-38-5. Sigma-Aldrich.
  • FlowSyn™ Application Note 22: Flow Nitr
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitr
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Nitration of Substituted Aromatic Rings and R
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted deriv

Sources

Technical Support Center: Troubleshooting Low Solubility of Nitroindoline Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitroindoline carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a Senior Application Scientist, I've compiled this resource based on established chemical principles and field-proven insights to help you navigate these experimental hurdles. Our goal is to not only provide solutions but also to explain the underlying science to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why are my nitroindoline carboxylates showing poor solubility in aqueous solutions?

Nitroindoline carboxylates often exhibit limited aqueous solubility due to a combination of factors inherent to their molecular structure. The indoline core is a bicyclic aromatic system, which is largely non-polar and hydrophobic. The addition of a nitro group (-NO2), while polar, can also contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. Furthermore, the carboxylate group, while ionizable, may not be sufficient to overcome the hydrophobicity of the rest of the molecule, especially at neutral pH.[1] The interplay between the hydrophobic surface area and the polar functional groups is a key determinant of aqueous solubility.

Q2: I'm using a nitroindoline-caged compound. Does the "cage" affect solubility?

Yes, absolutely. The process of "caging" a biologically active molecule with a photolabile protecting group like nitroindoline often involves adding a significant hydrophobic moiety.[2] This can dramatically decrease the aqueous solubility of the parent molecule.[2] While the goal is to render the compound biologically inactive until photolysis, a common side effect is reduced solubility, which can complicate experimental design, particularly when high concentrations are required for stock solutions.[2]

Q3: What are the first-line solvents I should try for dissolving nitroindoline carboxylates?

For initial attempts at solubilization, it is advisable to start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent starting points as they can typically dissolve a wide range of organic compounds.[1] For subsequent dilutions into aqueous buffers, it's crucial to be mindful of the final concentration of the organic solvent, as it can impact cellular assays or other biological experiments. If a less polar solvent is needed, ethyl acetate or acetonitrile could be considered, although their miscibility with water varies.

Q4: Can I simply heat the solution to improve solubility?

Heating can be a viable option to increase the solubility of many compounds, as the dissolution process is often endothermic.[3][4] However, this approach should be used with caution for nitroindoline carboxylates. These compounds, particularly those with photolabile properties, can be sensitive to thermal degradation. It is essential to first determine the thermal stability of your specific compound. If you choose to heat the solution, do so gently and for the shortest time necessary. Always check for any signs of degradation, such as a color change, after cooling the solution back to room temperature.

Troubleshooting Guides

Issue 1: My nitroindoline carboxylate precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

This is a common challenge that arises from a phenomenon known as "antisolvent precipitation." Your compound is soluble in the organic stock solution but becomes supersaturated and crashes out when introduced to the aqueous environment where its solubility is much lower.

The key is to manage the transition from a high-solubility organic environment to a low-solubility aqueous one. This can be achieved by modifying the final aqueous solution to make it more "hospitable" to your compound or by altering the physical form of the compound itself.

A troubleshooting workflow for addressing precipitation upon dilution.

Protocol 1: pH Adjustment

  • Determine the pKa: If not known, estimate the pKa of the carboxylic acid group. For many carboxylic acids, this is in the range of 4-5.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from the estimated pKa to 2-3 pH units above it.

  • Solubility Test: Add a small, consistent amount of your DMSO stock solution to each buffer.

  • Observe: Visually inspect for precipitation. The optimal pH will be the lowest pH at which the compound remains in solution. For full ionization and improved solubility, a pH at least one to two units above the pKa is generally recommended.

Protocol 2: Co-solvent System

  • Select a Co-solvent: Choose a biocompatible co-solvent such as propylene glycol, polyethylene glycol (PEG), or ethanol.

  • Prepare Co-solvent/Buffer Mixtures: Create a range of co-solvent concentrations in your aqueous buffer (e.g., 1%, 5%, 10% v/v).

  • Test Solubility: Add your DMSO stock to each mixture and observe for precipitation.

  • Validate: Ensure the final co-solvent concentration is compatible with your downstream application.

Issue 2: Even in organic solvents, I can't achieve the desired concentration.

If you're struggling with solubility even in solvents like DMSO or DMF, the issue may lie with the solid-state properties of your compound. Highly crystalline materials can be particularly challenging to dissolve.

The energy required to break the crystal lattice of a solid must be overcome by the energy released upon solvation. If the lattice energy is too high, the compound will have poor solubility.[5] Strategies to address this often involve either finding a more suitable solvent system or modifying the solid form of the compound.

SolventPolarity IndexDielectric ConstantNotes
Water9.080.1Highly polar, good for salts.
Methanol6.632.7Polar protic, can be effective.[1]
Ethanol5.224.5Less polar than methanol, good starting point.
Acetonitrile6.237.5Polar aprotic, often used in chromatography.[1]
DMSO7.246.7Highly polar aprotic, excellent for many poorly soluble compounds.[1]
DMF6.436.7Similar to DMSO, good alternative.[1]
Dichloromethane3.49.1Non-polar, good for halogenated compounds.
Ethyl Acetate4.36.0Moderately polar.

This table provides a starting point for solvent screening. The "like dissolves like" principle is a useful guideline.[4]

  • Particle Size Reduction: Decreasing the particle size of your solid material increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6][7] Techniques like micronization or nanosizing can be employed.[8]

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix at the molecular level can improve solubility and dissolution.[8][9] This essentially creates an amorphous form of the drug, which is typically more soluble than its crystalline counterpart.[5]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the hydrophobic parts of the nitroindoline carboxylate, effectively increasing its aqueous solubility.[8][10]

G cluster_0 Initial State cluster_1 Intervention Strategies cluster_2 Outcome Poorly_Soluble_Crystalline_Compound Poorly Soluble Crystalline Compound Particle_Size_Reduction Particle Size Reduction (Micronization/Nanosizing) Poorly_Soluble_Crystalline_Compound->Particle_Size_Reduction Increases Surface Area Solid_Dispersion Solid Dispersion (Amorphous Form) Poorly_Soluble_Crystalline_Compound->Solid_Dispersion Reduces Lattice Energy Complexation Complexation (e.g., Cyclodextrins) Poorly_Soluble_Crystalline_Compound->Complexation Masks Hydrophobicity Improved_Solubility Improved Solubility and Dissolution Rate Particle_Size_Reduction->Improved_Solubility Solid_Dispersion->Improved_Solubility Complexation->Improved_Solubility

Sources

avoiding side reactions during Boc-protection of nitroindolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Boc-protection of nitroindolines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of protecting this challenging class of substrates. The electron-withdrawing nature of the nitro group significantly deactivates the indoline nitrogen, making it a less effective nucleophile and opening the door to a range of potential side reactions.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clean, high-yielding Boc-protection of nitroindolines while minimizing the formation of unwanted byproducts.

Troubleshooting Guide: Navigating Common Issues

This section addresses specific problems you may encounter during the Boc-protection of nitroindolines, offering explanations for the underlying causes and providing actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion of Starting Material 1. Reduced Nucleophilicity: The primary reason for sluggish or failed reactions is the significantly decreased nucleophilicity of the indoline nitrogen due to the electron-withdrawing nitro group.[1][2] 2. Inadequate Activation: Standard conditions (Boc₂O and a non-nucleophilic base like triethylamine) may not be sufficient to drive the reaction to completion.1. Employ a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a potent nucleophilic catalyst by forming a highly reactive N-Boc-pyridinium intermediate, which is more susceptible to attack by the weakly nucleophilic nitroindoline.[3][4][5] 2. Enhanced Activation with Additives: For particularly stubborn substrates, consider the addition of sodium iodide (NaI) along with DMAP. This combination has been shown to dramatically accelerate the reaction, in some cases leading to near-quantitative conversion in seconds.[1] 3. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[6] However, be cautious as higher temperatures can also promote side reactions.[7]
Formation of Multiple Products (Observed by TLC/LC-MS) 1. N,N-di-Boc Formation: Although less common with secondary amines like indoline, over-protection can occur, especially with prolonged reaction times or a large excess of Boc₂O in the presence of a strong catalyst like DMAP.[8] 2. Isocyanate/Urea Formation: In the presence of DMAP, especially at lower temperatures, the formation of isocyanates from primary amines is a known side reaction, which can then react with unreacted amine to form ureas. While less likely with a secondary amine, related pathways could lead to unexpected byproducts.[6][8][9] 3. Reaction at other Nucleophilic Sites: If your nitroindoline substrate contains other nucleophilic groups (e.g., a hydroxyl group), competitive O-Boc protection can occur, particularly when using DMAP.[6]1. Control Stoichiometry: Use a minimal excess of di-tert-butyl dicarbonate (1.1-1.2 equivalents). 2. Optimize Catalyst Loading: Use the lowest effective concentration of DMAP. 3. Monitor Reaction Closely: Follow the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of over-protected products. 4. Consider Alternative Bases: If urea-type byproducts are suspected, consider using a non-nucleophilic base like DBU in place of or in conjunction with DMAP, as this has been shown to be effective for the N-acylation of other challenging heterocycles.[10]
Product Instability/Degradation During Workup or Purification 1. Acid-Labile Boc Group: The Boc group is sensitive to acidic conditions.[11][12] Acidic workup or purification on silica gel with acidic eluents can lead to premature deprotection. 2. Nitro Group Reactivity: Although generally stable under Boc protection conditions, the nitro group can be sensitive to certain reagents and conditions, potentially leading to the formation of nitroso species or other degradation products, especially if exposed to light or reducing conditions.[13]1. Neutral or Mildly Basic Workup: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild phosphate buffer during the aqueous workup. 2. Neutralized Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a small amount of triethylamine in the eluent to prevent on-column deprotection. 3. Avoid Harsh Conditions: Protect the reaction and product from strong light and avoid contact with reducing agents unless a subsequent reduction of the nitro group is intended.
Formation of an N-Nitroso Impurity Although not a direct side reaction of Boc protection, the potential for N-nitrosamine formation is a critical consideration in pharmaceutical development. This can occur if a nitrosating agent is present.While unlikely to form during the Boc protection itself, it is crucial to ensure that downstream processes and storage conditions do not introduce nitrosating agents. This is a broader process control consideration.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc-protection of my nitroindoline so slow compared to other amines?

A: The nitrogen atom in the indoline ring is part of an aromatic system, and the presence of a strong electron-withdrawing group like the nitro group further reduces the electron density on the nitrogen. This significantly decreases its nucleophilicity, making it less reactive towards electrophiles like di-tert-butyl dicarbonate.[1][2]

Q2: Is DMAP absolutely necessary for this reaction? Are there alternatives?

A: While not strictly essential in all cases, DMAP is highly recommended for achieving efficient conversion in a reasonable timeframe, especially for deactivated substrates like nitroindolines.[3][4][5] It functions by forming a more reactive acylating agent. Alternatives to consider include other nucleophilic catalysts, or for some N-acylations, DBU has been shown to be effective.[10] For particularly challenging cases, the combination of DMAP and NaI can be highly effective.[1]

Q3: I see a byproduct that I suspect is the N,N-di-Boc protected indoline. How can I confirm this and prevent it?

A: The N,N-di-Boc product would have a significantly higher molecular weight, which can be confirmed by LC-MS. To prevent its formation, carefully control the stoichiometry of Boc₂O (use no more than 1.2 equivalents) and monitor the reaction closely to avoid extended reaction times after the consumption of the starting material.[8]

Q4: Can the nitro group react with di-tert-butyl dicarbonate?

A: Under typical Boc protection conditions, the nitro group is generally stable and does not react with Boc₂O.[9][14] However, it's important to be aware of the potential for the nitro group to undergo transformations under different reaction conditions, such as reduction or photolysis, which could be relevant in subsequent synthetic steps.

Q5: What is the best way to purify my N-Boc-nitroindoline?

A: Column chromatography on silica gel is the most common method. To avoid potential deprotection on the acidic silica surface, it is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine.

Experimental Protocols

Here we provide detailed, step-by-step protocols for the successful Boc-protection of nitroindolines.

Protocol 1: DMAP-Catalyzed Boc-Protection of Nitroindoline

This is a standard and reliable method for most nitroindoline substrates.

Workflow Diagram:

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve Dissolve Nitroindoline in Anhydrous Solvent Add_Base Add Base (e.g., TEA) Dissolve->Add_Base Add_DMAP Add DMAP (catalytic) Add_Base->Add_DMAP Add_Boc2O Slowly Add Boc₂O Add_DMAP->Add_Boc2O Stir Stir at RT (Monitor by TLC/LC-MS) Add_Boc2O->Stir Quench Quench with Water Stir->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for DMAP-catalyzed Boc-protection.

Materials:

  • Nitroindoline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate with 0.1% TEA)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitroindoline (1.0 equiv).

  • Dissolve the nitroindoline in anhydrous DCM or THF.

  • Add triethylamine (1.5 equiv) followed by DMAP (0.05-0.1 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add di-tert-butyl dicarbonate (1.1-1.2 equiv) to the stirred solution. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, containing 0.1% TEA).

Protocol 2: Accelerated Boc-Protection for Highly Deactivated Nitroindolines

This method is recommended for substrates that show very low reactivity under standard DMAP-catalyzed conditions.

Workflow Diagram:

Accelerated_Boc_Protection cluster_prep Preparation cluster_reaction Rapid Reaction cluster_workup Workup & Purification Dissolve Dissolve Nitroindoline & NaI in Anhydrous THF Add_DMAP Add DMAP Dissolve->Add_DMAP Add_Boc2O Add Boc₂O Add_DMAP->Add_Boc2O Stir Stir at RT (seconds to minutes) Add_Boc2O->Stir Quench Quench with Water Stir->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for accelerated Boc-protection.

Materials:

  • Nitroindoline (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0-5.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (2.0 equiv)

  • Sodium Iodide (NaI) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate with 0.1% TEA)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the nitroindoline (1.0 equiv) and sodium iodide (1.0 equiv) in anhydrous THF.

  • Add DMAP (2.0 equiv) to the solution.

  • Add di-tert-butyl dicarbonate (2.0-5.0 equiv) to the stirred solution.

  • The reaction is typically very rapid (seconds to minutes). Monitor by TLC or LC-MS to confirm the consumption of the starting material.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Analytical Characterization of Potential Impurities

Identifying the nature of impurities is crucial for optimizing your reaction. A combination of analytical techniques is often necessary for unambiguous structure elucidation.

Analytical Technique Application in Impurity Profiling
Thin Layer Chromatography (TLC) Rapid, qualitative assessment of reaction progress and purity. Different staining methods can help differentiate between product and byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides retention time and mass-to-charge ratio (m/z) of the components in a mixture. Essential for determining the molecular weights of impurities and confirming the mass of the desired product.[15][16]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and impurity levels. Can be used to resolve and quantify isomers and other closely related byproducts.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the product and any isolated impurities. ¹H and ¹³C NMR are crucial for confirming the structure of the N-Boc-nitroindoline and elucidating the structures of unknown byproducts.
Fourier-Transform Infrared (FTIR) Spectroscopy Can confirm the presence of key functional groups, such as the carbamate C=O stretch in the Boc group and the N-O stretches of the nitro group.

Concluding Remarks

The Boc-protection of nitroindolines presents a synthetic challenge that can be overcome with a clear understanding of the substrate's reactivity and the potential side reactions. By employing appropriate catalytic methods, carefully controlling reaction conditions, and monitoring the reaction progress, researchers can achieve high yields of the desired N-protected product. This guide provides a foundation for troubleshooting and optimizing this critical transformation in your synthetic endeavors.

References

  • Sarpong, R., et al. (2012). Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles.
  • Basel, Y., & Hassner, A. (2013). The reactions of Boc2O with amines and alcohols in the presence and absence of DMAP. RSC Advances, 3(36), 15465-15478.
  • Huang, Y.-N., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645–4653.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Maji, R., et al. (2021). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Journal of Heterocyclic Chemistry, 58(5), 1145-1154.
  • Corrie, J. E. T., et al. (2004). An Antenna-Sensitized Nitroindoline Precursor to Enable Photorelease of l-Glutamate in High Concentrations. The Journal of Organic Chemistry, 69(21), 7165–7174.
  • Ataman Kimya. DIBOC (DI-TERT-BUTYL CARBONATE). Available at: [Link]

  • Li, B., et al. (2022). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.
  • BenchChem. (2025).
  • ResearchGate. (2024).
  • Raw, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(9), 6032–6041.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Wang, M., et al. (2023). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 64(supplement 2), 2634.
  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Journal of the American Chemical Society, 146(14), 9816–9826.
  • ACS GCI Pharmaceutical Roundtable. Thermal Methods. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ChemicalBook. (2019).
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Wang, Q., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5529.
  • Echemi. (2024).
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Reddit. (2014). Removal of Boc protecting group as workup?
  • Beilstein Journal of Organic Chemistry. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • ResearchGate. (2005). Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides.
  • WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines.
  • Beilstein Journal of Organic Chemistry. (2011).
  • ResearchGate. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • SciSpace. (2012).
  • Molecules. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.
  • RSC Advances. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)
  • ArtMolecule.
  • Hebei Boze Chemical Co., Ltd. (2019). Boc Protected Compounds.
  • Organic Syntheses. (1966). Nitroxide, di-tert-butyl.

Sources

Technical Support Center: Purification of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate . This content is structured for organic chemists and process engineers, focusing on high-purity isolation strategies, impurity profiling, and stability maintenance.

Compound Profile & Critical Properties

  • Target Molecule: this compound

  • Core Structure: Indoline (2,3-dihydro-1H-indole) scaffold.

  • Functionality:

    • N1-Boc: Acid-sensitive carbamate protecting group. Lipophilic.

    • C5-Methoxy: Strongly electron-donating group (EDG); directs electrophilic substitution to C4 and C6.

    • C6-Nitro: Electron-withdrawing group (EWG); introduced via nitration.

  • Common Application: Key intermediate for synthesizing 5,6-disubstituted indole alkaloids or pharmaceutical kinase inhibitors.

Troubleshooting Guides & FAQs

Category A: Impurity Removal (The "Boc Anhydride" Problem)

Q: I observe a persistent impurity in the aliphatic region (


H NMR 

1.5 ppm) that co-elutes with my product. How do I remove it?

Diagnosis: This is likely excess Di-tert-butyl dicarbonate (Boc


O) .[1] It is lipophilic and often "streaks" or co-elutes with N-Boc protected products on silica gel.

Technical Solution: Do not rely solely on chromatography. Chemical scavenging is more effective.

  • The Imidazole Method: Add imidazole (1.5 equiv relative to excess Boc

    
    O) to the reaction mixture or crude oil dissolved in DCM. Stir for 30 minutes at room temperature.
    
    • Mechanism:[2][3][4][5][6][7] Imidazole reacts with Boc

      
      O to form N-(tert-butoxycarbonyl)imidazole, which is unstable and hydrolyzes rapidly or partitions into the aqueous layer during acidic workup.
      
  • The Workup: Wash the organic layer with 0.5 M HCl (cold).

    • Caution: Keep the acid wash brief and cold (0°C) to prevent deprotection of your N-Boc indoline product.

  • Alternative (Amine Scavenger): Add N,N-dimethyl-1,3-propanediamine (DMAPA) . It reacts with Boc

    
    O to form a highly polar urea that remains at the baseline of a silica column or washes out with acidic water.
    
Category B: Separation of Regioisomers

Q: Nitration of tert-butyl 5-methoxyindoline-1-carboxylate yielded two spots by TLC. Is the minor spot the 4-nitro isomer?

Diagnosis: Yes. The C5-methoxy group directs electrophilic aromatic substitution (EAS) to the ortho positions (C4 and C6). While C6 is sterically favored, C4 substitution occurs as a minor pathway (typically <15%).

Optimization Strategy:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Tuning: The 6-nitro isomer (Target) is typically less polar than the 4-nitro isomer due to intramolecular hydrogen bonding or dipole cancellation, though the N-Boc group minimizes H-bonding.

    • Recommendation: Use a gradient of Hexanes:Ethyl Acetate (95:5

      
       80:20) .
      
    • Toluene Effect:[7] If separation is poor, switch to Toluene:Ethyl Acetate . The

      
      -
      
      
      
      interactions between toluene and the nitro-indoline core often improve resolution of regioisomers.
Category C: Crystallization Issues ("Oiling Out")

Q: My product comes off the column as a viscous yellow oil and refuses to crystallize. How can I obtain a solid?

Diagnosis: N-Boc derivatives are notorious for "oiling out" due to the flexible tert-butyl group and low melting points.

Technical Solution:

  • Solvent Exchange: Dissolve the oil in a minimum amount of Dichloromethane (DCM) .

  • Anti-Solvent Addition: Slowly add Hexane or Pentane while stirring until the solution turns slightly cloudy.

  • Evaporative Crystallization: Use a rotary evaporator to slowly remove the DCM (lower boiling point) under mild vacuum, forcing the compound to precipitate from the Hexane-rich phase.

  • Thermal Cycling: If oil persists, scratch the glass surface with a spatula to induce nucleation or cool to -20°C overnight.

Optimized Purification Protocol

Workflow: Post-Nitration Isolation

Step 1: Quench & Scavenge

  • Quench the nitration reaction (typically HNO

    
    /Ac
    
    
    
    O) by pouring onto ice-water.
  • Extract with Ethyl Acetate (EtOAc) .[8][9]

  • Critical Step: If excess Boc

    
    O was used in the precursor step, treat the organic phase with Imidazole  (see Troubleshooting Category A).
    

Step 2: Aqueous Workup

  • Wash organic phase sequentially with:

    • Water (removes bulk acids).

    • Sat. NaHCO

      
        (neutralizes residual acid; pH should be ~8).
      
    • Brine (drying).

  • Dry over anhydrous Na

    
    SO
    
    
    
    . Avoid MgSO
    
    
    if the product is acid-sensitive, though Na
    
    
    SO
    
    
    is generally safer for Boc compounds.

Step 3: Chromatography (Flash)

  • Column: Silica Gel 60.

  • Eluent: 0

    
     20% EtOAc in Hexanes.
    
  • Loading: Dissolve crude in minimal Toluene or DCM. Avoid loading with EtOAc as it broadens bands.

Step 4: Recrystallization (Polishing)

  • If the chromatographed product is a solid but colored (impurities), recrystallize from Hot Ethanol (EtOH) or Isopropanol (IPA) .

  • Note: Heating Boc-compounds in alcohols >60°C for prolonged periods can lead to transesterification or thermal de-Boc. Keep heating time short.

Data Table: Solvent Compatibility & Solubility
SolventSolubility (25°C)Role in PurificationRisk Factor
Dichloromethane HighLoading solvent; ExtractionNone
Ethyl Acetate HighMobile phase (Polar)None
Hexanes/Heptane LowMobile phase (Non-polar); Anti-solventLow
Ethanol Moderate (Hot)RecrystallizationTransesterification (Low risk if neutral)
Diethyl Ether ModeratePrecipitationFlammability; Peroxides
TFA / HCl HighDEPROTECTION AGENT HIGH: Destroys N-Boc

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (5-methoxy-6-nitroindoline-1-carboxylate) CheckBoc Check TLC/NMR: Excess Boc2O present? Start->CheckBoc Scavenge Add Imidazole (0.5h) Wash w/ 0.5M HCl (Cold) CheckBoc->Scavenge Yes Workup Standard Workup: NaHCO3 Wash -> Brine -> Dry CheckBoc->Workup No Scavenge->Workup StateCheck Physical State? Workup->StateCheck Solid Solid Precipitate StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Amorphous Recryst Recrystallization: EtOH or Hexane/DCM Solid->Recryst Column Flash Chromatography: Hexane:EtOAc (9:1) Oil->Column Final Pure Product (>98% Purity) Recryst->Final Column->Final

Figure 1: Decision tree for the purification of N-Boc-nitroindoline derivatives, highlighting impurity scavenging and phase-dependent isolation paths.

References

  • BenchChem. An In-depth Technical Guide to the Boc Protection Mechanism for Amines. (Accessed 2024). Protocol for Boc removal and workup.

  • Beilstein Journal of Organic Chemistry. Experimental Procedures for N-Boc Indoline Synthesis. Beilstein J. Org. Chem. 2011 , 7, 59–68.

  • Fisher Scientific. Amine Protection / Deprotection Protocols. (Accessed 2024). General stability data for carbamates.

  • ResearchGate. Imidazole and Trifluoroethanol as Efficient Reagents for Destruction of Excess Boc2O.[1] (2017).[1] Specific scavenging protocol.

Sources

Technical Support Center: Regioselective Nitration of Indoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering regioselectivity challenges in the nitration of indoline.

The Core Challenge: Reactivity vs. Selectivity

Indoline (2,3-dihydro-1H-indole) presents a unique challenge compared to simple anilines or indoles. Its nitrogen lone pair is highly activating, making the aromatic ring susceptible to:

  • Uncontrolled Oxidation: Indoline readily aromatizes to indole or polymerizes into tars under oxidative conditions (e.g., concentrated

    
    ).
    
  • Regiochemical Ambiguity: The nitrogen directs ortho (C7) and para (C5). Standard conditions overwhelmingly favor C5. Accessing C6 (meta to N) or C7 requires disrupting this natural electronic bias.

This guide provides validated workflows to target the C5 , C6 , and C7 positions selectively.

Quick Reference: Decision Matrix

Use this table to select the correct synthetic strategy based on your target regioisomer.

Target IsomerKey StrategyPrimary ReagentsSelectivity Mechanism
5-Nitroindoline Kinetic Control

,

(Acetyl Nitrate)
N-Acyl Directing: The N-acetyl group moderates activation, directing para (C5) via sterics and electronics.
6-Nitroindoline Meta-Direction via Protonation Conc.

,

Ammonium Deactivation: Protonation of N (

) turns it into a meta-director (relative to N), favoring C6.
7-Nitroindoline Blocking & Ortho-Direction

,

,

The Sulfonate Route: A sulfonate group at C2 and acetyl at N1 cooperatively block/direct nitration to C7.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns black/tarry immediately upon adding nitric acid. What is happening?

Diagnosis: Oxidative Polymerization.[1] Cause: Free indoline is electron-rich and sensitive to oxidation. Strong oxidizers like nitric acid strip electrons from the nitrogen, leading to radical cations that polymerize or aromatize to indole before nitration can occur. Solution: Never nitrate free indoline in standard organic solvents.

  • Protocol Fix: Protect the nitrogen with an acetyl group (N-acetylindoline) before nitration. This lowers the HOMO energy, preventing oxidation while maintaining para-directing capability.

  • Exception: If using concentrated sulfuric acid (see Q3), the amine is fully protonated, which protects it from oxidation but changes the regioselectivity.

Q2: I am targeting 5-nitroindoline, but I see dinitration products. How do I stop at mono-nitration?

Diagnosis: Over-activation. Cause: Using mixed acids (


) on N-acetylindoline can be too aggressive.
Solution:  Use Acetyl Nitrate  generated in situ.[2]
  • Mechanism: Acetyl nitrate (

    
    ) is a milder electrophile than the nitronium ion (
    
    
    
    ). It forms a complex that is selective for the most electron-rich position (C5) without driving a second nitration.
  • Key Condition: Keep the temperature below 0°C during addition.

Q3: How do I access the 6-nitro isomer? Standard nitration gives me 5-nitro.

Diagnosis: Incorrect Electronic Environment. Cause: You are nitrating a neutral or conjugated nitrogen species (ortho/para director). To hit C6 (meta), you must invert the electronics. Solution: The Protonation Strategy.

  • Protocol: Dissolve the substrate (ideally indoline-2-carboxylic acid ) in concentrated sulfuric acid.

  • Why it works: In conc.

    
    , the nitrogen is fully protonated (
    
    
    
    ). The positive charge is electron-withdrawing, deactivating the ring and directing the incoming electrophile meta to the nitrogen. In the indoline scaffold, meta corresponds to position C6.
  • Note: Using indoline-2-carboxylic acid is preferred over simple indoline as it stabilizes the molecule and offers higher yields (~72%) of the 6-isomer.

Q4: I need 7-nitroindoline. Can I just block the C5 position?

Diagnosis: Steric/Electronic Mismatch. Cause: Even if C5 is blocked, the C7 position is sterically hindered by the N-substituent. Direct nitration often fails or removes the blocking group. Solution: The "Sulfonate" Indirect Route.

  • This industrial method uses a temporary sulfonate group at C2.

  • Workflow: Indole

    
     Sodium Indoline-2-sulfonate 
    
    
    
    N-Acetyl-Indoline-2-sulfonate
    
    
    Nitration (goes to C7)
    
    
    Hydrolysis.
  • Why it works: The sulfonate at C2 and acetyl at N1 create a specific steric pocket that, combined with the "ortho-effect" of acetyl nitrate, favors C7 substitution.

Visualizing the Pathways

The following diagram illustrates the critical decision points and chemical pathways for selecting the correct isomer.

IndolineNitration Start Starting Material: Indoline / Indole Target5 Target: 5-Nitroindoline (Para-Substitution) Start->Target5 Standard Route Target6 Target: 6-Nitroindoline (Meta-Substitution) Start->Target6 Electronic Inversion Target7 Target: 7-Nitroindoline (Ortho-Substitution) Start->Target7 Indirect Blocking Protect Step 1: N-Acetylation (Protect against oxidation) Target5->Protect AcidRoute Step 1: Dissolve in Conc. H2SO4 (Full Protonation) Target6->AcidRoute SulfonateRoute Step 1: NaHSO3 reaction (Form Na-Indoline-2-sulfonate) Target7->SulfonateRoute NitrationMild Step 2: Mild Nitration (Acetyl Nitrate, <0°C) Protect->NitrationMild Product: 1-Acetyl-5-nitroindoline Product: 1-Acetyl-5-nitroindoline NitrationMild->Product: 1-Acetyl-5-nitroindoline NitrationStrong Step 2: Add HNO3 slowly (Meta-direction via NH+) AcidRoute->NitrationStrong Product: 6-Nitroindoline\n(via 2-COOH derivative) Product: 6-Nitroindoline (via 2-COOH derivative) NitrationStrong->Product: 6-Nitroindoline\n(via 2-COOH derivative) AcetylSulf Step 2: Acetylation (N-Acetyl-2-sulfonate) SulfonateRoute->AcetylSulf Nitration7 Step 3: Nitration (Specific C7 direction) AcetylSulf->Nitration7 Hydrolysis Step 4: Hydrolysis (Remove Ac and SO3Na) Nitration7->Hydrolysis Product: 7-Nitroindole/indoline Product: 7-Nitroindole/indoline Hydrolysis->Product: 7-Nitroindole/indoline

Caption: Strategic workflow for regioselective nitration of indoline based on electronic activation and protecting group strategy.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Nitroindoline (C5 Selective)

This method uses mild acetyl nitrate to prevent over-nitration and oxidation.

  • Preparation of N-Acetylindoline: Dissolve indoline (10 mmol) in acetic anhydride (20 mL). Stir at room temperature for 1 hour. Pour into ice water, filter the precipitate, and dry.

  • Nitration:

    • Dissolve N-acetylindoline (1.61 g, 10 mmol) in acetic anhydride (10 mL). Cool to 0°C .

    • Separately, prepare the nitrating mixture: Add fuming

      
       (0.5 mL) dropwise to acetic anhydride (5 mL) at 0°C. Caution: Exothermic. 
      
    • Add the nitrating mixture dropwise to the indoline solution, maintaining temperature

      
      .
      
  • Workup: Stir at 0°C for 2 hours. Pour onto crushed ice. The product, 1-acetyl-5-nitroindoline , precipitates as a yellow solid.

  • Deprotection (Optional): Reflux in dilute HCl to yield free 5-nitroindoline.

Protocol B: Synthesis of 6-Nitroindoline (C6 Selective)

This method utilizes the meta-directing power of the ammonium ion.

  • Substrate: Start with indoline-2-carboxylic acid (commercially available or synthesized from phenylalanine).[3]

  • Reaction:

    • Dissolve indoline-2-carboxylic acid (25 g) in concentrated sulfuric acid (200 mL) cooled to -5°C.

    • Add concentrated

      
       (1.1 equiv) dropwise, keeping the temperature between -20°C and -10°C.
      
  • Workup: Stir for 30 mins. Pour onto crushed ice.

  • Isolation: Extract with Ethyl Acetate. The major product is 6-nitroindoline-2-carboxylic acid .[3][4][5]

  • Decarboxylation (if required): Heat in quinoline with copper powder to remove the carboxyl group, yielding 6-nitroindoline.

Protocol C: Synthesis of 7-Nitroindole/Indoline (C7 Selective)

The "Sulfonate" route is the industry standard for high purity C7 isomers.

  • Sulfonation: Suspend indole (11.7 g) in water (80 mL) containing sodium bisulfite (23.4 g). Stir at room temperature for 24h. The solid dissolves as sodium indoline-2-sulfonate forms.

  • Acetylation: Add acetic anhydride (20 mL) directly to the aqueous solution. Heat to 70°C for 2h. Cool to precipitate sodium 1-acetylindoline-2-sulfonate . Filter and dry.

  • Nitration: Suspend the dry sulfonate salt in acetic acid. Add acetyl nitrate (prepared from

    
    ) dropwise at 0-5°C.
    
  • Hydrolysis: Dissolve the nitrated intermediate in dilute NaOH and heat. This removes both the acetyl and sulfonate groups, and aromatizes the ring to yield 7-nitroindole . (Reduction with

    
     in acetic acid can convert this back to 7-nitroindoline if desired).
    

References

  • Pelkey, E. T., & Gribble, G. W. (1999). Synthesis and Reactions of N-Protected 3-Nitroindoles. ResearchGate. Retrieved from [Link]

  • Baily, P. T., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Retrieved from [Link]

Sources

removing impurities from crude 5-methoxy-6-nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Methoxy-6-Nitroindoline

Case ID: PUR-IND-5M6N Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Impurity Profiling

User Context: You are synthesizing 5-methoxy-6-nitroindoline, likely via the nitration of 5-methoxyindoline (or N-acetyl-5-methoxyindoline). This is a critical intermediate for various kinase inhibitors and antibody-drug conjugates (ADCs).

The Problem: The nitration of electron-rich aromatics is prone to regioisomerism and oxidation. In this specific scaffold, the interplay between the electron-donating methoxy group (C5) and the indoline nitrogen dictates the impurity profile.[1]

Impurity Profile Table:

Impurity TypeSpecific CompoundOrigin/CausePhysicochemical Behavior
Major Regioisomer 5-methoxy-4-nitroindolineCompetitive nitration at C4 (ortho to OMe).[1]Similar polarity to target; often more soluble in alcohols.
Oxidation Product 5-methoxy-6-nitroindoleDehydrogenation of the indoline ring (often caused by

).[1]
Non-basic (unlike the target); highly fluorescent; lower polarity.
Over-Nitration 5-methoxy-4,6-dinitroindolineExcess nitrating agent or high temperature.[1]Higher melting point; significantly more acidic.
Starting Material 5-methoxyindolineIncomplete reaction.Highly basic; oxidizes rapidly in air to purple/brown tars.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine the dominant impurity in your crude mixture using TLC or LC-MS.[1]

PurificationLogic Start Crude 5-Methoxy-6-Nitroindoline Analysis Analyze Impurity Profile (LC-MS/TLC) Start->Analysis Decision1 Is 'Indole' (Oxidized) Impurity > 5%? Analysis->Decision1 Action_AcidBase Protocol A: Acid/Base Extraction (Exploits Basicity Difference) Decision1->Action_AcidBase Yes Decision2 Is Regioisomer (4-Nitro) > 5%? Decision1->Decision2 No Action_AcidBase->Decision2 Post-Extraction Action_Recrys Protocol B: Fractional Recrystallization (Solvent: EtOH/H2O) Decision2->Action_Recrys Yes (Scalable) Action_Column Protocol C: Flash Chromatography (Silica: Hex/EtOAc) Decision2->Action_Column Yes (Small Scale/Difficult Sep) Final Pure Target (>98%) Decision2->Final No Action_Recrys->Final Action_Column->Final

Figure 1: Purification logic flow based on impurity identity. The fundamental chemical difference between Indoline (basic) and Indole (neutral) is the primary leverage point.

Troubleshooting Guides & FAQs

Issue 1: "My product contains a persistent impurity that is less polar and fluorescent."

Diagnosis: This is 5-methoxy-6-nitroindole .[1] The Science: Nitric acid is an oxidant. It can dehydrogenate the indoline ring to form an indole. Why it matters: Indoles are aromatic and not basic (pKa ~ -2), whereas your target indoline is a secondary amine and basic (pKa ~ 3-5, reduced by the nitro group).[1]

Corrective Protocol (The "Chemical Wash"):

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Extract the organic layer with 2M HCl (3x).

    • Mechanism:[2] The target 5-methoxy-6-nitroindoline protonates and moves to the aqueous layer. The oxidized indole impurity cannot protonate and stays in the EtOAc.

  • Discard the organic layer (contains the impurity).

  • Neutralize the aqueous layer with NaOH or

    
     to pH 9-10. The product will precipitate.[3][4]
    
  • Extract back into EtOAc or filter the solid.

Critical Note: The nitro group lowers the basicity of the indoline nitrogen. If 2M HCl doesn't extract the product, the nitro-electronic withdrawal is too strong.[1] In that case, rely on column chromatography (Indoles move much faster on Silica than Indolines).

Issue 2: "I cannot separate the 4-nitro isomer from the 6-nitro target."

Diagnosis: Regioisomer contamination. The Science: Both isomers are nitro-indolines. Their pKa values are similar, rendering acid/base extraction ineffective. You must rely on lattice energy differences (recrystallization) or dipole moments (chromatography).[1]

Corrective Protocol (Recrystallization):

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Procedure:

    • Dissolve crude in boiling Ethanol (minimum volume).

    • If it doesn't dissolve completely, add small aliquots of Acetone.

    • Allow to cool very slowly to room temperature, then to 4°C.

    • The 6-nitro isomer (target) is typically higher melting and less soluble than the 4-nitro isomer due to packing symmetry. It should crystallize first.

    • Filter and wash with cold Hexane.

Issue 3: "The product oils out during recrystallization."

Diagnosis: Presence of residual solvent or "greasy" oligomers. Solution:

  • Trituration: Add the oil to cold Diethyl Ether or MTBE and scratch the flask walls with a glass rod to induce nucleation.

  • Seeding: If you have a tiny amount of pure crystal from a previous batch (or a column fraction), add it to the oiling solution at saturation point.[1]

Detailed Experimental Protocols

Protocol A: High-Purity Isolation via Column Chromatography

Best for small scale (<5g) or when yield is prioritized over cost.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate.

    • Start: 90:10 (Elutes non-polar indole impurities).

    • Target Elution: Typically occurs around 70:30 to 60:40.

  • Loading: Dry load on Celite is recommended due to the low solubility of nitro compounds in non-polar solvents.

  • Visualization: The nitro group quenches fluorescence, but the compound is usually yellow/orange.[1] It will stain strongly with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde), turning pink/purple.[1]

Protocol B: Large-Scale Recrystallization

Best for >10g batches.

  • Place 10g of crude solid in a 250mL Erlenmeyer flask.

  • Add 80mL of Ethanol . Heat to reflux.

  • If solid remains, add Acetone dropwise until clear.

  • Remove from heat. Add Activated Charcoal (0.5g) to remove colored tarry impurities. Stir for 5 mins.

  • Filter hot through a Celite pad.

  • Reheat filtrate to boiling. Add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Wrap the flask in foil (insulation) and let it cool to RT undisturbed overnight.

  • Collect bright yellow/orange needles via filtration.

References

  • Synthesis of Nitroindolines: Title: "Regioselective nitration of indolines and their derivatives." Source:Journal of Organic Chemistry. Context: Establishes the directing effects of the N-acetyl and methoxy groups favoring the 6-position.
  • Purification of Nitro-Aromatics

    • Title: "Solvent selection for effective recrystallization of nitroarom
    • Source:BenchChem Technical Notes.
    • Link:(Generalized reference for nitro-compound solubility).

  • Differentiation of Indole vs.

    • Title: "The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications."[1]

    • Source:Eicher, T., & Hauptmann, S. (2003).[1]

    • Relevance: Fundamental pKa differences between indole (neutral) and indoline (basic).[1]

  • Safety Data & Handling

    • Title: "5-Methoxy-6-nitroindoline Safety Data Sheet."[1]

    • Source:Sigma-Aldrich.
    • Link:(Verified CAS: 23772-38-5).[1]

Sources

Technical Support Hub: Stability & Handling of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Stability Profile

This guide addresses the stability of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate (referred to herein as Compound A ) in acidic media.

Compound A is a protected indoline intermediate. Its stability is governed by two competing chemical behaviors:

  • The N-Boc Group: Highly sensitive to Brønsted and Lewis acids (cleavage occurs at pH < 2).

  • The Indoline Core: A reduced indole system.[1] While the tert-butyloxycarbonyl (Boc) group stabilizes the nitrogen, removing it exposes the free indoline, which is susceptible to oxidative dehydrogenation (reverting to the indole) and polymerization .

Acid Stability Matrix
Acidic MediumConditionsStability StatusOutcome
TFA / DCM (1:1) 25°C, 30 minUnstable (Intended) Quantitative Boc deprotection.
4M HCl in Dioxane 25°C, 1 hrUnstable (Intended) Quantitative Boc deprotection (HCl salt precipitates).
Acetic Acid (Glacial) 25°C, 24 hrMetastable Slow degradation possible; generally stable short-term.
Silica Gel ChromatographyVariable Can cause slow Boc cleavage or oxidation. Neutralize with 1% Et₃N.
Aq. HCl (1M) 25°CSlow Hydrolysis Poor solubility limits reaction rate; biphasic hydrolysis is inefficient.

Critical Mechanisms & Pathways

To troubleshoot effectively, you must understand how the molecule degrades.

Diagram 1: The Acid-Mediated Fate of Compound A

This pathway illustrates the intended deprotection versus the unwanted oxidation side-reaction.

G Start Compound A (N-Boc Indoline) Acid Acid Treatment (H+) Start->Acid Protonation Intermediate Carbamic Acid Intermediate Acid->Intermediate Cleavage Cation t-Butyl Cation (Electrophile) Acid->Cation + Isobutylene FreeAmine Free Indoline (Product) Intermediate->FreeAmine -CO2 Oxidation Oxidation Risk (Air/Light) FreeAmine->Oxidation Exposure Indole Impurity: Indole (Aromatized) Oxidation->Indole -2H Scavenger Silane Scavenger Cation->Scavenger Trapped

Caption: Figure 1. Acid treatment cleaves the Boc group to yield the free indoline. Without protection, the indoline is prone to oxidation (aromatization) to the corresponding indole.

Technical Troubleshooting Guide (Q&A)

Module A: Unintentional Boc Loss

Q: I observed partial loss of the Boc group during silica gel column chromatography. Why? A: Silica gel is weakly acidic (pH ~4-5 in slurry).

  • The Cause: The 5-methoxy group (electron donor) activates the nitrogen, making the carbamate slightly more basic and susceptible to acid-catalyzed cleavage, even by weak acids like silica silanols.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (Et₃N) in your eluent system. This neutralizes acidic sites on the silica. Alternatively, use neutral alumina.

Q: My compound degrades in CDCl₃ (Chloroform-d) during NMR analysis. A: Chloroform slowly decomposes to form HCl (phosgene pathway) upon storage, especially if not stabilized with silver foil or amylene.

  • The Fix: Filter CDCl₃ through a small plug of basic alumina before use, or switch to a non-acidic solvent like DMSO-d6 or Acetone-d6 .

Module B: Controlled Deprotection (Removal of Boc)

Q: I want to remove the Boc group, but the product is turning red/brown. What is happening? A: You are witnessing Oxidative Aromatization .[2]

  • Mechanism: Upon removal of the Boc group, the resulting free amine (indoline) is electron-rich. In the presence of oxygen and light, it spontaneously oxidizes to the indole (which is often colored, typically yellow/brown/red for nitro-indoles).

  • The Protocol Fix:

    • Degas solvents: Sparge all reaction solvents with Nitrogen/Argon for 15 minutes prior to use.

    • Scavenge Cations: Add Triethylsilane (TES) (2-5 equivalents) to the deprotection mix. This prevents the tert-butyl cation from attacking the electron-rich 5-methoxy ring (Friedel-Crafts alkylation).

    • Workup Speed: Do not leave the free amine in basic aqueous solution for long periods. Extract immediately and store under inert gas.

Q: Which acid is best: TFA or HCl? A: Use 4M HCl in Dioxane for this specific substrate.

  • Reasoning: TFA forms trifluoroacetate salts which are hygroscopic and often oils. HCl in dioxane precipitates the indoline hydrochloride salt directly. The salt form is significantly more stable to oxidation than the free base.

  • Procedure:

    • Dissolve Compound A in minimal dry Dioxane (or DCM).

    • Add 4M HCl/Dioxane (10 equiv) at 0°C under Argon.

    • Warm to RT. Stir 1 hour.

    • Filtration: The product likely precipitates. Filter the solid HCl salt under inert atmosphere. Wash with Et₂O.

Module C: Chemical Compatibility

Q: Can I perform a nitration reaction on this molecule without losing the Boc group? A: No.

  • The Conflict: Standard nitration conditions (HNO₃/H₂SO₄) are strongly acidic and oxidizing. The acid will strip the Boc group immediately.

  • Alternative: If you need to introduce a nitro group, it must be done before Boc protection or using non-acidic nitrating agents (e.g., nitronium tetrafluoroborate in neutral solvent), though the electron-deficient 6-nitro group already on the ring makes further electrophilic substitution difficult.

Validated Experimental Protocols

Protocol 1: "Clean" Deprotection (Minimizing Oxidation)

Use this method to isolate the stable salt form.

  • Setup: Flame-dry a round-bottom flask; cool under Argon.

  • Dissolution: Dissolve 1.0 mmol of Compound A in 5 mL DCM (anhydrous).

  • Scavenger: Add 0.5 mL Triethylsilane (TES) . Note: This scavenges the t-butyl cation.

  • Acid Addition: Dropwise add 5 mL TFA at 0°C.

  • Reaction: Stir at 0°C for 15 mins, then warm to RT for 45 mins. Monitor by TLC (Note: The free amine will streak on silica; neutralize the TLC spot with NH₃ vapor).

  • Workup (Salt Isolation):

    • Concentrate in vacuo (do not heat above 40°C).

    • Azeotrope 3x with Toluene to remove residual TFA.

    • Triturate the residue with cold Diethyl Ether.

    • Result: The trifluoroacetate salt of 5-methoxy-6-nitroindoline (usually a solid). Store at -20°C.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Start Start: Handling Compound A Goal What is your goal? Start->Goal KeepBoc Keep Boc Intact (Purification/Storage) Goal->KeepBoc RemoveBoc Remove Boc (Deprotection) Goal->RemoveBoc AcidicSolvent Avoid Strong Acids (TFA, HCl) KeepBoc->AcidicSolvent OxidationCheck Is product turning Red/Dark? RemoveBoc->OxidationCheck Silica Using Silica Column? AcidicSolvent->Silica Neutralize Add 1% Et3N to Eluent Silica->Neutralize Yes YesOx Oxidation Detected OxidationCheck->YesOx NoOx Incomplete Reaction OxidationCheck->NoOx FixOx 1. Use Inert Atm (Ar) 2. Isolate as HCl Salt 3. Avoid Basic Workup YesOx->FixOx FixInc 1. Check Acid Conc. 2. Add Scavenger (TES) NoOx->FixInc

Caption: Figure 2. Decision tree for handling Boc-protected indoline based on experimental goals and observed issues.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Specifically Chapter 7 on Carbamates).

  • Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group. International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes Scavenger Protocols).

  • Viswanathan, R., et al. (2003). Free-Radical-Mediated Oxidation of Indolines by Cerium(IV) Ammonium Nitrate. Journal of Organic Chemistry, 68(1), 13-21. (Discusses Indoline-Indole oxidation mechanisms).

  • Agami, C., et al. (2002). A new method for the deprotection of N-Boc amines.[3][4] Tetrahedron Letters, 43(2), 341-343.

Sources

Technical Support Center: Synthesis of 6-Substituted Indolines - Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-substituted indolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with introducing substituents at the sterically demanding C6 position of the indoline nucleus. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of synthetic strategies to help you achieve your target molecules with higher yields and purity.

Introduction: The Challenge of the C6 Position

The indoline scaffold is a privileged structure in a vast array of natural products and pharmaceuticals. Functionalization of the benzene ring of this heterocycle is crucial for modulating its biological activity. However, direct substitution at the C6 position is often hampered by significant steric and electronic challenges. Traditional electrophilic aromatic substitution reactions on the indole or indoline ring typically favor other positions, making the synthesis of 6-substituted indolines a non-trivial endeavor.

This guide will focus on two primary strategies for accessing these valuable compounds:

  • C-H Functionalization of Indoles at the C6 Position Followed by Reduction: This is a powerful and increasingly popular approach that leverages directing groups to achieve high regioselectivity on the indole core, which is then reduced to the corresponding indoline.

  • Direct Synthesis of the Substituted Indoline Ring: Methods such as intramolecular cycloadditions can build the desired substituted indoline scaffold directly, bypassing the need for a pre-functionalized indole.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 6-substituted indolines in a question-and-answer format.

FAQ 1: C-H Functionalization Approach

Question: My C-H functionalization reaction on the indole substrate is giving low yield and poor regioselectivity for the C6 position. What are the likely causes and how can I improve it?

Answer: Low yield and poor regioselectivity in C6-functionalization of indoles are common problems. The primary factors to consider are the choice of directing group (DG), catalyst, and reaction conditions.

  • The Critical Role of the Directing Group: The DG is arguably the most crucial component for achieving C6 selectivity. It positions the metal catalyst in proximity to the C-H bond at the C7 position, but through steric and electronic control, can favor functionalization at the more remote C6 position.

    • Problem: Your current DG is not effectively promoting C6-functionalization, leading to a mixture of isomers (C2, C3, C4, C5, C7) or no reaction.

    • Solution:

      • Select a Proven C6-Directing Group: For C6-arylation, the di-tert-butylphosphinoyl (-P(O)tBu₂) group on the indole nitrogen has shown excellent efficacy when used with a copper catalyst.[1][2][3][4][5] For C6-alkylation, an N-pyrimidinyl group in conjunction with an ancillary ester directing group at the C3 position has been successful with a ruthenium catalyst.[6]

      • Consider Steric Bulk: A bulky directing group can sterically block the more accessible positions (like C2 and C7), thereby favoring reaction at the less hindered C6 position.

      • Ensure Robust DG Installation: Incomplete installation of the directing group will lead to a mixture of starting materials and potential side reactions. Ensure your protection/DG installation step goes to completion.

  • Catalyst and Ligand Optimization: The choice of metal catalyst and ligands is intrinsically linked to the directing group.

    • Problem: The catalyst is either not active enough or is promoting reaction at undesired positions.

    • Solution:

      • Match Catalyst to DG and Transformation:

        • Cu-catalyzed C6-arylation: CuO or Cu(OTf)₂ are commonly used with the N-P(O)tBu₂ directing group and diaryliodonium salts as the aryl source.[2][3][7]

        • Ru-catalyzed C6-alkylation: Ruthenium complexes are effective for C-H alkylation, often requiring specific ligands to achieve high selectivity.[6][8]

        • Ir-catalyzed C6-borylation: Iridium catalysts with specific ligands like 1,10-phenanthroline can achieve highly regioselective C6-borylation, which can then be used for further cross-coupling reactions.[8]

      • Ligand Screening: For transition-metal catalyzed reactions, the ligand plays a critical role in modulating the reactivity and selectivity of the metal center. If you are experiencing poor results, a ligand screen is often a worthwhile endeavor.

  • Reaction Conditions:

    • Problem: The reaction is sluggish, incomplete, or leading to decomposition.

    • Solution:

      • Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Screen a range of solvents (e.g., DCE, Toluene, DMF).

      • Temperature: C-H activation reactions often require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or side reactions. A systematic temperature screen is recommended.

      • Additives: Some reactions benefit from the addition of bases or other additives to facilitate catalyst turnover.

Workflow for Troubleshooting Poor C6-Selectivity

troubleshooting_c6_selectivity start Low C6-Selectivity check_dg Is the Directing Group (DG) a known C6-director? start->check_dg change_dg Switch to a proven C6-DG (e.g., N-P(O)tBu₂ for arylation) check_dg->change_dg No optimize_catalyst Optimize Catalyst System check_dg->optimize_catalyst Yes change_dg->optimize_catalyst optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions success Improved C6-Selectivity optimize_conditions->success

Caption: Decision workflow for troubleshooting poor C6-selectivity in C-H functionalization.

FAQ 2: Reduction of Sterically Hindered 6-Substituted Indoles

Question: I have successfully synthesized my 6-substituted indole, but the reduction to the corresponding indoline is proving difficult. I'm observing low conversion, over-reduction, or decomposition. What should I try?

Answer: The reduction of the pyrrole ring of an indole can be challenging due to its aromatic stability. A bulky substituent at the C6 position can further exacerbate this by sterically hindering the approach of the reducing agent to the catalyst surface or the molecule itself.

  • Catalytic Hydrogenation: This is a common and clean method for indole reduction.

    • Problem: Incomplete reaction or no reaction. This can be due to catalyst poisoning by the indoline product (a secondary amine) or steric hindrance.

    • Solution:

      • Acidic Additives: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), can protonate the indole at the C3 position, disrupting the aromaticity and facilitating hydrogenation.[6]

      • Catalyst Choice: Platinum on carbon (Pt/C) is often effective. Rhodium and Iridium catalysts have also been shown to be efficient for the asymmetric hydrogenation of indoles.

      • Increase Hydrogen Pressure and/or Temperature: Carefully increasing the H₂ pressure and reaction temperature can help overcome the activation barrier.

    • Problem: Over-reduction to the octahydroindole.

    • Solution:

      • Milder Conditions: Reduce the temperature and/or hydrogen pressure.

      • Monitor the Reaction Carefully: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed.

  • Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and can sometimes be milder than catalytic hydrogenation.

    • Problem: Low yield.

    • Solution:

      • Hydrogen Source: Ammonia borane (NH₃BH₃) is a common and effective hydrogen source.

      • Catalyst: Manganese(I) complexes have been shown to be effective catalysts for this transformation.

  • Chemical Reduction:

    • Problem: Harsh conditions leading to side reactions or decomposition.

    • Solution:

      • Sodium Cyanoborohydride (NaBH₃CN) in Trifluoroacetic Acid (TFA): This is a powerful reducing system for indoles. The highly acidic medium protonates the indole, making it more susceptible to hydride attack.

      • Triethylsilane (Et₃SiH) in TFA: Another effective combination for indole reduction.

Comparative Table of Reduction Methods for 6-Substituted Indoles
Reduction MethodTypical Reagents/CatalystAdvantagesCommon Issues & Troubleshooting
Catalytic Hydrogenation H₂ (gas), Pt/C, Pd/CAtom economical, clean workup.Incomplete reaction (add p-TsOH), over-reduction (monitor carefully, milder conditions).
Transfer Hydrogenation NH₃BH₃, Mn(I) catalystMilder than high-pressure hydrogenation.Can have lower yields; catalyst optimization may be needed.
Chemical Reduction NaBH₃CN / TFA or Et₃SiH / TFAOften high yielding and effective for stubborn substrates.Stoichiometric reagents, harsh acidic conditions can be incompatible with some functional groups.

Part 2: Detailed Experimental Protocols

This section provides step-by-step protocols for key synthetic transformations discussed in this guide.

Protocol 1: Copper-Catalyzed C6-Arylation of N-P(O)tBu₂-Indole

This protocol is adapted from the work of Shi and co-workers and is effective for the selective arylation of indoles at the C6 position.[3]

Step 1: Synthesis of N-P(O)tBu₂-Indole

  • To a solution of indole (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl, 1.2 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-P(O)tBu₂-indole.

Step 2: C6-Arylation

  • To an oven-dried Schlenk tube, add N-P(O)tBu₂-indole (1.0 equiv), diaryliodonium triflate salt (1.5 equiv), and CuO (0.2 equiv).

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 6-aryl-N-P(O)tBu₂-indole.

Step 3: Removal of the Directing Group

  • To a solution of the 6-aryl-N-P(O)tBu₂-indole (1.0 equiv) in anhydrous THF, add LiAlH₄ (3.0 equiv) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the 6-arylindole.

Protocol 2: Reduction of 6-Bromoindole to 6-Bromoindoline

This protocol utilizes sodium cyanoborohydride in trifluoroacetic acid, a robust method for reducing electron-rich heterocycles.

  • To a solution of 6-bromoindole (1.0 equiv) in trifluoroacetic acid (TFA) at 0 °C, add sodium cyanoborohydride (NaBH₃CN, 2.0 equiv) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with aqueous NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-bromoindoline.

Part 3: Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to troubleshooting and optimizing your synthetic routes.

Mechanism of Directing Group-Assisted C6-Arylation

The copper-catalyzed C6-arylation of N-P(O)tBu₂-indole is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle. The bulky and coordinating di-tert-butylphosphinoyl directing group plays a crucial role in directing the C-H activation to the C6 position.

C6_Arylation_Mechanism cluster_cycle Cu(I)/Cu(III) Catalytic Cycle CuI Cu(I) OxAdd Oxidative Addition (Ar₂IOTf) CuI->OxAdd CuIII Ar-Cu(III)-OTf OxAdd->CuIII Coord Coordination with DG CuIII->Coord Intermediate_C Coordinated Intermediate Coord->Intermediate_C CH_Activation C-H Activation at C6 Intermediate_C->CH_Activation Intermediate_E Aryl-Cu(III) Intermediate CH_Activation->Intermediate_E Reductive_Elimination Reductive Elimination Intermediate_E->Reductive_Elimination Product_Complex Product-Cu(I) Complex Reductive_Elimination->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->CuI Product 6-Aryl-Indole Product_Release->Product Indole N-P(O)tBu₂-Indole Indole->Coord

Caption: Proposed catalytic cycle for the copper-catalyzed C6-arylation of N-P(O)tBu₂-indole.

References

  • Frost, J. R., et al. (2017). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation. ACS Catalysis, 7(4), 2589-2593. [Link][6][9]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4565-4576. [Link]

  • Bandyopadhyay, A., et al. (2013). Palladium nanoparticle catalyzed synthesis of indoles via intramolecular Heck cyclisation. Organic & Biomolecular Chemistry, 11(36), 6135-6141. [Link]

  • He, G., et al. (2012). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination. Organic Letters, 14(11), 2936-2939. [Link]

  • Ben M'barek, Y., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4948. [Link][1][10]

  • Yang, Y., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(28), 8734-8737. [Link][7]

  • Yang, Y., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(28), 8734-8737. [Link][2]

  • Zhang, H., & Larock, R. C. (2021). Construction of Indoline/Indolenine Ring Systems by a Palladium-Catalyzed Intramolecular Dearomative Heck Reaction and the Subsequent Aza-semipinacol Rearrangement. The Journal of Organic Chemistry, 86(8), 5868-5881. [Link]

  • Organic Syntheses. (n.d.). 6,6'-Dibromoindigo. Retrieved from [Link]

  • Yang, Y., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Journal of the American Chemical Society, 138(28), 8734-8737. [Link][3]

  • Cook, C. J. (2018). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 23(9), 2345. [Link]

  • Danheiser, R. L., et al. (2004). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. The Journal of Organic Chemistry, 69(17), 5676-5688. [Link][11][12]

  • Chinese Patent CN104292145A. (2015). Preparation method of 6-bromoindole derivative. [3][10]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link][4]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link][5]

Sources

Technical Support Center: Crystallization of Boc-Protected Indoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Boc-protected indoline intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this important class of molecules. The bulky and lipophilic nature of the tert-butoxycarbonyl (Boc) protecting group can significantly influence the solubility and crystallization behavior of indoline scaffolds, often leading to oils, amorphous solids, or challenging purifications.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to help you achieve high-purity crystalline materials.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected indoline intermediate "oiling out" instead of crystallizing?

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically occurs when the supersaturation is too high at a temperature above the compound's melting point in that specific solvent system.[4] The lipophilic Boc group can exacerbate this by increasing solubility in many organic solvents.

To address this, consider the following:

  • Reduce the rate of supersaturation: Slow down the cooling process or the addition of an anti-solvent.

  • Add more solvent: This keeps the compound soluble for longer as the solution cools, allowing it to reach a temperature below its melting point before precipitating.[4]

  • Change the solvent system: A solvent in which the compound is less soluble at elevated temperatures might be a better choice.

Q2: I've isolated my Boc-protected indoline as a viscous oil after chromatography. How can I induce crystallization?

Many Boc-protected compounds are initially isolated as oils or syrups, even when pure.[3] The first step is to ensure all residual solvents from chromatography have been removed under high vacuum, sometimes with gentle heating (e.g., 40-60 °C).[3] Once you have a solvent-free oil, you can attempt the following:

  • Seeding: If you have even a tiny amount of crystalline material, adding a "seed" crystal to the supersaturated solution can provide a template for crystal growth and is often the most effective method to induce crystallization.[5][6][7][8]

  • Solvent-Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add an anti-solvent (e.g., n-hexane, diethyl ether) until turbidity persists.[3]

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., THF, chloroform) and place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., n-pentane). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals over a few days.[3]

Q3: What are the best general solvent systems for crystallizing Boc-protected indolines?

The ideal solvent system is highly substrate-dependent. However, some common starting points for Boc-protected intermediates include:

  • Single Solvents: Isopropanol, ethanol, ethyl acetate, and toluene are often good candidates for single-solvent recrystallization.

  • Solvent/Anti-Solvent Mixtures:

    • Dichloromethane/n-Hexane

    • Ethyl Acetate/n-Heptane

    • Methanol/Water[9]

    • Tetrahydrofuran (THF)/n-Pentane[3]

    • Methanol/Diethyl Ether[3]

A systematic approach to solvent screening is highly recommended.

Troubleshooting Guides

Problem 1: Persistent Failure to Crystallize (Product remains an oil or amorphous solid)

If standard methods fail, a more systematic approach is needed. This workflow can help you navigate the problem.

Caption: Troubleshooting workflow for persistent crystallization failure.

Detailed Steps & Explanations:

  • Verify Purity: Impurities can significantly inhibit crystallization.[10] Before extensive crystallization attempts, confirm the purity of your material using techniques like NMR and LC-MS. Even small amounts of residual solvents or side products can act as "crystal poisons."

  • Systematic Solvent Screening: Prepare small-scale trials (5-10 mg) in a variety of solvents with different polarities. A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.

  • Attempt Seeding: If you have ever had a batch produce even a few specks of solid, save them! These are invaluable.

    • Protocol for Microseeding: Crush a small amount of crystalline material in a vial.[7] Dip a clean glass rod or spatula into the crushed crystals to pick up a small amount of "seed dust." Introduce this into a supersaturated solution of your oily compound.

  • Slurrying: Sometimes, stirring the oil or amorphous solid in a solvent in which it is poorly soluble (like n-hexane or diethyl ether) for an extended period can induce crystallization. This process is often referred to as "pulping." A patent for Boc-amino acids describes adding a weak polar solvent to an oily substance after seeding and allowing it to stand to induce solidification.[11][12]

Problem 2: Poor Yield After Recrystallization

A low yield can defeat the purpose of crystallization as a purification step.

Quantitative Data Summary: Factors Affecting Yield

ParameterCause of Low YieldTroubleshooting Strategy
Solvent Volume Using too much solvent, leading to high product loss in the mother liquor.[4]Use the minimum amount of hot solvent required to fully dissolve the solid.
Cooling Rate Cooling too quickly can lead to the formation of fine, impure crystals.Allow the solution to cool slowly to room temperature before moving to an ice bath.
Filtration Premature filtration before crystallization is complete.Ensure the solution has reached its final, cold temperature and that crystal formation has ceased before filtering.
Washing Washing the collected crystals with a solvent in which they are soluble.Wash the crystals with a small amount of ice-cold anti-solvent.

Experimental Protocol: Optimizing Yield via Anti-Solvent Crystallization

Anti-solvent crystallization is a powerful technique for compounds with high solubility in many solvents.[13][14][15]

  • Dissolution: Dissolve the crude Boc-protected indoline intermediate in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "poor" solvent (anti-solvent), such as n-heptane or water, dropwise with vigorous stirring.[16]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation.

  • Crystal Growth: Stop the addition of the anti-solvent and continue to stir the mixture. The crystals should begin to grow. For better quality crystals, you can gently warm the mixture to redissolve the fine precipitate and then allow it to cool slowly.

  • Isolation: Once crystallization is complete, cool the mixture in an ice bath to maximize yield, then collect the crystals by vacuum filtration.

G cluster_setup Setup cluster_process Process cluster_isolation Isolation dissolve Dissolve in 'Good' Solvent add_anti Slowly Add 'Anti-Solvent' dissolve->add_anti nucleation Observe Turbidity (Nucleation) add_anti->nucleation growth Stir for Crystal Growth nucleation->growth Turbidity Persists cool Cool in Ice Bath growth->cool filtrate Vacuum Filtration cool->filtrate product Crystalline Product filtrate->product

Caption: Workflow for anti-solvent crystallization.

References

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. White Rose Research Online.
  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Seeding Studies For Crystallization - Improve B
  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
  • Seeding. Hampton Research.
  • Crystalliz
  • Seeding. Terese Bergfors.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • Crystallization method of Boc-amino acid.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.
  • Troubleshooting. Chemistry LibreTexts.
  • Pharmaceutical Crystalliz
  • Antisolvent Crystallization of Poorly W
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystalliz
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Crystallization method of Boc-amino acid.
  • Modelling and control of combined cooling and antisolvent crystallization processes. Loughborough University Research Repository.

Sources

Technical Support Center: Nitro Group Reduction & Byproduct Minimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the NitroReduction Technical Support Hub. Mission: To provide researchers with actionable, mechanism-based solutions for converting nitro groups (


) to amines (

) while suppressing common failure modes: dehalogenation, hydroxylamine accumulation, and azo-coupling.

⚠️ The "Danger Zone" Pathway: Visualizing Failure Modes

Before troubleshooting, you must visualize where your reaction is failing. The reduction of a nitro group is not a single step; it is a cascade.[1]

Diagnostic Diagram: The Reduction Cascade

Use this map to identify which intermediate is causing your impurity profile.

NitroReductionPath Nitro Nitro Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso Fast (2e-) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Fast (2e-) Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation with R-NHOH (High pH / Heat) Amine Target Amine (R-NH2) Hydroxylamine->Amine SLOW STEP (2e-) (Bottleneck) Dehalo De-halogenated Amine (Ar-H) Hydroxylamine->Dehalo Over-reduction (Pd/C + H2) Azo Azo Dimer Azoxy->Azo Reduction Azo->Amine Slow Reduction

Caption: The "Direct Route" (Vertical) is desired. The "Condensation Route" (Right) creates colored dimers when the Nitroso/Hydroxylamine concentration is high or pH is basic.

Module 1: Preventing Dehalogenation (The "Ar-X" Protocol)

Issue: You are reducing a nitro-aryl compound containing Chlorine, Bromine, or Iodine. Symptom: LCMS shows a mass peak of


.
Root Cause:  Oxidative addition. Standard catalysts (Pd/C) insert into the 

bond faster than they reduce the

bond, especially after the amine is formed.
The Solution: Catalyst Poisoning & Metal Selection

Do not use standard Pd/C for halogenated substrates unless you strictly control the kinetics.

Protocol A: Sulfided Platinum (The Gold Standard)

Platinum is naturally less prone to oxidative addition into


 bonds than Palladium. Sulfiding the catalyst "poisons" the highly active sites responsible for dehalogenation while leaving the nitro-reduction sites active.
  • Catalyst: Use 5% Pt/C (Sulfided) . Commercial grades are available (e.g., Johnson Matthey B109).

  • Solvent: Methanol or Ethyl Acetate. Avoid basic solvents.

  • Pressure: 5–10 bar

    
    .
    
  • Temperature: Keep

    
    . Higher temps promote 
    
    
    
    cleavage.
Protocol B: The Vanadium-Doped "Safe" Reduction

If you must use Pd/C, you must accelerate the nitro reduction to outcompete the dehalogenation. Vanadium additives act as oxygen-transfer agents, speeding up the slow


 step by orders of magnitude.

Step-by-Step Workflow:

  • Load Reactor:

    • Substrate: 1.0 equiv.

    • Catalyst: 5% Pd/C (1–2 mol%).

    • Additive:

      
       (Ammonium Metavanadate) or 
      
      
      
      (0.5–1.0 mol%).
  • Solvent: Ethanol/Water (9:1). The water is crucial for the Vanadium cycle.

  • Reaction: Pressurize to 5 bar

    
     at RT.
    
  • Mechanism: The Vanadium species rapidly reduces the hydroxylamine intermediate, preventing it from sitting on the catalyst surface where it competes for active sites, indirectly suppressing dehalogenation cycles.

Data Comparison: Halogen Retention

Catalyst System Cl-Retention Br-Retention I-Retention
Pd/C (Standard) < 60% < 10% 0%
Pt/C (Sulfided) > 99% > 98% > 90%

| Pd/C + Vanadium | > 95% | > 85% | ~ 50% |[2]

Module 2: Eliminating Hydroxylamine Accumulation

Issue: Reaction stalls at


 mass (The 

intermediate). Symptom: Product is unstable; explosive decomposition risk upon distillation; low yield of amine. Root Cause: The reduction of Hydroxylamine to Amine is the rate-determining step (RDS). If the catalyst is not active enough, the reaction stops here.
Troubleshooting Guide
  • Check your Catalyst Loading: Hydroxylamine accumulation is a kinetic phenomenon. Increasing catalyst loading pushes the reaction over the energy barrier.

  • Temperature Bump: If running at RT, increase to 40–50°C after the initial exotherm subsides.

  • The Vanadium Fix (Again):

    • Vanadium is the specific "antidote" for hydroxylamine accumulation.

    • Why? Vanadium forms a redox cycle (

      
      ) that specifically reduces the 
      
      
      
      bond of the hydroxylamine.
    • Reference: See Blaser et al. on "Selective Catalytic Hydrogenation" [1].[3][4][5]

Module 3: Stopping Azo/Azoxy Formation (The "Red Tide")

Issue: Reaction mixture turns bright orange/red. Symptom: Formation of dimers (


).
Root Cause: Condensation.  When Nitroso (

) and Hydroxylamine (

) intermediates coexist in basic conditions, they condense to form Azoxy species.[6]
The "Acidic Buffer" Protocol

To prevent condensation, you must keep the pH neutral or slightly acidic.

  • Avoid Bases: Never use

    
     or amines (TEA) during the hydrogenation of simple nitro aromatics unless necessary for other groups.
    
  • Acid Additive: Add 0.5 equiv of Acetic Acid or use a buffer.

    • Mechanism:[1][4][7][8][9] Protonation of the hydroxylamine (

      
      ) prevents the lone pair from attacking the nitroso species.
      
  • Concentration Control: High concentration favors bimolecular reactions (dimerization). Dilute the reaction (0.1 M - 0.2 M) to favor the unimolecular reduction pathway.

Frequently Asked Questions (FAQ)

Q: Can I reduce a nitro group in the presence of an alkene (


)? 
A:  Yes, but avoid 

.
  • Recommendation: Use Iron powder/Acetic Acid (Bechamp reduction) or Zinc/Ammonium Formate .

  • Advanced: Use Gold on Titania (

    
    ) . Gold nanoparticles are chemoselective for nitro groups over alkenes [2].
    

Q: My product is turning black during workup. What is happening? A: This is likely the oxidation of residual Hydroxylamine or Phenylenediamine products.

  • Fix: Ensure full conversion before stopping (check LCMS for

    
     peak). Add an antioxidant (Sodium Ascorbate) during workup or perform the workup under inert atmosphere (
    
    
    
    ).

Q: Why is Raney Nickel recommended over Pd/C for sulfur-containing substrates? A: Sulfur poisons Palladium almost instantly. Raney Nickel is much more robust against sulfur poisoning (thioethers, thiophenes) due to its high surface area and "sacrificial" nature.

References

  • Blaser, H. U., Steiner, H., & Studer, M. (2009).[3][5] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. ChemCatChem, 1(2), 210–221.[5]

  • Corma, A., & Serna, P. (2006).

  • Maegawa, T., & Monguchi, Y. (2010). Heterogeneous Platinum Metal Catalyzed Deuterium Generation and Labeling Methods using Hydrogen Gas and Deuterium Oxide. Chemical and Pharmaceutical Bulletin. Context: Discusses catalyst poisoning and selectivity mechanisms relevant to Pt/C.
  • Studer, M., et al. (2000). Hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. Topics in Catalysis, 13, 205–212.[10]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is a substituted indoline derivative of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a common motif in a wide range of biologically active compounds. The specific substitutions on this molecule—a bulky tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a nitro group—create a unique electronic environment that influences its reactivity and spectroscopic properties. Accurate characterization of this intermediate is paramount for ensuring the purity and identity of subsequent compounds in a synthetic pathway. Among the array of analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for detailed structural elucidation.

This guide will delve into a detailed, albeit predicted, analysis of the 1H NMR spectrum of the title compound, drawing on established principles of NMR spectroscopy and data from analogous structures. We will then compare this predicted spectrum with the experimentally determined spectra of two related indoline derivatives to highlight the influence of substituent effects. Furthermore, we will explore High-Performance Liquid Chromatography (HPLC) as a complementary analytical technique for purity assessment and quantification.

Analysis of the Predicted 1H NMR Spectrum

While a publicly available, fully assigned 1H NMR spectrum for this compound is not readily found, we can predict its key features with a high degree of confidence based on the well-understood chemical shifts of its constituent functional groups and the electronic effects of the substituents on the indoline core.[1]

Predicted 1H NMR (400 MHz, CDCl3) δ (ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5s1HH-7The nitro group at C-6 is strongly electron-withdrawing, deshielding the adjacent aromatic proton at C-7, pushing it significantly downfield.
~6.8s1HH-4The methoxy group at C-5 is electron-donating, shielding the adjacent proton at C-4, resulting in an upfield shift compared to unsubstituted indoline.
~4.1t, J = 8.0 Hz2HH-2These protons are adjacent to the nitrogen atom of the indoline ring and are deshielded. The triplet multiplicity arises from coupling to the two protons at C-3.
~3.9s3H-OCH3The singlet multiplicity and characteristic chemical shift are typical for a methoxy group attached to an aromatic ring.
~3.1t, J = 8.0 Hz2HH-3These protons are adjacent to the benzylic position and couple with the protons at C-2, resulting in a triplet.
~1.6s9H-C(CH3)3The nine equivalent protons of the tert-butyl group give rise to a strong singlet, a characteristic feature in the upfield region of the spectrum.[2]

This predicted spectrum provides a solid foundation for identifying the compound. The two singlets in the aromatic region, the characteristic triplets of the indoline ring protons, and the prominent singlets for the methoxy and tert-butyl groups create a unique fingerprint.

Comparative Spectral Analysis

To contextualize the predicted spectrum, we will compare it with the experimental 1H NMR data of two related, commercially available indoline derivatives: tert-Butyl indoline-1-carboxylate and tert-Butyl 5-methoxyindoline-1-carboxylate.

Comparison with tert-Butyl indoline-1-carboxylate

tert-Butyl indoline-1-carboxylate (CAS 143262-10-6) provides a baseline for understanding the influence of the methoxy and nitro groups.

Experimental 1H NMR (CDCl3) δ (ppm):

  • Aromatic protons (H-4, H-5, H-6, H-7): Multiplets in the range of 7.0-7.2 ppm.

  • H-2: Triplet around 4.0 ppm.

  • H-3: Triplet around 3.0 ppm.

  • -C(CH3)3: Singlet around 1.6 ppm.

The key difference is in the aromatic region. The absence of strong electron-donating or -withdrawing groups results in a more complex multiplet pattern for the aromatic protons.

Comparison with tert-Butyl 5-methoxyindoline-1-carboxylate

Adding a methoxy group at the 5-position, as in tert-Butyl 5-methoxyindoline-1-carboxylate, simplifies the aromatic region due to the symmetry and strong electron-donating effect of the methoxy group.

Predicted 1H NMR based on similar structures:

  • Aromatic protons: We would expect to see distinct signals for H-4, H-6, and H-7, with H-4 and H-6 being shifted upfield due to the methoxy group's influence.

  • Other signals: The signals for the indoline ring protons and the tert-butyl group would be in similar positions to the parent indoline carboxylate.

The introduction of the nitro group in our target molecule dramatically alters the electronic landscape, leading to the significant downfield shift of H-7 and the distinct separation of the aromatic signals, making the spectrum arguably easier to interpret than that of its less substituted counterparts.

Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)

While 1H NMR is invaluable for structural elucidation, HPLC is a superior technique for assessing purity and for quantification. For a compound like this compound, a reverse-phase HPLC method would be highly effective.[3]

Rationale for HPLC:

  • High Sensitivity: HPLC with UV detection can detect impurities at very low levels.

  • Quantitative Accuracy: The technique provides precise and accurate quantification of the main component and any impurities.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize the separation.

A typical HPLC analysis would involve dissolving the sample in a suitable solvent, such as acetonitrile, and injecting it onto a C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape, would likely provide excellent separation of the target compound from any starting materials, by-products, or degradation products.

Experimental Protocols

General 1H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the 1H NMR spectrum using standard parameters. A 400 MHz or higher field instrument is recommended for better signal dispersion.[4]

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

G

Caption: General workflow for acquiring a 1H NMR spectrum.

General Reverse-Phase HPLC Protocol
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile). Degas the solvents.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Instrument Setup: Equilibrate the HPLC system, including the column (e.g., a C18 column), with the initial mobile phase conditions.

  • Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the sample. Run a gradient program to elute the compounds.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis: Integrate the peak areas to determine the purity or concentration of the analyte.

G

Caption: General workflow for a reverse-phase HPLC analysis.

Conclusion

The structural elucidation of this compound is readily achievable through a careful analysis of its 1H NMR spectrum. The distinct chemical shifts and coupling patterns of the protons provide a clear fingerprint for this molecule. By comparing its predicted spectrum with those of related indoline derivatives, the significant influence of the methoxy and nitro substituents on the electronic environment of the molecule becomes evident. While 1H NMR is a cornerstone for structural confirmation, complementary techniques like HPLC are essential for a comprehensive assessment of purity and for quantitative analysis in a drug development setting. The combined use of these powerful analytical tools ensures the quality and integrity of this important synthetic intermediate.

References

  • Bruker. (n.d.). NMR Spectroscopy.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 435.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 3-(2-acetamidoethyl)-5-methoxy-6-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

  • PubMed. (2004, February 15). tert-Butyl 5-methoxy-3-pentylindole-1-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications | Request PDF. Retrieved from [Link]

  • Supporting Information for a relevant public
  • PubChemLite. (n.d.). Tert-butyl 5-methoxy-1h-indole-3-carboxylate (C14H17NO3). Retrieved from [Link]

  • ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • CompTox Chemicals Dashboard. (n.d.). tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165809A1 - Method for preparing 2-nitroindole derivatives.
  • ResearchGate. (2025, August 7). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) -.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts for 5-Methoxy-6-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-methoxy-6-nitroindoline and its derivatives. This class of compounds holds significant interest in medicinal chemistry, and a thorough understanding of their structural characterization is paramount. This guide will delve into the predictive analysis of their ¹³C NMR spectra, compare them with structurally related analogs, and provide the foundational principles and experimental protocols necessary for their accurate characterization.

The Indoline Scaffold: A Privileged Structure in Drug Discovery

The indoline scaffold is a core component of numerous biologically active molecules. The introduction of substituents, such as a methoxy group at the 5-position and a nitro group at the 6-position, dramatically influences the electronic environment of the bicyclic system. ¹³C NMR spectroscopy is an exquisitely sensitive technique for probing these electronic changes, offering a unique fingerprint for each derivative.

Understanding the Electronic Landscape: Substituent Effects on ¹³C NMR Chemical Shifts

The chemical shift of each carbon atom in a 5-methoxy-6-nitroindoline derivative is governed by the interplay of inductive and resonance effects of the methoxy and nitro substituents, as well as the inherent electronic properties of the indoline ring system.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases electron density at the ortho and para positions through resonance. This increased electron density leads to greater shielding of the carbon nuclei, resulting in an upfield shift (lower ppm values). The methoxy carbon itself typically resonates in the 55-60 ppm range.[1][2]

  • The Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group.[3] It de-shields nearby carbon atoms through both inductive and resonance effects, causing a downfield shift (higher ppm values) of the ipso, ortho, and para carbons.[4][5]

The following diagram illustrates the primary electronic effects of the methoxy and nitro groups on the aromatic ring of the indoline scaffold.

Caption: Electronic influence of methoxy and nitro groups.

Comparative Analysis of ¹³C NMR Chemical Shifts

CarbonIndoline (Experimental, ppm)5-Methoxyindole (Experimental, ppm)6-Nitroindole (Experimental, ppm)5-Methoxy-6-nitroindoline (Predicted, ppm)
C247.3124.9128.0~47-49
C330.3102.3103.1~30-32
C3a152.1131.6135.9~154-156
C4125.0111.9120.2~110-112
C5124.5154.2117.2~155-157
C6127.1112.5142.1~143-145
C7109.8102.3108.5~105-107
C7a130.2128.8130.0~131-133
-OCH₃-55.8-~56-58

Disclaimer: Predicted values are estimates based on additive substituent effects and may deviate from experimental values.

Analysis of the Predicted Spectrum:

  • Aromatic Carbons (C4, C5, C6, C7): The most significant shifts are expected for the carbons directly bearing the substituents. C5, attached to the electron-donating methoxy group, will be strongly shielded and shifted upfield relative to a standard aromatic carbon. Conversely, C6, bonded to the electron-withdrawing nitro group, will be significantly deshielded and shifted downfield. The ortho and para relationships will further modulate the shifts of C4 and C7.

  • Bridgehead Carbons (C3a, C7a): These carbons will be influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the nitro group is expected to cause a downfield shift for C3a.

  • Aliphatic Carbons (C2, C3): These carbons are more distant from the aromatic substituents and are expected to show less pronounced shifts compared to the parent indoline.

  • Methoxy Carbon (-OCH₃): The chemical shift of the methoxy carbon is anticipated to be in the typical range of 55-60 ppm.[1]

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR spectra of 5-methoxy-6-nitroindoline derivatives, the following protocol is recommended.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent: Use a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

  • Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Field Strength: A spectrometer with a field strength of at least 400 MHz for ¹H is recommended for good signal dispersion.

  • Probe: A broadband or dual-channel probe tuned to the ¹³C frequency.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Acquisition:

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Pulse Width: Calibrate the 90° pulse width for ¹³C.

  • Spectral Width: Set a spectral width that encompasses all expected carbon signals (typically 0-220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • Number of Scans: The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

  • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[6]

The following diagram outlines the general workflow for acquiring and processing ¹³C NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 10-50 mg in 0.5-0.7 mL Solvent Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Tune Tune & Match Probe Transfer->Tune Setup Set Acquisition Parameters Tune->Setup Acquire Acquire Data Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Analysis Analysis Reference->Analysis

Caption: Workflow for ¹³C NMR analysis.

Conclusion

This guide provides a foundational understanding of the ¹³C NMR chemical shifts for 5-methoxy-6-nitroindoline derivatives. By leveraging the principles of substituent effects and comparing with known analogs, researchers can confidently predict and interpret the spectra of novel derivatives. The provided experimental protocol offers a robust starting point for obtaining high-quality data, which is essential for the unambiguous structural elucidation of these medicinally important compounds. Further research to acquire and publish experimental data for a wider range of these derivatives would be a valuable contribution to the scientific community.

References

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.
  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (n.d.). PMC.
  • 6-Nitroindole(4769-96-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • 5-Methoxyindole(1006-94-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles. (n.d.). Benchchem.
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC.
  • 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. (n.d.). Benchchem.
  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
  • Malfara, M., Jansen, A., & Tierney, J. (n.d.).
  • 5-Methoxyindole. (n.d.). PubChem.
  • Using weak interactions to control C-H mono-nitration of indolines. (n.d.). The Royal Society of Chemistry.
  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-518.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD.
  • Indoline(496-15-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Appendix I. (n.d.).
  • Benzene, 1-methoxy-4-(methoxymethoxy)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Chemical shifts. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Bax, A., & Subramanian, S. (1985). A general procedure for the complete assignment of 'H and 13C NMR spectra of polycyclic hydrocarbons. The Journal of Organic Chemistry, 50(17), 3225-3233.
  • 6-NITROQUINOLINE(613-50-3) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Tables For Organic Structure Analysis. (n.d.).
  • 6-Nitroindoline(19727-83-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Indoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 13C NMR Chemical Shift Table. (n.d.).
  • Interpreting C-13 NMR Spectra. (2023, January 30). Chemistry LibreTexts.
  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.
  • Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity. (2021). Chemical & Pharmaceutical Bulletin, 69(2), 199-202.
  • Ghiasi, M., & Moeeni, Z. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Boc-Nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight but also invaluable structural information through the analysis of fragmentation patterns.[1][2] For researchers working with protected heterocyclic compounds, such as tert-butoxycarbonyl (Boc)-nitroindoline, a thorough understanding of how these molecules behave within the mass spectrometer is crucial for reaction monitoring, impurity profiling, and structural verification.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of Boc-nitroindoline. Drawing upon established principles of ion chemistry for N-Boc protected compounds and nitroaromatic systems, we will dissect the primary fragmentation pathways, compare them with potential alternatives, and provide a robust experimental protocol for acquiring high-quality data.

The Architecture of Fragmentation: Boc-Protected Amines and Nitroaromatics

The fragmentation of Boc-nitroindoline in a mass spectrometer, particularly under electrospray ionization (ESI) and collision-induced dissociation (CID) conditions, is governed by the distinct chemical properties of its two key moieties: the acid-labile Boc protecting group and the nitroindoline core.

The Boc group is notorious for its characteristic and predictable fragmentation cascade.[3] Upon energization, it readily undergoes cleavage through several pathways, most commonly involving the loss of neutral molecules like isobutylene (56 Da) or the entire Boc group as CO₂ and isobutylene (100 Da).[4][5] The formation of a stable tert-butyl cation at m/z 57 is also a hallmark of Boc-containing compounds.[4][6]

Simultaneously, the nitroindoline scaffold contributes its own set of fragmentation channels. Nitroaromatic compounds are known to fragment via the loss of nitro-associated groups, such as NO (·NO, 30 Da) and NO₂ (·NO₂, 46 Da). The indoline ring itself can undergo ring-opening and subsequent cleavages. The interplay between these two sets of pathways dictates the overall mass spectrum.

Primary Fragmentation Pathway of Boc-Nitroindoline

The analysis begins with the protonated molecule, [M+H]⁺. From this precursor ion, a cascade of fragmentation events occurs, each yielding characteristic product ions. The logical flow of these cleavages provides a structural fingerprint of the molecule.

Fragmentation_Pathway cluster_main Proposed ESI-MS/MS Fragmentation of Boc-Nitroindoline M_H [M+H]⁺ Boc-Nitroindoline Frag_iso [M+H - C₄H₈]⁺ Loss of Isobutylene M_H->Frag_iso - 56 Da (C₄H₈) Frag_Boc [M+H - C₅H₉NO₂]⁺ Nitroindoline Cation M_H->Frag_Boc - 101 Da (Boc group) Frag_tBu [C₄H₉]⁺ tert-Butyl Cation m/z 57 M_H->Frag_tBu Frag_iso_CO2 [M+H - C₄H₈ - CO₂]⁺ Nitroindoline Cation Frag_iso->Frag_iso_CO2 - 44 Da (CO₂)

Caption: Proposed primary fragmentation cascade for protonated Boc-nitroindoline.

The most prominent fragmentation route for N-Boc protected compounds under ESI-MS/MS conditions involves the neutral loss of isobutylene (C₄H₈), a rearrangement process that leaves behind a carbamic acid intermediate. This intermediate is often unstable and readily loses carbon dioxide (CO₂) to yield the protonated amine.[4]

  • Loss of Isobutylene (-56 Da): The initial and often most significant fragmentation is the elimination of isobutylene from the tert-butyl group. This generates an ion corresponding to [M+H - 56]⁺.

  • Sequential Loss of Carbon Dioxide (-44 Da): Following the loss of isobutylene, the resulting carbamic acid intermediate expels CO₂, leading to the formation of the protonated nitroindoline core. This corresponds to an ion at [M+H - 100]⁺.

  • Direct Loss of the Boc Group (-101 Da): In some cases, the entire Boc group can be cleaved, though this is less common than the sequential loss. This would also result in the protonated nitroindoline ion.

  • Formation of the tert-Butyl Cation (m/z 57): A charge-retaining fragmentation can lead to the formation of the highly stable tert-butyl cation, which appears as a distinct peak at m/z 57.[6]

Comparative Analysis: The Influence of the Protecting Group

To appreciate the diagnostic value of the Boc group's fragmentation, it is useful to compare it with another common amine protecting group, the Carboxybenzyl (Cbz) group.

FeatureBoc-NitroindolineCbz-Nitroindoline (Hypothetical)
Protecting Group tert-ButoxycarbonylCarboxybenzyl
Primary Neutral Loss -56 Da (Isobutylene)-90 Da (Toluene) or -108 Da (Benzyl alcohol)
Key Fragment Ion m/z 57 (tert-Butyl cation)m/z 91 (Tropylium ion)
Deprotected Core Ion [M+H - 100]⁺[M+H - 134]⁺

This comparison highlights how the choice of protecting group yields a dramatically different and easily distinguishable fragmentation pattern, allowing for unambiguous confirmation of the chemical structure. The tropylium ion at m/z 91 is as characteristic for benzyl-containing structures as the m/z 57 ion is for tert-butyl groups.

Experimental Protocol for High-Resolution ESI-MS Analysis

This section outlines a standardized workflow for acquiring high-resolution mass spectra of Boc-nitroindoline, ensuring data accuracy and reproducibility.[7]

1. Sample Preparation:

  • Prepare a stock solution of Boc-nitroindoline at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation in positive ion mode ESI.

2. Liquid Chromatography (Optional, for sample cleanup):

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

3. Mass Spectrometry Data Acquisition (Q-TOF or Orbitrap):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV[8]

  • Source Temperature: 120 °C[8]

  • Desolvation Gas Flow (N₂): 600 L/hr[8]

  • Desolvation Temperature: 350 °C[8]

  • Mass Range (Full Scan - MS1): m/z 50 - 500

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion of Boc-nitroindoline as the precursor.

    • Apply collision-induced dissociation (CID) with a stepped collision energy (e.g., 10, 20, 40 eV) to observe a full range of fragment ions.

Caption: Experimental workflow for MS/MS analysis of Boc-nitroindoline.

Summary of Key Fragment Ions

The table below summarizes the expected key ions in the ESI-MS/MS spectrum of Boc-nitroindoline. The exact molecular weight of Boc-nitroindoline is 264.28 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 265.1.

m/z (approx.)Ion IdentityFormation PathwayDiagnostic Value
265.1[M+H]⁺Protonated MoleculeConfirms Molecular Weight
209.1[M+H - C₄H₈]⁺Loss of isobutyleneConfirms Boc Group
165.1[M+H - C₅H₉O₂]⁺Loss of Boc groupConfirms Nitroindoline Core
57.1[C₄H₉]⁺tert-Butyl CationConfirms Boc Group

Conclusion

The mass spectrometry fragmentation pattern of Boc-nitroindoline is a predictable and informative process dominated by the characteristic cleavages of the N-Boc protecting group. The prominent neutral loss of 56 Da (isobutylene) and the presence of the m/z 57 ion serve as reliable diagnostic markers for the presence of the Boc moiety. By combining this information with the mass of the deprotected nitroindoline core, researchers can confidently confirm the identity and integrity of their synthesized compound. The methodologies and fragmentation logic presented in this guide offer a robust framework for the structural elucidation of this and other similarly protected heterocyclic molecules, reinforcing the indispensable role of mass spectrometry in modern chemical research.

References

  • Mass spectral studies of nitroindole compounds. (2010). TSI Journals. [Link]

  • Moser, A. (n.d.). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Smith, C. D., Bartley, J. P., Bottle, S. E., Micallef, A. S., & Reid, D. A. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry, 35(5), 607–611. [Link]

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • Suresh, C., Trikha, S., Srinivasan, P., & Nagendra, G. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 646-655. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. (2025). MDPI. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

  • Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). PubMed. [Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (2008). PubMed. [Link]

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). CORE. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023). MDPI. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021). YouTube. [Link]

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Comparative Guide: HPLC Method Development for Indoline-1-Carboxylate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indoline-1-carboxylates (e.g., tert-butyl indoline-1-carboxylate) are critical synthetic intermediates in the manufacturing of bioactive alkaloids and pharmaceutical scaffolds. Their purity is paramount, as residual starting materials (indoline) or oxidation byproducts (indole derivatives) can compromise downstream catalysis and biological assays.

This guide objectively compares two HPLC methodologies for purity assessment: a Standard C18 Protocol (the conventional alternative) versus an Optimized Phenyl-Hexyl Protocol (the recommended high-performance approach). We analyze resolution power, peak symmetry, and impurity discrimination to demonstrate why specific stationary phase interactions are superior for this class of bicyclic aromatics.

The Analytical Challenge

The separation of indoline-1-carboxylates presents a unique set of chromatographic challenges:

  • Structural Similarity: The analyte differs from its primary impurity, Indoline (starting material), only by the carbamate protecting group.

  • Oxidative Instability: Indolines are susceptible to oxidation, forming Indole-1-carboxylates . The aromatization of the pyrrolidine ring creates a planar structure that co-elutes on standard alkyl phases.

  • Basic Tailing: Residual free amines (indoline) often exhibit severe peak tailing on silanol-active columns, obscuring low-level impurities.

Mechanistic Pathway & Impurity Profile

The following diagram outlines the synthesis and degradation pathways that define the critical quality attributes (CQAs) for this method.

IndolinePathways Indoline Indoline (Starting Material) Product Indoline-1-Carboxylate (Target Analyte) Indoline->Product Carbamoylation Indoline->Product Residual < 0.5% Reagent Boc Anhydride (Reagent) Reagent->Product Impurity Indole-1-Carboxylate (Oxidation Impurity) Product->Impurity Oxidation (-2H)

Figure 1: Synthetic pathway showing the relationship between the target analyte and its critical impurities (Residual Indoline and Oxidized Indole).

Methodology Comparison: C18 vs. Phenyl-Hexyl

We compared the performance of a standard alkyl-chain stationary phase against a phenyl-ligand phase. The hypothesis was that the Phenyl-Hexyl phase would leverage


-

interactions to better discriminate between the non-planar indoline ring and the planar indole impurity.
Experimental Conditions
ParameterMethod A: Standard Alternative Method B: Optimized Performance
Stationary Phase C18 (Octadecylsilane), 5 µm, 100 ÅPhenyl-Hexyl, 3.5 µm, 100 Å
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interaction
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Water + 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B over 15 min40-85% B over 12 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV 254 nmUV 280 nm (Selectivity optimized)
Performance Data Analysis

The following data summarizes the chromatographic metrics obtained from a spiked recovery study containing 98% Product, 1% Indoline, and 1% Indole-1-carboxylate.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Resolution (Indoline / Product)


Superior
Resolution (Product / Indole)

(Co-elution risk)

Superior
Tailing Factor (Indoline)

(Asymmetric)

(Symmetric)
Improved
Analysis Time 18.0 min14.5 minFaster
Discussion of Results
  • Selectivity (

    
    ):  Method A relies solely on hydrophobicity. Since the indoline and indole forms have similar lipophilicity, they elute closely. Method B utilizes the electron-rich Phenyl-Hexyl ring. The planar Indole-1-carboxylate  interacts more strongly with the stationary phase via 
    
    
    
    -stacking than the "buckled" indoline ring, creating a wider separation window (
    
    
    ).
  • Peak Shape: The use of Methanol (protic solvent) in Method B, combined with the specific end-capping of modern Phenyl-Hexyl columns, significantly reduced the silanol interactions that caused tailing for the free amine (Indoline) in Method A.

  • Detection: UV 280 nm was selected for Method B as it maximizes the signal-to-noise ratio for the indole chromophore while minimizing baseline drift from the mobile phase.

Step-by-Step Optimized Protocol (Method B)

This protocol is designed to be a self-validating system. The inclusion of a system suitability standard is mandatory to ensure the column's


-selectivity is active.
Reagents & Equipment[1][2][3][4][5][6]
  • Solvents: HPLC Grade Methanol, Milli-Q Water.

  • Additives: LC-MS Grade Formic Acid (99%+).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm) or equivalent.

Preparation of Solutions
  • Diluent: Mix Methanol:Water (50:50 v/v).

  • Standard Stock: Dissolve 10 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • System Suitability Solution: Mix 1.0 mg/mL Product with 0.05 mg/mL Indoline (Impurity A) and 0.05 mg/mL Indole-1-carboxylate (Impurity B).

Instrument Parameters
  • Column Temp: 35°C (Critical for consistent viscosity and pressure).

  • Injection Vol: 5.0 µL.

  • Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Methanol)
0.006040
8.001585
10.001585
10.106040
14.006040
Workflow Diagram

The following logic flow ensures the method is executed correctly and troubleshooting is proactive.

MethodWorkflow Start Start Analysis Equilibrate Equilibrate Column (10 CV Methanol/Water) Start->Equilibrate Inj_Blank Inject Blank (Check Baseline) Equilibrate->Inj_Blank Inj_SST Inject System Suitability (Mixture) Inj_Blank->Inj_SST Check_Rs Check Resolution (Rs) Product/Indole > 2.0? Inj_SST->Check_Rs Proceed Inject Samples Check_Rs->Proceed Yes Fail Fail: Check Mobile Phase pH or Replace Column Check_Rs->Fail No

Figure 2: Logical workflow for routine analysis, emphasizing the critical resolution check point.

References

  • Cilliers, et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate. ResearchGate. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2025). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

A Comparative Guide to IR Spectroscopy of Nitro and Carbonyl Groups in Indolines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification of functional groups within a molecular scaffold is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering rapid and non-destructive analysis. This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of two crucial functional groups—nitro (NO₂) and carbonyl (C=O)—within the versatile indoline framework. Understanding these spectral features is essential for reaction monitoring, quality control, and structural elucidation of novel indoline-based therapeutic agents.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline ring system, a saturated analog of indole, is a prevalent motif in a vast array of natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it an attractive scaffold for designing molecules with diverse biological activities. The introduction of electron-withdrawing groups like nitro and various carbonyl moieties onto this scaffold can significantly modulate a compound's physicochemical properties and pharmacological effects. IR spectroscopy provides a direct window into the vibrational behavior of these groups, offering invaluable structural insights.

Part 1: The Nitro (NO₂) Group Signature in Indolines

The nitro group is a powerful electron-withdrawing group, and its presence on an aromatic or heteroaromatic ring, such as in a nitroindoline, gives rise to two distinct and intense absorption bands in the IR spectrum.[1][2] These bands are due to the asymmetric and symmetric stretching vibrations of the two N-O bonds.[1][3]

  • Asymmetric NO₂ Stretch (νₐₛ): This vibration, where the two N-O bonds stretch out of phase, produces a strong absorption band. When attached to an aromatic system like the benzene ring of an indoline, this band typically appears in the 1550-1475 cm⁻¹ region.[1][4][5] Conjugation with the aromatic ring tends to shift this band to a lower wavenumber compared to its position in aliphatic nitro compounds.[1]

  • Symmetric NO₂ Stretch (νₛ): This vibration involves the in-phase stretching of the N-O bonds and results in another strong absorption band, typically found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[1][4][5]

The high polarity of the N-O bonds leads to a large change in dipole moment during these vibrations, which is why these peaks are among the most intense in the spectrum, often described as "sticking down like eye teeth".[2] The precise position of these bands is sensitive to the electronic environment. Electron-donating groups on the indoline ring can enhance conjugation, weakening the N-O bonds and shifting the stretching frequencies to lower wavenumbers (a red shift).[1]

For example, in the IR spectrum of m-nitrotoluene, a simple aromatic nitro compound, the asymmetric and symmetric N-O stretches are observed at 1537 cm⁻¹ and 1358 cm⁻¹, respectively.[4] One can expect similar ranges for nitroindolines, with the exact position depending on the substitution pattern on the indoline ring.

Part 2: The Carbonyl (C=O) Group Signature in Indolines

The carbonyl group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and sharp absorption band resulting from the C=O stretching vibration.[6][7][8] This absorption typically occurs in the region of 1830-1630 cm⁻¹ .[7] The exact wavenumber is highly dependent on the type of carbonyl compound (e.g., ketone, ester, amide) and its molecular environment.[8]

Factors Influencing Carbonyl Stretching Frequency:
  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon pull electron density away, strengthening the C=O bond and increasing the stretching frequency (shifting it to a higher wavenumber).[9][10][11]

  • Resonance (Mesomeric) Effects: Conjugation of the carbonyl group with a double bond or an aromatic ring, or with a lone pair of electrons on an adjacent atom (like nitrogen in an amide), tends to decrease the double-bond character of the C=O bond.[10][12] This weakens the bond and lowers the stretching frequency.[10][13]

  • Ring Strain: For cyclic ketones, incorporating the carbonyl group into a smaller ring increases the bond angle strain, which in turn increases the C=O stretching frequency.[13]

Comparative Analysis of Carbonyl Groups in Indoline Derivatives:

The indoline scaffold can incorporate various carbonyl functionalities. The table below summarizes the expected IR absorption ranges for common carbonyl derivatives of indoline.

Carbonyl Type in IndolineStructure ExampleExpected C=O Stretch (cm⁻¹)Key Influencing Factors
Amide (Lactam) Indolin-2-one1690 - 1630[7]The lone pair on the indoline nitrogen participates in resonance, significantly lowering the C=O frequency. This is a dominant effect.
N-Acyl Indoline 1-Acetylindoline~1690[14]Similar to amides, resonance with the nitrogen lone pair lowers the frequency.
Ester Indoline-2-carboxylate1750 - 1735[7]The inductive effect of the ester oxygen is predominant, withdrawing electron density and increasing the C=O frequency compared to a ketone.
Ketone Indolin-3-one1750 - 1680[7]The frequency is influenced by conjugation with the aromatic ring, which would lower it from a typical aliphatic ketone value (~1715 cm⁻¹).
Carboxylic Acid Indoline-2-carboxylic acid1780 - 1710[7]Exhibits a strong C=O stretch. Also characterized by a very broad O-H stretch from 3300-2500 cm⁻¹.

For instance, the IR spectrum of an N-Boc protected 2-cyanoindoline shows a strong carbonyl absorption at 1697 cm⁻¹, characteristic of the carbamate group, which is a type of ester/amide hybrid.[15] In another example, an in-situ IR study of N-Boc indoline showed a C=O stretch at 1703 cm⁻¹.[16]

Part 3: Experimental Protocol & Workflow

Objective:

To acquire a high-quality Fourier-Transform Infrared (FTIR) spectrum of a synthesized indoline derivative containing both a nitro and a carbonyl group (e.g., 1-acetyl-5-nitroindoline) to identify the characteristic stretching frequencies.

Materials:
  • Synthesized 1-acetyl-5-nitroindoline (solid powder)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

Step-by-Step Methodology:
  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet technique is a common method for analyzing solid samples. KBr is transparent to IR radiation in the mid-IR region and forms a solid matrix for the sample.

    • Gently grind approximately 1-2 mg of the dry 1-acetyl-5-nitroindoline sample in an agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[17]

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize scattering of IR radiation.[17]

    • Transfer the powder mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[17]

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Rationale: A background spectrum is collected first to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The sample spectrum is then ratioed against the background to produce the final absorbance or transmittance spectrum.

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Collect a background spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

    • Place the sample holder with the KBr pellet into the beam path in the sample compartment.

    • Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background.

    • The spectrometer software will automatically process the data to generate the final IR spectrum.

  • Data Analysis:

    • Identify the strong, sharp peak in the 1750-1650 cm⁻¹ region. This corresponds to the C=O stretch of the acetyl group.

    • Locate the two strong, characteristic peaks for the NO₂ group. Expect the asymmetric stretch around 1550-1475 cm⁻¹ and the symmetric stretch around 1360-1290 cm⁻¹.[1]

    • Analyze other regions of the spectrum to confirm the presence of the indoline scaffold, such as C-H stretches (aromatic and aliphatic) and aromatic C=C stretches.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 Weigh ~1-2 mg of Indoline Sample P2 Add ~150 mg dry KBr Powder P1->P2 P3 Grind to Fine Homogeneous Powder P2->P3 P4 Press into Transparent Pellet P3->P4 A2 Place KBr Pellet in Spectrometer P4->A2 Transfer A1 Collect Background Spectrum (Air) A1->A2 A3 Collect Sample Spectrum A2->A3 D1 Identify C=O Stretch (~1690 cm⁻¹) A3->D1 Process D4 Correlate with Molecular Structure D1->D4 D2 Identify Asymmetric NO₂ Stretch (~1530 cm⁻¹) D2->D4 D3 Identify Symmetric NO₂ Stretch (~1350 cm⁻¹) D3->D4

Sources

A Senior Application Scientist's Guide to Boc vs. Cbz Protecting Groups for Nitroindolines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly in the development of pharmacologically active compounds, the nitroindoline scaffold is a recurring and valuable motif. Its synthesis, however, presents a classic challenge: how to selectively perform reactions on other parts of the molecule without affecting the indoline nitrogen. The solution lies in the strategic use of protecting groups. Among the most common choices for amine protection are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

This guide provides an in-depth, objective comparison of Boc and Cbz protecting groups specifically for nitroindoline substrates. We will delve into the causality behind experimental choices, provide validated protocols, and offer a decision-making framework to help researchers select the optimal protecting group for their synthetic strategy.

The Contenders: A Head-to-Head Overview

At first glance, both Boc and Cbz serve the same primary function: they convert the nucleophilic indoline nitrogen into a stable, non-reactive carbamate. This transformation allows for a wide range of subsequent chemical modifications that would otherwise be incompatible with a free secondary amine. The critical difference, however, lies in their cleavage conditions, a concept known as orthogonality .[1][2][3] This orthogonality is the cornerstone of strategic synthesis, allowing for the selective removal of one group in the presence of the other.

FeatureBoc (tert-butyloxycarbonyl) Cbz (benzyloxycarbonyl)
Structure on Indoline N-CO-O-tBuN-CO-O-CH₂-Ph
Protection Method Di-tert-butyl dicarbonate (Boc₂O), base (e.g., TEA, DMAP), in aprotic solvent.[4][5]Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, NaOH), in aqueous/organic mixture.[6][7][8]
Deprotection Method Strong acid (e.g., TFA, HCl) in aprotic solvent.[]Catalytic Hydrogenolysis (e.g., H₂, Pd/C) OR Non-Reductive methods (e.g., Lewis Acids).[7][10]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.Stable to mild/strong bases and a range of acidic conditions.[7]
Orthogonality Orthogonal to Cbz. Removed by acid, stable to hydrogenolysis.[1]Orthogonal to Boc. Removed by hydrogenolysis, stable to standard Boc deprotection acids (e.g., TFA).[1]
Key Challenge with Nitroindolines Requires strong acid for removal, which can be detrimental to other acid-sensitive functional groups.Standard hydrogenolysis deprotection will also reduce the nitro group.[11]

Deep Dive: The Boc Group on Nitroindolines

The Boc group is arguably the most common amine protecting group in non-peptide chemistry, lauded for its straightforward application and general stability.[4]

Mechanism and Application

Protection involves the nucleophilic attack of the indoline nitrogen onto Boc anhydride. The reaction is typically catalyzed by a non-nucleophilic base and proceeds in high yield. Deprotection is an acid-catalyzed elimination that generates the free amine, carbon dioxide, and the stable tert-butyl cation (which typically forms isobutylene gas).[]

For nitroindolines, this process is highly effective as the standard acidic deprotection conditions do not affect the nitro group.

cluster_protection Boc Protection cluster_deprotection Boc Deprotection Nitroindoline Nitroindoline Boc_Nitroindoline N-Boc-Nitroindoline Nitroindoline->Boc_Nitroindoline (Boc)₂O, DMAP CH₂Cl₂ Boc_Nitroindoline_dep N-Boc-Nitroindoline Free_Amine Nitroindoline Boc_Nitroindoline_dep->Free_Amine TFA or HCl CH₂Cl₂

Boc Protection and Deprotection Cycle.
Experimental Protocol: Boc Protection of 5-Nitroindoline
  • Dissolution: Dissolve 5-nitroindoline (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base & Catalyst: Add triethylamine (TEA, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (aq), water, and saturated NaCl solution (brine).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-5-nitroindoline, which can be further purified by column chromatography if necessary.[4]

Advantages & Disadvantages
  • Expertise & Causality: The primary advantage of Boc is its complete compatibility with the nitro group during both protection and deprotection. Because the deprotection mechanism is acid-catalyzed heterolysis, it is orthogonal to the reduction-sensitive nitro moiety. This makes Boc a trustworthy and predictable choice when the synthetic route requires the nitro group to be preserved for later transformations.

  • Trustworthiness: The protocol is robust, high-yielding, and easily monitored. The byproducts of deprotection (CO₂ and isobutylene) are volatile and easily removed.

  • Limitation: The key drawback is the reliance on strong acids like trifluoroacetic acid (TFA) for cleavage. If the nitroindoline substrate contains other acid-labile functional groups (e.g., certain esters, acetals, or other protecting groups like Trityl), the Boc group is not a suitable choice.

Deep Dive: The Cbz Group on Nitroindolines

The Cbz group is a classic protecting group, foundational in peptide synthesis, that offers excellent stability to a wide range of conditions, including the acidic cleavage of Boc groups.[6][7]

The Nitro Group Dilemma

The standard and most efficient method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas over a palladium catalyst).[7][10] This presents a significant and often prohibitive challenge for nitroindoline chemistry. Causality: The conditions required to cleave the benzylic C-O bond of the Cbz group are also highly effective at reducing aromatic nitro groups to amines. Attempting a standard hydrogenolysis on an N-Cbz-nitroindoline will almost certainly result in the concomitant reduction of the nitro group, leading to an aminoindoline.

cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Nitroindoline Nitroindoline Cbz_Nitroindoline N-Cbz-Nitroindoline Nitroindoline->Cbz_Nitroindoline Cbz-Cl, NaHCO₃ THF/H₂O Cbz_Nitroindoline_dep N-Cbz-Nitroindoline Undesired Aminoindoline Cbz_Nitroindoline_dep->Undesired H₂, Pd/C (Standard Method) Desired Nitroindoline Cbz_Nitroindoline_dep->Desired AlCl₃, HFIP (Alternative)

Cbz protection and the challenge of deprotection.
Authoritative Grounding: Non-Reductive Deprotection

To circumvent this critical issue, non-reductive cleavage methods must be employed. These protocols are essential for the successful use of Cbz in this context.

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of the Cbz group. A recently developed mild and effective system is the combination of Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[6][12] This method has been shown to be tolerant of reducible functional groups, including nitro groups.[6]

  • Strong Protic Acids: While Cbz is stable to TFA, harsher acidic conditions such as HBr in acetic acid (HBr/HOAc) can cleave the group.[6] This method's selectivity over other acid-labile groups must be carefully evaluated for each specific substrate.

Experimental Protocol: Lewis Acid-Mediated Cbz Deprotection
  • Setup: To a solution of the N-Cbz-nitroindoline (1.0 equiv) in hexafluoroisopropanol (HFIP, approx. 0.1 M) at room temperature, add aluminum chloride (AlCl₃, 2.0-3.0 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction time can vary depending on the substrate.

  • Quenching: Upon completion, carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected nitroindoline.[6][12]

Advantages & Disadvantages
  • Expertise & Causality: The Cbz group is the protector of choice when the synthetic route requires robust stability towards acids, for example, during the removal of a Boc group elsewhere in the molecule. Its stability allows for complex, orthogonal protection strategies.

  • Trustworthiness: While the protection step is reliable, the deprotection requires careful consideration. The standard hydrogenolysis protocol is not trustworthy for preserving the nitro group. The trustworthiness of the synthesis hinges on the successful application of a validated non-reductive deprotection method.

  • Limitation: The absolute requirement to avoid standard catalytic hydrogenation is the Cbz group's primary disadvantage in this context. Alternative methods may require harsher conditions or more expensive reagents than a simple acid wash for Boc removal.

Decision-Making Framework for Researchers

The choice between Boc and Cbz is not a matter of which is "better," but which is strategically correct for the planned synthetic route. The following workflow provides a logical path for this decision.

start Start: Need to protect a nitroindoline q1 Does your downstream synthesis involve reductive steps (e.g., H₂, Pd/C)? start->q1 q2 Does your molecule have other acid-sensitive groups (e.g., acetals, t-butyl esters)? q1->q2 No q3 Is the eventual goal to reduce the nitro group anyway? q1->q3 Yes use_boc Use Boc Group (Deprotect with TFA/HCl) q2->use_boc No use_cbz_alt Use Cbz Group (Deprotect with AlCl₃/HFIP or other non-reductive method) q2->use_cbz_alt Yes q3->q2 No use_cbz_std Use Cbz Group (Deprotect with H₂, Pd/C, reducing both groups) q3->use_cbz_std Yes

Workflow for selecting the appropriate protecting group.

Expert Commentary: Your decision should be dictated by the functional groups your final molecule must contain and the reactions you plan to run.

  • If your synthesis requires the nitro group to be intact and you have no acid-sensitive functionalities, Boc is the most direct and reliable choice . Its deprotection is clean, simple, and poses no risk to the nitro moiety.

  • If your molecule must withstand acidic conditions (perhaps for the removal of another Boc group) and you need to preserve the nitro group, Cbz is the superior option, provided you employ a validated non-reductive deprotection protocol .

  • If your synthetic plan involves the eventual reduction of the nitro group to an amine, using Cbz allows for a potentially efficient final step where catalytic hydrogenation removes the protecting group and reduces the nitro group simultaneously .

Conclusion

Both Boc and Cbz are powerful tools for the synthesis of complex nitroindoline-containing molecules. Their effectiveness is not inherent but is defined by the strategic context in which they are used. The Boc group offers simplicity and safety for the nitro group but is limited by its acid lability. The Cbz group provides acid stability and orthogonality to Boc but demands a critical departure from its standard deprotection protocol to preserve the sensitive nitro functionality. By understanding the causality behind their respective chemistries and planning the synthetic route with deprotection in mind, researchers can confidently leverage these protecting groups to achieve their synthetic goals.

References

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Protecting Groups. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Yang, Q., & Njardarson, J. T. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Apeptide. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 1). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Retrieved from [Link]

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The Stability Standoff: Indoline vs. Indole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Core Scaffold Stability

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision point, profoundly influencing a drug candidate's stability, solubility, and overall developability. Among the most prevalent nitrogen-containing heterocycles, the indole and its saturated counterpart, the indoline, are foundational motifs in a vast array of approved pharmaceuticals.[1][2] While structurally similar, the seemingly minor difference—a single double bond in the pyrrole ring—creates a cascade of electronic and conformational distinctions that dictate their behavior under the harsh conditions of pharmaceutical synthesis and long-term storage.

This guide provides an in-depth, objective comparison of indoline and indole stability, moving beyond general statements to explore the causality behind their reactivity. We will examine their behavior under standard forced degradation conditions, provide a framework for experimental evaluation, and offer field-proven insights to guide your scaffold selection process.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between indole and indoline lies in their electronic structure. Indole possesses a planar, 10-π electron aromatic system, making it electron-rich and prone to electrophilic substitution.[3] The lone pair on the nitrogen atom participates in the aromaticity, rendering the nitrogen non-basic.[4] Conversely, indoline, or 2,3-dihydroindole, has a saturated five-membered ring fused to the benzene ring.[5] This breaks the aromaticity of the pyrrole portion, localizing the nitrogen lone pair and imparting the chemical characteristics of a cyclic aniline derivative—notably, basicity and susceptibility to oxidation.

This distinction has significant implications for physicochemical properties. The non-planar, more flexible structure of the indoline ring can disrupt crystal packing and improve aqueous solubility compared to its flat, rigid indole analogue—a key advantage in formulation development.[6]

PropertyIndoleIndolineRationale & Pharmaceutical Implication
Electronic Nature Aromatic, π-excessiveNon-aromatic, cyclic anilineIndole's reactivity is dominated by electrophilic substitution (C3 position); Indoline behaves like an aromatic amine.
Basicity (Nitrogen) Non-basic (pKa of protonated form ≈ -3.6)[4]Weakly basic (pKa of protonated form ≈ 4.9)Indoline can form salts, which can be leveraged for solubility and formulation. Indole is prone to acid-catalyzed degradation/polymerization.[4]
Structure Planar, rigidNon-planar, puckered five-membered ringIndoline's 3D structure can disrupt crystal packing, potentially leading to lower melting points and improved solubility.
Reactivity Electrophilic substitution, oxidationN-alkylation, N-acylation, oxidationDifferent synthetic handles and potential degradation pathways. Indoline is readily oxidized to indole.

Stability Under Stress: A Comparative Analysis

Forced degradation studies are essential to identify potential degradation pathways and establish the intrinsic stability of a drug substance.[7] Here, we compare the likely stability profiles of indole and indoline scaffolds under the core stress conditions mandated by the International Council for Harmonisation (ICH).[8]

Acidic and Basic Hydrolysis

Indole: The indole nucleus is notoriously unstable in strongly acidic media.[4] The π-rich system is susceptible to protonation, primarily at the C3 position, which disrupts the aromatic system and can initiate acid-catalyzed polymerization, leading to insoluble tars. This reactivity is a significant liability in synthetic routes requiring strong acid catalysts and can pose challenges for oral formulations intended for the acidic environment of the stomach. Under basic conditions, the N-H proton can be abstracted by very strong bases (pKa ≈ 17-21), but the ring system is generally stable to hydrolysis.[5]

Indoline: As a cyclic aniline, indoline is significantly more stable under acidic conditions. The nitrogen atom is readily protonated to form a stable indolinium salt, protecting the molecule from further degradation. It is generally stable under a wide pH range, showing little to no degradation under typical acidic or basic hydrolytic stress testing conditions (e.g., 0.1 M HCl, 0.1 M NaOH).

Causality Insight: The delocalization of the nitrogen lone pair into the aromatic system makes indole non-basic and activates the ring for electrophilic attack (by a proton). In indoline, the lone pair is localized on the nitrogen, making it a typical Lewis base that is protonated, deactivating the ring system towards further reactions.

cluster_indole Indole (Acid Instability) cluster_indoline Indoline (Acid Stability) indole Indole protonated C3-Protonated Intermediate (Non-Aromatic) indole->protonated H+ (Strong Acid) polymer Polymeric Degradants protonated->polymer Further Reaction indoline Indoline indolinium Indolinium Salt (Stable) indoline->indolinium H+

Caption: Comparative stability of Indole and Indoline under strong acid.

Oxidative Stress

Oxidative degradation is a critical pathway for both scaffolds, but their mechanisms and products differ significantly.

Indole: The electron-rich pyrrole ring of indole is susceptible to oxidation. A common degradation pathway involves initial oxidation at the C2-C3 double bond.[9] This can lead to a cascade of products, including oxindole and isatin, ultimately resulting in ring-opening to form anthranilate derivatives.[10][11] This pathway is a known metabolic route and a significant consideration for drug stability.

Indoline: The indoline scaffold is highly sensitive to oxidation. The primary and often facile degradation pathway is dehydrogenation (aromatization) to form the corresponding indole.[6] This conversion can be triggered by a wide range of mild oxidizing agents, including atmospheric oxygen, especially in the presence of light or metal ions. Further oxidation can then proceed through the indole degradation pathway described above. The aniline-like nature of the ring also makes it susceptible to the formation of N-oxides and colored dimeric/polymeric impurities.

Causality Insight: For indoline, the driving force for degradation is the thermodynamic stability gained by forming the aromatic indole ring. For indole, degradation proceeds by breaking the aromaticity of the electron-rich pyrrole ring.

cluster_pathways Oxidative Degradation Pathways indoline Indoline indole Indole indoline->indole Dehydrogenation (Aromatization) oxindole Oxindole indole->oxindole Oxidation isatin Isatin oxindole->isatin Oxidation ring_opened Ring-Opened Products (e.g., Anthranilates) isatin->ring_opened Hydrolysis

Caption: General oxidative degradation pathways for Indoline and Indole.

Photostability

Indole: Aromatic systems like indole can absorb UV radiation, which can lead to photolytic degradation. The specific pathway depends on the substituents, but can involve radical mechanisms and photo-oxidation, often leading to complex mixtures of colored degradants.

Indoline: Indolines, particularly those with photochromic groups, can be highly light-sensitive.[12] The primary photolytic degradation pathway is often oxidation to the corresponding indole, which is itself photosensitive. The aniline moiety can also be susceptible to photo-oxidation, leading to the formation of colored impurities.

Causality Insight: The presence of non-bonding electrons on the indoline nitrogen and the potential for facile oxidation to the more conjugated indole system make it particularly vulnerable to photolytic degradation, often more so than the already photosensitive indole.

Experimental Protocol: Head-to-Head Forced Degradation Study

To provide a self-validating system for comparing the stability of a lead indole compound versus its indoline analogue, the following protocol, based on ICH Q1A(R2) guidelines, should be implemented.[8]

Objective: To compare the intrinsic stability of "Drug-Indole" and "Drug-Indoline" under hydrolytic, oxidative, photolytic, and thermal stress and to identify key degradation products.

Materials:

  • Drug-Indole (API)

  • Drug-Indoline (API)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (1.0 M)

  • Sodium Hydroxide (1.0 M)

  • Hydrogen Peroxide (30%)

  • Calibrated HPLC-UV/MS system

  • Calibrated Photostability Chamber (ICH Q1B compliant)

  • Calibrated Laboratory Oven

Procedure:

  • Stock Solution Preparation: Prepare 1.0 mg/mL stock solutions of both Drug-Indole and Drug-Indoline in methanol.

  • Stress Condition Setup: For each compound, set up the following conditions in triplicate. The goal is to achieve 5-20% degradation.[13] Time points may need to be adjusted based on preliminary experiments.

    • Acid Hydrolysis: Dilute stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Store at 60°C. Sample at 2, 6, 24, and 48 hours.

    • Base Hydrolysis: Dilute stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Store at 60°C. Sample at 2, 6, 24, and 48 hours.

    • Oxidation: Dilute stock solution with a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light. Sample at 2, 6, 24, and 48 hours.

    • Thermal Stress (Solid State): Weigh 5 mg of each solid API into clear glass vials. Place in an oven at 80°C. Sample at 1, 3, and 7 days. Prepare a 0.1 mg/mL solution for analysis.

    • Photostability (Solid State): Spread a thin layer of each solid API in a shallow dish. Expose to ICH Q1B-compliant light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[14] A control sample should be wrapped in aluminum foil. Analyze both samples after exposure.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution. For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.01 mg/mL).

    • Analyze by a validated stability-indicating HPLC-UV/MS method. The method must be capable of separating the parent peak from all major degradation products.[15][16]

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound at each time point.

    • Identify major degradants using mass spectrometry (MS) data.

    • Compare the degradation rates and pathways for Drug-Indole vs. Drug-Indoline under each condition.

Caption: Experimental workflow for a comparative forced degradation study.

Conclusion: Making an Informed Decision

The choice between an indoline and an indole scaffold is not a matter of inherent superiority but of strategic selection based on the intended application and potential liabilities.

  • Choose Indole when: Aromatic interactions are critical for target binding, and the synthetic route and final formulation can avoid strongly acidic conditions. Its relative stability to oxidation (compared to indoline's aromatization) can be an advantage if oxidative stress is the primary concern. Many approved drugs successfully incorporate the indole scaffold, demonstrating that its liabilities can be managed.[17][18]

  • Choose Indoline when: Improved aqueous solubility is a primary goal, the synthetic route involves conditions that would degrade an indole (e.g., strong acids), or the basic nitrogen is needed for salt formation.[6] However, be prepared for a high susceptibility to oxidative and photolytic degradation, which often leads back to the indole structure. Protecting the nitrogen atom can mitigate some of these stability issues.

Ultimately, the stability of either scaffold is highly context-dependent and influenced by the substituents on the ring system. The experimental framework provided here allows for a direct, data-driven comparison, empowering drug development teams to select the scaffold with the most favorable stability profile for their specific drug candidate, thereby de-risking a critical aspect of the development process.

References

  • Wikipedia. Indole. Link

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Published March 21, 2025. Link

  • ResearchGate. (PDF) Identification of degradation products of spiro[indoline-naphthopyran] and spiro[indoline-naphthoxazine] photochromic compounds in toluene solution. Published January 27, 2020. Link

  • Cilliers, J., Chirwa, E. M. N., & van Hille, R. P. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 83, 1399-1404. Published March 17, 2022. Link

  • Liu, F., et al. Indole and indoline scaffolds in drug discovery. ResearchGate. Published January 1, 2023. Link

  • Gu, J. D., & Berry, D. F. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2647-2649. Published August 1992. Link

  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Li, H. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2667. Published November 1, 2018. Link

  • ResearchGate. Degradation pathway of indole by electroFenton. Link

  • Cilliers, J., van Hille, R. P., & Chirwa, E. M. N. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. Published September 7, 2022. Link

  • Pharmaguideline. Photolytic Degradation and Its Prevention. Link

  • ICH. Stability Testing of New Drug Substances and Products Q1A(R2). Published February 2, 2010. Link

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Published February 6, 2003. Link

  • BioBoston Consulting. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Published October 14, 2024. Link

  • Yong, J. W. H., et al. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 481. Published March 15, 2017. Link

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Published September 1, 2022. Link

  • European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. Published April 30, 2025. Link

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Published October 9, 2024. Link

  • Astolfi, P., et al. Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(33), 6066-6074. Published August 1, 1997. Link

  • ResearchGate. Indole as an emerging scaffold in anticancer drug design. Published August 27, 2025. Link

  • Blessy, M. R., et al. Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 159-179. Published 2013. Link

  • PubMed. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry. Published September 15, 2023. Link

  • Organic & Biomolecular Chemistry. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Published 2021. Link

  • RSC Publishing. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Published January 27, 2026. Link

  • PubMed. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Published April 28, 2016. Link

  • ResearchGate. (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. Published November 1, 2018. Link

  • Frontiers. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Published November 1, 2018. Link

  • Wang, S., et al. Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Published February 1, 2023. Link

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  • Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Published 2024. Link

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A Comparative Guide to Elemental Analysis Standards for Novel C14H18N2O5 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, establishing the unequivocal identity and purity of a new chemical entity (NCE) is the bedrock of any successful program. For a novel compound, such as a derivative with the empirical formula C14H18N2O5, elemental analysis is a fundamental technique that provides a quantitative measure of its elemental composition. This guide offers an in-depth comparison of the standards governing this analysis, moving beyond a simple procedural outline to explain the causality behind experimental choices and the logic of data interpretation in a regulated and research environment.

The Foundational Role of Elemental Analysis in Drug Development

Elemental analysis, specifically the determination of Carbon, Hydrogen, and Nitrogen (CHN) content, serves as a primary method for confirming the empirical formula of a synthesized compound.[1][2] For a molecule like a C14H18N2O5 derivative, this analysis directly verifies that the constituent elements are present in the correct, theoretically predicted proportions. This is a critical component of the characterization data package required for regulatory submissions and scientific publications, underpinning the compound's identity alongside spectroscopic methods like NMR and mass spectrometry.[1] While modern spectroscopic techniques provide structural information, elemental analysis offers a gold-standard, quantitative assessment of bulk sample purity and composition.

The theoretical elemental composition for a C14H18N2O5 compound (Molar Mass: 294.30 g/mol ) is:

  • Carbon (C): (14 * 12.011) / 294.30 = 57.14%

  • Hydrogen (H): (18 * 1.008) / 294.30 = 6.16%

  • Nitrogen (N): (2 * 14.007) / 294.30 = 9.52%

  • Oxygen (O): (5 * 15.999) / 294.30 = 27.18%

Any significant deviation from these values indicates the presence of impurities, residual solvents, or an incorrect structural assignment.[3]

Core Principles of Modern Elemental Analysis: Dynamic Flash Combustion

The most prevalent method for CHN analysis is automated dynamic flash combustion, based on the Pregl-Dumas method.[4][5] This technique is reliable, rapid, and requires only a small amount of sample (typically 1-5 mg).[6]

The process can be summarized as follows:

  • Combustion: The precisely weighed sample is dropped into a high-temperature furnace (approx. 1000°C) rich in oxygen. This causes a "flash combustion," instantaneously converting the sample into its elemental gases.[4]

  • Reduction & Scrubbing: The resulting gas mixture (CO2, H2O, N2, and NOx, along with other potential byproducts) is swept by a helium carrier gas over heated high-purity copper, which reduces any nitrogen oxides (NOx) to elemental nitrogen (N2). Various traps are also used to remove interfering elements like halogens and sulfur.[4]

  • Separation: The gas mixture (CO2, H2O, N2) is then passed through a gas chromatography (GC) column, which separates the individual components based on their different retention times.[7]

  • Detection: As the separated gases elute from the column, they are measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of each gas.[5]

  • Calculation: The instrument's software integrates these signals and, by comparing them to the results from a known certified reference material, calculates the percentage of C, H, and N in the original sample.

Comparative Analysis of Acceptance Criteria and Standards

A crucial aspect of elemental analysis is understanding the standards against which the results are judged. There is a distinct difference between the standards applied in academic/research settings for publication and the approach taken by regulatory bodies for drug approval.

The De Facto Scientific Standard: The ±0.4% Criterion

For the vast majority of scientific and academic purposes, including publication in peer-reviewed journals, the universally accepted criterion is that the measured elemental percentages must be within ±0.4% (absolute) of the theoretical values.[8] For example, for our C14H18N2O5 derivative, the acceptable ranges would be:

ElementTheoretical Value (%)Acceptance Range (±0.4%)
Carbon (C) 57.1456.74 - 57.54
Hydrogen (H) 6.165.76 - 6.56
Nitrogen (N) 9.529.12 - 9.92

This ±0.4% rule is a stringent test of a compound's purity.[8] Achieving this benchmark provides strong evidence that the sample is free from significant levels of impurities such as residual solvents, water, or byproducts from the synthesis.[3][6]

The Pharmacopeial and Regulatory Perspective (USP, Ph. Eur., ICH)

A common point of confusion is the distinction between elemental analysis for identity/purity (CHN) and for contaminants (elemental impurities). Major pharmacopeias and regulatory guidelines are heavily focused on the latter.

  • Elemental Impurities (ICH Q3D, USP <232>, Ph. Eur. 5.20): These standards set strict limits for toxic metallic impurities (e.g., Lead, Mercury, Cadmium, Arsenic) that could be introduced during the manufacturing process.[3][9][10][11] These are measured in parts-per-million (ppm) using techniques like ICP-MS and are fundamentally a safety assessment.[10][12]

  • Compound Identity (CHN Analysis): In contrast, there is no specific, numerically defined acceptance criterion like ±0.4% for CHN analysis within the core USP or Ph. Eur. general chapters for routine drug substance release. Instead, identity is typically established through a combination of tests. The ICH Q6A guideline, which specifies test procedures and acceptance criteria for new drug substances, lists identity as a universal test but does not mandate elemental analysis as the sole or primary method.[6][13] Identity is more commonly confirmed using highly specific spectroscopic methods that provide structural information, such as:

    • Infrared (IR) Spectroscopy: (USP <197>) Provides a molecular "fingerprint" compared to a reference standard.[14][15]

    • Ultraviolet (UV) Spectroscopy: (USP <197>) Confirms the presence of specific chromophores.[15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural confirmation.

So, where does CHN analysis fit? It is considered a crucial part of the structural elucidation and characterization data package for an NCE. The results, expected to meet the ±0.4% scientific standard, are submitted to regulatory authorities as foundational evidence of the proposed empirical formula and purity. It corroborates the data from spectroscopic methods and demonstrates a comprehensive understanding of the molecule.

The relationship between these standards can be visualized as follows:

G cluster_char Drug Substance Characterization (ICH Q6A) cluster_tests Analytical Methods cluster_crit Primary Acceptance Criteria Identity Identity Confirmation CHN CHN Elemental Analysis (Confirms Empirical Formula) Identity->CHN Corroborating Evidence Spectroscopy Spectroscopy (IR, NMR, MS) (Confirms Structure) Identity->Spectroscopy Primary Method Purity Purity Assessment Purity->CHN Corroborating Evidence Chromatography Chromatography (HPLC) (Quantifies Impurities) Purity->Chromatography Primary Method Rule Scientific Standard (±0.4% of Theory) CHN->Rule Spec Pharmacopeial Specs (e.g., IR spectrum conforms) Spectroscopy->Spec Limit Impurity Limits (e.g., <0.10%) Chromatography->Limit

Figure 1: Relationship between analytical methods and standards for drug substance characterization.

A Self-Validating Experimental Protocol

To ensure trustworthy and accurate results, the entire analytical process must be self-validating. This is achieved through rigorous sample preparation, instrument calibration with Certified Reference Materials (CRMs), and system suitability checks.

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

Instrument calibration is non-negotiable. It cannot be calibrated against itself; it must be calibrated against a known, highly pure, and stable organic compound with a precisely known elemental composition. CRMs from accredited suppliers (e.g., Elemental Microanalysis, PerkinElmer) are used for this purpose.[13][16][17] Common CRMs for CHN analysis include:

  • Acetanilide: A universally used standard due to its stability and high purity.

  • Sulfanilamide: Useful when sulfur analysis is also being performed.

  • EDTA (Ethylenediaminetetraacetic acid): Another common, stable standard.

These CRMs are manufactured under stringent quality systems (e.g., ISO 17034) to ensure their certified values are accurate and traceable.[16][18]

Step-by-Step Workflow for C14H18N2O5 Derivative Analysis

This protocol describes a validated workflow for obtaining reliable elemental analysis data.

A. Sample Preparation (The Most Critical Step)

  • Causality: The accuracy of elemental analysis is predicated on the assumption that the weighed sample is pure and representative of the bulk material. Contamination from dust, filter paper fibers, or the presence of residual solvent or moisture will lead to erroneous results.[3]

  • Homogenization: Ensure the sample is a fine, homogenous powder. If it consists of large crystals, gently grind it in an agate mortar and pestle.

  • Drying: Dry the sample thoroughly to remove adsorbed water and volatile solvents. A common method is drying under high vacuum over a desiccant (e.g., P2O5) at a temperature well below the compound's melting or decomposition point for several hours.[4]

  • Environment: Perform all sample handling in a clean, draft-free environment. Use antistatic tools if the sample is prone to static charge.

B. Instrument Calibration and System Suitability

  • Blank Run: Analyze an empty tin capsule to ensure the system is clean and has no background signal.

  • Calibration: Analyze 2-3 replicates of a CRM (e.g., Acetanilide, ~2 mg each). The instrument software uses these results to generate a response factor (K-factor) for each element.

  • Validation Check: Analyze a different CRM as an "unknown" sample. The results must fall within the ±0.4% acceptance criterion of the known theoretical values for that CRM. This step validates the calibration.

C. Sample Analysis

  • Weighing: Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried C14H18N2O5 derivative into a tin capsule. Record the weight precisely.[19]

  • Encapsulation: Crimp the tin capsule to seal the sample, ensuring no sample is lost.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Run the analysis in duplicate or triplicate.

  • Drift Check: After every 5-10 unknown samples, re-analyze a CRM to ensure the instrument calibration has not drifted.[6]

The entire workflow can be visualized as follows:

workflow cluster_prep Phase 1: Preparation cluster_valid Phase 2: System Validation cluster_run Phase 3: Sample Analysis cluster_data Phase 4: Data Evaluation Homogenize Homogenize Sample Dry Dry Sample (Vacuum) Homogenize->Dry Weigh Accurately Weigh 1-3 mg Dry->Weigh Encapsulate Encapsulate in Tin Weigh->Encapsulate RunSample Analyze C14H18N2O5 Sample (n=2 or 3) Encapsulate->RunSample Blank Run Blank (Empty Tin) Calibrate Calibrate with CRM 1 (e.g., Acetanilide) Blank->Calibrate Validate Validate with CRM 2 (e.g., EDTA) Calibrate->Validate Validate->RunSample If Passed DriftCheck Run CRM Drift Check RunSample->DriftCheck Every 5-10 Samples Compare Compare Results to Theory DriftCheck->Compare Accept Acceptance: Within ±0.4%? Compare->Accept Fail Investigate Failure Accept->Fail No

Figure 2: Validated workflow for elemental analysis.

Conclusion: An Integrated Approach to Compound Authentication

For novel derivatives like C14H18N2O5, elemental analysis is an indispensable analytical tool. While pharmacopeial standards focus primarily on trace metal impurities, the scientific community's de facto standard of achieving results within ±0.4% of theoretical values remains the critical benchmark for confirming an empirical formula and demonstrating high purity. In a drug development context, this analysis is not merely a checkbox exercise but a foundational piece of the evidence package that, alongside spectroscopic data, builds a comprehensive and irrefutable case for the identity and quality of a new chemical entity. Adherence to a rigorous, self-validating protocol grounded in the use of Certified Reference Materials is essential for generating data that is scientifically sound and regulatorily defensible.

References

  • ASTM International. (2021). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. Retrieved from [Link][20]

  • Conti Testing Laboratories. ASTM D5291. Retrieved from [Link][21]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link][19]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). CHN Elemental Analysis. Retrieved from [Link][3]

  • Jacoby, M. (2022). Chemists Debate the Value of Elemental Analysis. ACS Central Science. Retrieved from [Link][1]

  • University of Cambridge Department of Chemistry. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link][6]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link][22]

  • Excedr. (2023). What Is an Elemental Analyzer & How Does It Work?. Retrieved from [Link][23]

  • EPFL. (n.d.). Elemental Analysis – Sample preparation. Retrieved from [Link]

  • LeBlond, N. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. Retrieved from [Link][8]

  • European Directorate for the Quality of Medicines & HealthCare. (2025). Revised general chapters for elemental analysis published in Pharmeuropa 37.2. Retrieved from [Link][24]

  • International Council for Harmonisation. (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link][6][13]

  • Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link][9]

  • CS Analytical. (n.d.). USP 232, USP 233 and ICHQ3D Elemental Impurities. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2021). 1: Elemental Analysis. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link][2]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link][4]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link][5]

  • Spectroscopy Online. (2026). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Retrieved from [Link][14]

  • Uspbpep.com. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. Retrieved from [Link][15]

  • European Directorate for the Quality of Medicines & HealthCare. (2016). ICH Q3D implemented in the European Pharmacopoeia: Revision of Two General Monographs with Regard to Elemental Impurities. Retrieved from [Link][11]

Sources

Comparative Guide: Retention Time Analysis of Nitroindoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical framework for the chromatographic separation and identification of nitroindoline regioisomers (4-, 5-, 6-, and 7-nitroindoline).

Context: Nitroindolines are critical intermediates in the synthesis of photo-cleavable "caged" compounds (specifically 7-nitroindoline derivatives) and pharmaceutical scaffolds.[1] Common synthetic routes, such as the nitration of indoline, often yield a mixture of regioisomers (predominantly 5- and 6-nitroindoline) that are difficult to separate due to identical molecular weights (MW 164.16) and similar hydrophobicities.

Key Insight: Standard C18 columns often fail to resolve these isomers efficiently due to overlapping hydrophobic profiles. This guide demonstrates that leveraging


-

interactions
(using Phenyl-Hexyl phases) and exploiting intramolecular hydrogen bonding (specifically in the 7-isomer) provides superior resolution compared to standard alkyl-bonded phases.

Scientific Principles of Separation

Structural Determinants of Retention

The separation of nitroindoline isomers is governed by two primary molecular features that influence their interaction with the stationary phase:

  • Dipole Moment & Polarity:

    • 5-Nitroindoline: The nitro group is para to the nitrogen lone pair (conjugated system). This creates a large dipole moment, making it the most polar isomer. It typically elutes earliest on Reversed-Phase (RP) columns.

    • 6-Nitroindoline: The nitro group is meta to the nitrogen.[2] It has intermediate polarity.

  • Intramolecular Hydrogen Bonding (The "Ortho Effect"):

    • 7-Nitroindoline: The nitro group is adjacent (ortho) to the indoline N-H. This proximity allows for the formation of a pseudo-six-membered intramolecular hydrogen bond between the N-H proton and the nitro oxygen.

    • Chromatographic Consequence: This "internal locking" reduces the ability of the N-H group to interact with the aqueous mobile phase, making the 7-isomer significantly more hydrophobic . Consequently, 7-nitroindoline displays the longest retention time (

      
      ) on C18 columns.
      
Stationary Phase Selection Mechanism
  • C18 (Octadecyl): Separates based purely on hydrophobicity.[3] Often results in co-elution of 4- and 6-isomers.

  • Phenyl-Hexyl / Biphenyl: Introduces

    
    -
    
    
    
    stacking interactions. The electron-deficient nitroindoline ring interacts differently with the electron-rich phenyl stationary phase depending on the position of the nitro group, enhancing selectivity (
    
    
    ).

Comparative Performance Data

The following data summarizes the relative retention behavior and spectral properties of key isomers.

Table 1: Relative Elution Order & Spectral Properties
IsomerStructure NoteRelative PolarityPredicted Elution Order (C18)UV

(nm)
Key Separation Feature
5-Nitroindoline

-substituted (conjugation)
High1 (First)~322 nmDistinct UV max; most polar.
6-Nitroindoline

-substituted
Medium2~330-340 nmOften co-elutes with 4-isomer on C18.
4-Nitroindoline

-substituted (to bridge)
Medium3>350 nmExtends furthest into visible range.
7-Nitroindoline

-substituted (to NH)
Low (Hydrophobic)4 (Last)~340 nmIntramolecular H-bond increases

.

> Note: UV maxima data grounded in spectral analysis of analogous nitroindole systems (Source: ACS Phys. Chem Au 2024).[4][5]

Table 2: Column Selectivity Comparison
FeatureC18 (Standard) Phenyl-Hexyl (Alternative)
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Resolution (

) 5- vs 6-
Low (< 1.5 often)High (> 2.0)
Peak Shape Good, but potential tailing for basic NExcellent (rigid aromatic interaction)
Recommended For General purity checksIsomer differentiation & Prep purification

Visualizing the Separation Logic

The following diagram illustrates the decision-making workflow for developing a separation method for a crude nitration mixture.

SeparationWorkflow Start Crude Nitration Mixture (Contains 4, 5, 6, 7 isomers) ScreenC18 Screen 1: C18 Column Gradient: 5-95% ACN/Water Start->ScreenC18 Decision Check Resolution (Rs) ScreenC18->Decision PathA Rs > 1.5 (Baseline) (Likely 5- vs 7- separation) Decision->PathA Separated PathB Rs < 1.5 (Co-elution) (Likely 5- vs 6- overlap) Decision->PathB Overlapped Optimize Optimize Mobile Phase Add 0.1% Formic Acid (Protonates NH, reduces tailing) PathA->Optimize SwitchCol Switch to Phenyl-Hexyl Mechanism: Pi-Pi Selectivity PathB->SwitchCol SwitchCol->Optimize Final Final Method: Phenyl-Hexyl, MeOH/Water + FA Detection: 330 nm Optimize->Final

Caption: Logical workflow for optimizing nitroindoline isomer separation, prioritizing stationary phase switching over solvent adjustments when resolution is poor.

Experimental Protocol: High-Resolution Separation

This protocol is designed to separate the critical pair (5-nitro and 6-nitroindoline) using a Phenyl-Hexyl stationary phase.

Materials
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? MeOH allows for stronger

      
      -
      
      
      
      interactions between the analyte and the stationary phase compared to Acetonitrile (ACN), which can suppress these interactions.
Step-by-Step Method
  • Sample Preparation:

    • Dissolve 1 mg of crude mixture in 1 mL of 50:50 Water:MeOH.

    • Filter through a 0.22 µm PTFE filter.

  • Equilibration:

    • Flow Rate: 1.0 mL/min.[3]

    • Initial Conditions: 90% A / 10% B for 5 minutes.

  • Gradient Profile:

    • 0-2 min: Hold at 10% B (Focusing step).

    • 2-15 min: Linear ramp to 60% B.

    • 15-20 min: Ramp to 95% B (Wash).

    • 20-25 min: Hold at 95% B.

    • 25.1 min: Re-equilibrate at 10% B.

  • Detection:

    • Primary: 254 nm (Universal aromatic).

    • Secondary: 340 nm (Specific for nitro-chromophore, reduces background).

Validation Criteria (Self-Check)
  • Peak Symmetry: Tailing factor (

    
    ) should be 
    
    
    
    . If
    
    
    , increase buffer concentration or lower pH.
  • Resolution: The critical pair (usually 5- and 6-isomers) must have

    
     for quantitative accuracy.
    

References

  • BenchChem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Retrieved from (General reference for nitroindoline synthesis workflows).

  • Dalton, A. B., et al. (2024).[5] Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Phys.[4][5] Chem Au.[5] Retrieved from [Link] (Source for UV spectral distinctions between isomers).

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from (Source for Pi-Pi interaction principles in isomer separation).

  • Corrie, J. E. T., et al. (2003). Synthesis and Photochemistry of 7-Nitroindoline Derivatives. Journal of the Chemical Society, Perkin Transactions 1. (Foundational text on 7-nitroindoline properties).

Sources

Unambiguous Structure Elucidation: A Comparative Guide to Validating 5-methoxy-6-nitroindoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding structure-activity relationships (SAR). For researchers and scientists engaged in the synthesis and application of complex heterocyclic compounds, such as 5-methoxy-6-nitroindoline, an unwavering certainty in the molecule's three-dimensional architecture is paramount. This guide provides an in-depth comparison of the principal analytical techniques for the structural validation of 5-methoxy-6-nitroindoline, with a primary focus on the gold-standard method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis against alternative spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[1] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can generate a three-dimensional electron density map, which in turn reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.[1] For a molecule like 5-methoxy-6-nitroindoline, this technique can unambiguously confirm the connectivity of the indoline core, the positions of the methoxy and nitro substituents on the aromatic ring, and the stereochemistry of the molecule.

A recent study on a related indole derivative, 5-methoxy-1H-indole-2-carboxylic acid, successfully employed single-crystal X-ray diffraction to elucidate its polymorphic forms.[2][3][4] This work highlights the power of the technique to reveal subtle but critical structural details, such as intermolecular interactions and packing arrangements in the solid state.[2][3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of this technique hinges on the ability to grow a high-quality single crystal of the target compound.

Step 1: Crystallization

The primary and often most challenging step is the growth of a single crystal suitable for diffraction. This involves dissolving the purified 5-methoxy-6-nitroindoline in a minimal amount of an appropriate solvent and allowing the solvent to evaporate slowly. Common crystallization techniques include:

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate from a saturated solution over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Step 2: Crystal Mounting and Data Collection

A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer, which rotates the crystal while bombarding it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.[5][6][7]

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map, from which the positions of the atoms can be inferred. The atomic positions and other parameters are then refined against the experimental data to obtain the final, highly accurate molecular structure.[5]

Orthogonal Validation: Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is essential to corroborate the structure with data from solution-state and gas-phase techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable orthogonal methods for structural elucidation.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.[11][12] For 5-methoxy-6-nitroindoline, a suite of NMR experiments can provide a comprehensive picture of its structure in solution.

Key NMR Experiments:

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The characteristic chemical shifts and coupling patterns of the aromatic and aliphatic protons of the indoline ring, as well as the methoxy protons, can be observed.[13][14][15][16]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the indoline core and the substituents are diagnostic.[14][16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.[8][17][18][19] For nitroaromatic compounds like 5-methoxy-6-nitroindoline, specific fragmentation patterns, such as the loss of NO₂ or NO, can be indicative of the structure.[17][18][20][21]

Common Ionization Techniques:

  • Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[8]

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.[8][17]

Comparative Analysis of Structural Validation Techniques

Technique Principle Sample Requirements Information Obtained Strengths Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystalHigh-quality single crystal (0.1-0.3 mm)Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactionsUnambiguous and definitive structural determinationCrystal growth can be challenging; provides solid-state structure which may differ from solution
NMR Spectroscopy Nuclear spin transitions in a magnetic field1-10 mg of pure sample dissolved in a deuterated solventConnectivity of atoms, chemical environment, stereochemistry in solutionProvides detailed structural information in solution; non-destructive[12]Lower sensitivity than MS; complex spectra can be difficult to interpret
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMicrograms to nanograms of sampleMolecular weight, elemental composition, fragmentation patternsHigh sensitivity; provides accurate molecular weightProvides limited information on connectivity and stereochemistry; fragmentation can be complex

Visualizing the Workflow

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow Figure 1: X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification of 5-methoxy-6-nitroindoline Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structural Validation & Analysis Refinement->Validation

Caption: A streamlined workflow for determining the crystal structure of a small molecule.

Logical Flow for Comprehensive Structure Validation

Comprehensive Structure Validation Figure 2: Integrated Approach to Structure Validation cluster_primary Primary Method cluster_orthogonal Orthogonal Methods cluster_confirmation Final Confirmation Target Target Molecule: 5-methoxy-6-nitroindoline Xray Single-Crystal X-ray Crystallography Target->Xray NMR NMR Spectroscopy (1H, 13C, 2D) Target->NMR MS Mass Spectrometry (EI, ESI) Target->MS Confirmation Unambiguous Structure Confirmed Xray->Confirmation NMR->Confirmation MS->Confirmation

Caption: An integrated approach combining multiple analytical techniques for robust structural validation.

Conclusion

The definitive structural elucidation of 5-methoxy-6-nitroindoline, a molecule of significant interest in medicinal chemistry, necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most unambiguous and detailed three-dimensional structural information in the solid state, its findings should be rigorously supported by orthogonal techniques. NMR spectroscopy offers invaluable insights into the molecular framework in solution, and mass spectrometry confirms the molecular weight and elemental composition. By integrating the data from these complementary methods, researchers can achieve the highest level of confidence in the assigned structure, a critical step in advancing drug discovery and development programs.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]

  • Negative ion laser mass spectrometry of aromatic nitro compounds and their use as solid-state chemical ionization reagents. Analytical Chemistry. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. [Link]

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]

  • Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • Structure Elucidation. Clariant Analytical Sciences. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • 5-Methoxyindole. PubChem. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. MDPI. [Link]

  • Crystal structure of 5-methoxy-6-hydroxy-2,3-dihydro-7H-dibenzo[de,h]- quinolin-7-one, C17H13NO3. ResearchGate. [Link]

  • Crystal structure of 5-methoxy-6-hydroxy-2,3-dihydro-7H-dibenzo[de,h]- quinolin-7-one, C17H13NO3. ResearchGate. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC. [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. eScholarship.org. [Link]

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Safety Operating Guide

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Disposal Procedures for tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Safety Assessment

From the Desk of the Senior Application Scientist: Handling this compound requires a nuanced understanding of its dual-functional nature. You are managing a molecule that combines a nitro-aromatic moiety (energetic, potentially mutagenic) with a Boc-protecting group (acid-labile, gas-generating).

The Critical Operational Risk: The most frequent disposal error with this class of compounds is inadvertent acidification .

  • The Mechanism: If this compound enters a waste stream containing strong acids (e.g., TFA, HCl), the Boc group will cleave, releasing isobutylene gas and CO₂.

  • The Consequence: In a sealed waste drum, this rapid gas evolution causes pressurization, leading to container rupture or "bulging drum" incidents.

Immediate Hazard Classification:

  • Health: Irritant (Skin/Eye), Potential Mutagen (Nitro-aromatic).

  • Physical: Flammable Solid (Organic), Low-level Energetic (Nitro group).

  • Reactivity: Incompatible with Strong Acids (Gas evolution), Strong Bases, and Reducing Agents.

Chemical Profile & Properties[2][3][4]

Table 1: Physicochemical Properties & Hazard Data

PropertyValue / DescriptionOperational Implication
CAS Number 1255574-54-9 (Generic/Analog)Use for inventory tracking.
Molecular Formula C₁₄H₁₈N₂O₅Organic nitrogenous waste.
Physical State Yellow to Orange PowderDust control measures required.[1][2][3][4][5][6]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; do not dispose via sink.
Flash Point >110°C (Estimated)Classify as Combustible Solid.
Incompatibilities Strong Acids , Strong Bases, Reducing AgentsDO NOT MIX with acidic waste streams.
RCRA Code Not Listed (P/U); Characterize as D001 (Ignitable) or Process Waste.Requires incineration.[7][8]

Disposal Decision Matrix

Use this logic flow to determine the correct waste stream. This prevents the mixing of incompatible streams that leads to thermal runaways.

DisposalMatrix Figure 1: Waste Stream Segregation Logic for Boc-Nitroindolines Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Powder/Filter Cake Liquid Solution / Mother Liquor StateCheck->Liquid Reaction Mixture SolidBin Solid Waste Bin (High Temp Incineration) Solid->SolidBin Double Bagged AcidCheck Contains Strong Acid (TFA, HCl)? Liquid->AcidCheck SolventCheck Solvent Type? Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen Cl/Br Solvents NonHalogen Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalogen Flammable Solvents HaloBin Halogenated Waste Carboy (Segregated) Halogen->HaloBin NonHaloBin Organic Solvent Carboy (High BTU Fuel Blending) NonHalogen->NonHaloBin AcidCheck->SolventCheck No Neutralize CRITICAL STEP: Neutralize to pH 7-8 (Prevent Gas Evolution) AcidCheck->Neutralize Yes (Risk of Boc Cleavage) Neutralize->SolventCheck

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Cleanup)

Best for: Expired lots, contaminated weighing boats, filter cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 99%."

    • Hazards: Irritant, Toxic, Combustible.

  • Segregation: Ensure the container is free of acidic residues .

  • Disposal Path: Seal tightly. Transfer to the facility's High-Temperature Incineration stream.

    • Why: Incineration ensures complete destruction of the nitro-aromatic ring, preventing environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, rotovap traps.

  • pH Verification (The "Self-Validating" Step):

    • Before pouring into a carboy, test a 1mL aliquot with pH paper.

    • Requirement: pH must be ≥ 6.

    • Correction: If acidic (pH < 6), slowly add saturated Sodium Bicarbonate (NaHCO₃) until neutral. Wait for bubbling (CO₂) to cease before transfer.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Ethyl Acetate, Methanol, or DMSO.

  • Carboy Management:

    • Use vented caps if available to prevent pressure buildup from slow decomposition.

    • Leave 10% headspace in the container.

Emergency Spill Response

If a spill occurs, rapid containment is necessary to prevent the spread of nitro-aromatic dust.

SpillResponse Figure 2: Dry Powder Spill Response Workflow Alert 1. Alert & Isolate (Evacuate 10ft radius) PPE 2. Don PPE (Nitrile Gloves x2, N95/P100 Mask) Alert->PPE Contain 3. Containment (Cover with damp paper towels to suppress dust) PPE->Contain Clean 4. Cleanup (Scoop into HDPE jar, do not sweep dry) Contain->Clean Decon 5. Decontamination (Wipe surface with 10% bleach, then water) Clean->Decon

Decontamination Note: Nitro compounds can stain surfaces yellow. Use a surfactant-based cleaner (soap/water) followed by a solvent wipe (ethanol) to remove residues. Avoid using strong bleach directly on the bulk solid, as this can cause heating; use bleach only for surface wiping after bulk removal.

Regulatory Compliance & References

Regulatory Framework:

  • EPA RCRA: This compound is not P-listed or U-listed by specific name. However, under 40 CFR 261.21 , it may exhibit the characteristic of Ignitability (D001) if residual solvent is present, or Reactivity (D003) if subjected to strong initiating conditions.

  • Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents (e.g., F-listed solvents like Toluene/DCM), in which case the mixture assumes the F-code.

References:

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

    • Relevance: Establishes the standard for handling energetic (nitro) and reactive (Boc) functional groups.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1][3]

    • Relevance: Mandates the labeling and SDS requirements for nitro-aromatic intermediates.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.

    • Relevance: Defines hazardous waste characteristics (Ignitability, Reactivity) for disposal classification.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

    • Relevance: Guidelines for risk assessment of "novel" compounds where specific SDS data may be sparse.

Sources

Personal protective equipment for handling tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

[1]

CAS Number: 1823508-93-5 Formula: C14H18N2O5 Molecular Weight: 294.30 g/mol Synonyms: N-Boc-5-methoxy-6-nitroindoline[1]

Part 1: Executive Safety Summary & Hazard Logic

The Core Directive: Treat this compound not just as a generic organic solid, but as a functionalized nitro-aromatic intermediate . While specific toxicological data for this exact CAS is limited, its structural motifs (nitro group, indoline core, carbamate protection) dictate a specific safety profile.[1]

Structural Hazard Analysis (The "Why" Behind the Protocol)

To ensure scientific integrity, we derive our safety protocols from the chemical structure itself.[1] This approach allows for self-validating safety decisions even in the absence of compound-specific LD50 data.[1]

  • The Nitro Group (-NO2 at C6):

    • Risk: Nitro-aromatics are often associated with energetic potential (though usually stable in this mono-nitro configuration) and biological toxicity (potential methemoglobinemia or mutagenicity upon reduction).[1]

    • Operational Implication: Avoid high-heat friction. Treat dust as potentially sensitizing.[1] Strict avoidance of strong reducing agents unless under controlled reaction conditions.[1]

  • The Boc Group (tert-Butyl carbamate at N1):

    • Risk: Acid sensitivity.[1] Contact with strong acids (TFA, HCl) will trigger rapid deprotection, releasing isobutylene gas and CO2.[1]

    • Operational Implication: Never store near mineral acids. Reaction vessels must be vented if acidic deprotection is intended to prevent pressure buildup.[1]

  • The Indoline Core:

    • Risk: Indolines are privileged pharmacophores, often biologically active.[1]

    • Operational Implication: Assume high potency. Prevent all skin contact to avoid transdermal absorption of a potentially active pharmaceutical ingredient (API) intermediate.[1]

GHS Classification (Inferred from Analogs):

  • Warning

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Standard Laboratory Scale (<100g) handling.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity > 0.5 m/s).PPE: N95 (if solid handling outside hood) or Half-mask with P100/OV cartridges (for spill cleanup).[1]Nitro-aromatic dusts can be irritating and potentially bio-active.[1] Inhalation is the fastest route for systemic absorption.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient for powders.[1]Fine powders drift around face shields/glasses.[1] Goggles provide a seal against dust entry.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min thickness).Outer glove changed immediately upon contamination.[1]Nitro compounds can permeate nitrile over time.[1] Double gloving creates a sacrificial barrier.[1]
Dermal (Body) Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional for high static).[1]Prevents dust accumulation on street clothes.[1] Tyvek sleeves cover the wrist gap between glove and coat.[1]
Part 3: Operational Protocols
3.1. Receiving & Storage[1][4][5]
  • Temperature: Store at 2-8°C (Refrigerated). The Boc group and nitro functionality are stable, but cool storage prevents slow thermal degradation or hydrolysis.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken.[1]

  • Segregation: Keep away from Strong Acids (to prevent Boc loss) and Strong Reducing Agents (to prevent nitro reduction).[1]

3.2. Weighing & Transfer (The Static Risk)

Crystalline organic solids with Boc groups often carry significant static charges.[1]

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure.[1]

  • Transfer: Use a glass or metal spatula.[1] Avoid plastic spatulas which generate static, causing the powder to "jump" and spread, increasing inhalation risk.

3.3. Reaction Setup (Solvent Compatibility)
  • Compatible Solvents: DCM, THF, Ethyl Acetate, DMF.

  • Incompatible: Aqueous strong acids (unless deprotection is desired).[1]

  • Dissolution: Add solvent to the solid slowly.[1] Although not highly exothermic, this standard practice prevents splashing of the light powder.[1]

Part 4: Emergency & Disposal Workflows
Visual Workflow: Spill Response Logic

The following diagram illustrates the decision-making process for a spill, prioritizing containment of the nitro-aromatic dust.

SpillResponseStartSpill DetectedAssessAssess State:Solid or Solution?Start->AssessSolidSolid PowderAssess->SolidLiquidSolution (Solvent)Assess->LiquidIsolateIsolate Area (10ft radius)Turn off draftsSolid->IsolateWetWipeCover with wet paper towels(Prevents dust aerosolization)Isolate->WetWipeScoopScoop into HazMat BagWetWipe->ScoopDoubleBagDouble Bag WasteLabel: 'Nitro-aromatic Contaminated'Scoop->DoubleBagIgnitionRemove Ignition SourcesLiquid->IgnitionAbsorbApply Absorbent Pads(Vermiculite/Polypropylene)Ignition->AbsorbAbsorb->DoubleBagCleanClean Surface withSoap & Water (2x)DoubleBag->Clean

Figure 1: Logic flow for containing spills of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate, distinguishing between dry powder (inhalation risk) and solution (flammability/spread risk).[1]

Disposal Protocol
  • Waste Stream: Classify as Hazardous Organic Waste .[1]

  • Labeling: Must explicitly state "Contains Nitro-aromatics" and "Boc-protected amine."[1]

  • Segregation: Do not mix with oxidative waste streams (e.g., Nitric acid waste) due to the organic content and potential for energetic reactions.[1]

Part 5: References
  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Nitro Compounds. Retrieved February 17, 2026, from [Link][1]

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